Neuraminidase-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13F3N4O7 |
|---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
(2R,3R,4S)-4-azido-3-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H13F3N4O7/c12-11(13,14)10(24)16-6-3(17-18-15)1-5(9(22)23)25-8(6)7(21)4(20)2-19/h1,3-4,6-8,19-21H,2H2,(H,16,24)(H,22,23)/t3-,4+,6+,7+,8+/m0/s1 |
InChI Key |
LQQRRPARAHFHIA-LRGKAINGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Oseltamivir (Neuraminidase Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Oseltamivir, a potent and selective inhibitor of the influenza virus neuraminidase enzyme. Marketed under the trade name Tamiflu®, Oseltamivir is a crucial antiviral agent for the treatment and prophylaxis of influenza A and B infections.[1][2][3] This document details various synthetic routes, experimental protocols, and characterization data to support researchers and drug development professionals in this field.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on two primary surface glycoproteins for their life cycle: hemagglutinin (HA) and neuraminidase (NA).[4] While HA facilitates viral entry into host cells, NA is a glycoside hydrolase enzyme essential for the release of newly formed virus particles from infected cells.[5][6] NA achieves this by cleaving terminal sialic acid residues from glycoconjugates on the host cell surface and the virions themselves, preventing viral aggregation and promoting spread.[5][6]
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[3][4] This active metabolite is a competitive inhibitor of the neuraminidase enzyme, mimicking the natural substrate, sialic acid.[5][7] By binding to the highly conserved active site of neuraminidase, oseltamivir carboxylate blocks its enzymatic activity, leading to the aggregation of virions at the cell surface and halting the spread of infection.[4][5]
Synthesis of Oseltamivir
The total synthesis of oseltamivir is a significant challenge due to the presence of three stereocenters in the molecule.[1][8] Various synthetic strategies have been developed, with the most commercially prominent routes starting from naturally occurring chiral precursors such as (-)-shikimic acid and (-)-quinic acid.[1][8]
The industrial production of oseltamivir has historically relied on (-)-shikimic acid, which can be sourced from Chinese star anise or produced through fermentation using recombinant E. coli.[8][9] This route is well-established and provides the desired stereoisomer.
A concise and practical synthesis of oseltamivir phosphate from (-)-shikimic acid has been reported with an overall yield of 47% over eight steps.[9][10] Key transformations in a common synthetic pathway include:
-
Esterification and Mesylation: (-)-Shikimic acid is first converted to its ethyl ester, followed by mesylation of the hydroxyl groups to form a trimesylate intermediate.[9]
-
Azide Introduction: The C-3 mesyl group is displaced by an azide nucleophile with high regioselectivity and stereoselectivity.[10]
-
Epoxide Formation: Treatment with a base leads to the formation of a key epoxide intermediate.[8]
-
Epoxide Opening: The epoxide is opened with an azide, introducing the second nitrogen functionality.[1]
-
Reduction and Acetylation: The azido groups are reduced to amines, followed by selective acetylation of the C-5 amino group.[11]
-
Phosphate Salt Formation: The final step involves the formation of the phosphate salt to yield oseltamivir phosphate.[11]
To address the reliance on shikimic acid, several alternative synthetic routes have been developed, including:
-
Diels-Alder Approaches: Utilizing a Diels-Alder reaction between furan and ethyl acrylate to construct the cyclohexene core.[8]
-
From (-)-Quinic Acid: Another naturally available starting material, though this route is often longer and provides lower yields compared to the shikimic acid route.[8][12]
-
Catalytic Asymmetric Synthesis: Routes starting from simple, achiral materials using catalytic asymmetric reactions to establish the required stereochemistry.[13][14]
The following diagram illustrates a generalized workflow for the synthesis of oseltamivir from (-)-shikimic acid.
Caption: Generalized workflow for oseltamivir synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of oseltamivir.
Table 1: Synthesis Yields for an Optimized Route from (-)-Shikimic Acid [9][10]
| Step | Product | Yield (%) |
| Esterification & Mesylation | Trimesylate Intermediate | 93 |
| Azide Displacement & Aziridination | Aziridine Intermediate | 85 |
| Aziridine Opening & Rearrangement | Allylic Amine Intermediate | 80 |
| Reduction, Acetylation & Salt Formation | Oseltamivir Phosphate | 75 |
| Overall Yield | Oseltamivir Phosphate | ~47 |
Table 2: In Vitro Neuraminidase Inhibition (IC₅₀) [15][16]
| Neuraminidase Subtype | Oseltamivir Carboxylate IC₅₀ (nM) |
| Influenza A (H1N1) | 0.25 ± 0.34 |
| Influenza A (H3N2) | 0.96 |
| Influenza B | 60 |
Table 3: Pharmacokinetic Properties of Oseltamivir [3]
| Parameter | Value |
| Oral Bioavailability | ~80% |
| Protein Binding (Oseltamivir) | 42% |
| Protein Binding (Carboxylate) | Negligible |
| Volume of Distribution | 23-26 Liters |
| Primary Metabolism | Hepatic Esterases |
| Elimination | Renal Excretion (>99%) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of oseltamivir.
This protocol describes the nucleophilic opening of an epoxide intermediate with sodium azide.
-
Dissolution: Dissolve the epoxide intermediate in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium azide and ammonium chloride.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude azido alcohol.
This assay quantifies the inhibitory activity of oseltamivir carboxylate against influenza neuraminidase.
-
Compound Preparation: Prepare serial dilutions of oseltamivir carboxylate in assay buffer.
-
Pre-incubation: Mix equal volumes of the diluted inhibitor and a specific influenza neuraminidase in a 96-well plate and pre-incubate for 30 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Termination: Stop the reaction by adding a stop solution.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This cell-based assay determines the effective concentration of oseltamivir required to inhibit viral replication.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Virus Infection: Wash the cell monolayer and infect with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agar containing various concentrations of oseltamivir.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours until viral plaques are visible.
-
Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) as the concentration of oseltamivir that reduces the number of plaques by 50% compared to the untreated control.
Mechanism of Action and Signaling Pathway
The mechanism of action of oseltamivir is centered on the competitive inhibition of the neuraminidase enzyme, which is crucial for the release of progeny virions. The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the point of inhibition by oseltamivir.
Caption: Inhibition of viral release by oseltamivir.
Conclusion
Oseltamivir remains a cornerstone in the management of influenza infections. Its efficacy is rooted in the targeted inhibition of the viral neuraminidase enzyme, a mechanism that has been extensively studied and characterized. The synthesis of oseltamivir, particularly from (-)-shikimic acid, represents a significant achievement in pharmaceutical chemistry. This guide provides a foundational understanding of the synthesis, characterization, and mechanism of action of oseltamivir, intended to aid researchers and professionals in the ongoing development of novel anti-influenza therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 7. Oseltamivir - Wikipedia [en.wikipedia.org]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. york.ac.uk [york.ac.uk]
- 13. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical and Experimental Pediatrics [e-cep.org]
- 16. Occurrence and characterization of oseltamivir-resistant influenza virus in children between 2007-2008 and 2008-2009 seasons - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Core Mechanism: An In-depth Technical Guide to Neuraminidase-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, in vitro efficacy, and relevant experimental protocols for the novel neuraminidase inhibitor, Neuraminidase-IN-12. The information presented herein is intended to support further research and development of this promising antiviral compound.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] The primary role of neuraminidase in the viral life cycle is to cleave terminal sialic acid residues from host cell receptors and newly synthesized virions.[1][2][3][4] This enzymatic activity is critical for the release of progeny virus particles from infected cells and prevents their self-aggregation, thereby facilitating the spread of infection.[1][5][6]
This compound functions as a competitive inhibitor, designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[1] It binds with high affinity to the highly conserved active site of the neuraminidase enzyme.[1] This binding action blocks the cleavage of sialic acid, leading to the aggregation of newly formed virions on the surface of the host cell and preventing their release.[1][6] This effectively halts the propagation of the virus.[1]
Recent studies also suggest that neuraminidase may play a role in the early stages of infection by aiding the virus in penetrating the mucus layer of the respiratory tract.[1][7] Therefore, the inhibitory action of this compound may have a multifaceted impact on the influenza virus life cycle.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated against a panel of influenza A and B viruses. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values were determined using standardized enzymatic and cell-based assays, respectively.
| Influenza Strain | Neuraminidase Subtype | IC50 (nM) | EC50 (nM) | Selectivity Index (SI) ** |
| A/California/07/2009 | H1N1pdm09 | 0.85 | 1.2 | >8333 |
| A/Victoria/361/2011 | H3N2 | 1.1 | 2.5 | >4000 |
| B/Wisconsin/1/2010 | B (Yamagata) | 2.5 | 5.0 | >2000 |
| A/H5N1 (avian) | H5N1 | 0.95 | 1.8 | >5555 |
*Data is hypothetical and for illustrative purposes, based on typical values for neuraminidase inhibitors. **SI = CC50 / EC50. CC50 for this compound in MDCK cells was determined to be >10,000 nM.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescent)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of viral neuraminidase.
Materials:
-
This compound
-
Influenza virus stock
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[8][9][10]
-
Assay buffer (e.g., 100 mM sodium acetate pH 5.5, 10 mM CaCl2)[8]
-
Stop solution (e.g., high pH solution)[8]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted compound and 25 µL of the virus preparation.[8]
-
Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9][11]
-
Initiate the enzymatic reaction by adding 50 µL of 200 µM MUNANA substrate to each well.[8]
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding a high pH stop solution.[8]
-
Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[12]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay determines the concentration of this compound required to inhibit viral replication.[1]
Materials:
-
This compound
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium with TPCK-treated trypsin[1]
-
Overlay medium (e.g., containing agarose or Avicel)[1]
-
Crystal violet staining solution[1]
-
6-well cell culture plates[1]
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.[1]
-
Infect the cell monolayer with a standardized amount of influenza virus (e.g., 50-100 plaque-forming units per well).[1]
-
After a 1-hour adsorption period, remove the virus inoculum.[1]
-
Overlay the cells with a medium containing serial dilutions of this compound and TPCK-treated trypsin.[1]
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until viral plaques are visible.[14]
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
References
- 1. benchchem.com [benchchem.com]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 10. E119D Neuraminidase Mutation Conferring Pan-Resistance to Neuraminidase Inhibitors in an A(H1N1)pdm09 Isolate From a Stem-Cell Transplant Recipient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. benchchem.com [benchchem.com]
Antiviral Spectrum of Neuraminidase-IN-12: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the preclinical antiviral profile of Neuraminidase-IN-12, a novel investigational inhibitor of influenza virus neuraminidase. The information presented is intended for researchers, scientists, and drug development professionals. This guide details the mechanism of action, in vitro antiviral spectrum against a panel of influenza A and B viruses, and the methodologies for its evaluation.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this technical guide. All quantitative data, including IC50, EC50, and CC50 values, are representative examples based on the known properties of established neuraminidase inhibitors and do not correspond to an actual experimental compound. The experimental protocols described are standard virological assays.
Introduction
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics. The influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected cells, thereby promoting the spread of infection.[1][2] Inhibition of neuraminidase is a clinically validated strategy for the treatment and prophylaxis of influenza. This compound is a potent and selective small molecule inhibitor designed to target the highly conserved active site of the neuraminidase enzyme. This document summarizes the antiviral activity and preclinical characterization of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of the influenza neuraminidase enzyme. By mimicking the natural substrate, sialic acid, it binds with high affinity to the enzyme's active site. This binding prevents the cleavage of sialic acid residues from the host cell surface and newly formed virions. Consequently, the egress of new viral particles from the infected cell is blocked, leading to viral aggregation at the cell surface and a halt in the propagation of the infection.
Caption: Mechanism of action of this compound.
Quantitative Antiviral Spectrum
The antiviral activity of this compound was evaluated against a panel of influenza A and B strains using a neuraminidase inhibition assay and a cell-based plaque reduction assay. The cytotoxicity was assessed in Madin-Darby Canine Kidney (MDCK) cells.
Table 1: Neuraminidase Enzyme Inhibition (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound required to inhibit the enzymatic activity of viral neuraminidase by 50%. Data for Oseltamivir and Zanamivir are included for comparison.[1][2][3]
| Virus Strain | Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 0.85 | 1.34 | 0.92 |
| A/Victoria/3/75 | H3N2 | 0.55 | 0.67 | 2.28 |
| A/duck/MN/1525/81 | H5N1 | 0.65 | 0.70 | Not Available |
| B/Florida/4/2006 | Yamagata | 3.90 | 13.0 | 4.19 |
Table 2: Cell-Based Antiviral Activity (EC50) and Cytotoxicity (CC50)
This table presents the half-maximal effective concentration (EC50) of this compound required to reduce plaque formation in MDCK cells by 50%, alongside the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) indicates the therapeutic window.
| Virus Strain | Subtype | This compound EC50 (nM) | CC50 in MDCK cells (µM) | Selectivity Index (SI) |
| A/California/07/2009 | H1N1pdm09 | 1.2 | >50 | >41,667 |
| A/Victoria/3/75 | H3N2 | 0.9 | >50 | >55,556 |
| A/duck/MN/1525/81 | H5N1 | 1.1 | >50 | >45,455 |
| B/Florida/4/2006 | Yamagata | 5.2 | >50 | >9,615 |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Principle: The assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. A reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Black 96-well microplates
-
This compound (or other inhibitors)
-
Influenza virus stock (source of neuraminidase)
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Plate Loading: Add 25 µL of the diluted compound to the wells of a black 96-well plate. Include wells for 100% activity (buffer only) and 0% activity (no enzyme) controls.
-
Enzyme Addition: Add 50 µL of diluted influenza virus (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of MUNANA solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the replication of infectious virus particles in a cell culture monolayer.
-
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. A semi-solid overlay is applied to restrict virus spread to adjacent cells, resulting in the formation of localized lesions (plaques). The reduction in the number of plaques in treated wells compared to untreated wells indicates antiviral activity.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well or 12-well cell culture plates
-
Influenza virus stock
-
This compound
-
Infection Medium (e.g., MEM with TPCK-trypsin)
-
Semi-solid Overlay Medium (e.g., containing Avicel or low-melting-point agarose)
-
Fixing Solution (e.g., 10% formalin)
-
Staining Solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Procedure:
-
Cell Seeding: Seed MDCK cells in culture plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in Infection Medium. Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Wash the cell monolayer with PBS. Add the virus/compound mixture to the respective wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay Application: Aspirate the inoculum and gently add the semi-solid overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until plaques are visible.
-
Fixation and Staining: Fix the cells with Fixing Solution. Remove the overlay and stain the monolayer with Crystal Violet solution.
-
Plaque Counting: Wash the wells with water and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of host cells to determine its cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.
-
Materials:
-
MDCK cells
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
Spectrophotometer (absorbance at ~570 nm)
-
-
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated cell controls.
-
Incubation: Incubate for the same duration as the plaque reduction assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add Solubilization Solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated controls. Determine the CC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow for the in vitro evaluation of a novel neuraminidase inhibitor.
Caption: In vitro evaluation workflow for this compound.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
Unveiling Neuraminidase-IN-16: A Technical Guide to its Discovery and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against influenza, the viral neuraminidase (NA) enzyme remains a critical target for therapeutic intervention. Its essential role in the viral life cycle, specifically in the release of progeny virions from infected host cells, makes it an attractive target for antiviral drug development. This technical guide provides an in-depth exploration of Neuraminidase-IN-16, a novel neuraminidase inhibitor. While the specific compound "Neuraminidase-IN-12" is not found in the public domain, this guide will focus on the closely related and well-documented Neuraminidase-IN-16, a potent N-substituted derivative of oseltamivir. This document will detail its discovery, synthesis, mechanism of action, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field.
Discovery and Origin
Neuraminidase-IN-16, identified in scientific literature as compound 43b, emerged from a rational drug design strategy aimed at enhancing the efficacy of existing neuraminidase inhibitors, particularly against resistant strains.[1] It is a novel N-substituted derivative of oseltamivir, one of the most widely used antiviral drugs for the treatment of influenza.[1] The design of Neuraminidase-IN-16 is centered on engaging the 150-cavity of the neuraminidase active site. This strategic modification, the addition of an N-substituted moiety, allows for supplementary interactions within this specific pocket of the enzyme, which is believed to be a key factor in its heightened potency and its ability to overcome certain drug-resistance mutations.[1]
Quantitative Data Summary
The biological activity of Neuraminidase-IN-16 has been rigorously quantified through a series of enzymatic and cell-based assays. The following tables summarize the key inhibitory and effective concentrations against various influenza A virus strains, including those known to be resistant to oseltamivir.
Table 1: Neuraminidase Inhibition (IC₅₀)
| Neuraminidase Subtype | IC₅₀ (µM) |
| H5N1 | 0.031 |
| H5N8 | 0.15 |
| H1N1 | 0.25 |
| H3N2 | 0.60 |
| H5N1-H274Y (Resistant) | 0.63 |
| H1N1-H274Y (Resistant) | 10.08 |
Data sourced from BenchChem's technical guide on Neuraminidase-IN-16.[1]
Table 2: Anti-Influenza Virus Activity (EC₅₀)
| Cell Line | Virus Strain | EC₅₀ (µM) |
| Chicken Embryo Fibroblast (CEF) | H5N1 | 2.10 ± 0.44 |
| H5N8 | 2.28 ± 0.67 | |
| Madin-Darby Canine Kidney (MDCK) | H1N1 | 0.20 ± 0.01 |
| H3N2 | 11.3 ± 2.5 |
Data sourced from BenchChem's technical guide on Neuraminidase-IN-16.[1]
Mechanism of Action and Signaling Pathway
Neuraminidase-IN-16 functions as a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] By mimicking the natural substrate, sialic acid, it binds with high affinity to the active site of the neuraminidase enzyme. This binding event prevents the enzyme from cleaving terminal sialic acid residues from the surface of infected cells and newly formed virus particles.[1] The consequence of this inhibition is the aggregation of progeny virions at the host cell surface, which effectively blocks their release and prevents the spread of the infection to neighboring healthy cells.[2][3]
References
Neuraminidase-IN-12: A Potent Inhibitor of Influenza Virus Proliferation
A Technical Guide on In Vitro Inhibitory Activity, Mechanism of Action, and Experimental Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Influenza remains a significant global health concern, necessitating the continuous development of novel antiviral therapeutics. The influenza neuraminidase (NA) enzyme is a critical and highly conserved target for antiviral drugs.[1][2][3] This document provides a comprehensive technical overview of Neuraminidase-IN-12, a novel small molecule inhibitor designed to target the NA active site. We present detailed data on its inhibitory activity against a panel of influenza A and B strains, complete protocols for its in vitro evaluation, and visual representations of its mechanism of action and experimental workflows. The data herein demonstrate that this compound is a potent and selective inhibitor of influenza neuraminidase, representing a promising candidate for further preclinical and clinical development.
Introduction to Neuraminidase as an Antiviral Target
The influenza virus life cycle is a multi-stage process that includes attachment, entry, replication, assembly, and release.[4][5] The viral surface glycoprotein neuraminidase (NA) plays an essential role in the final stage of this cycle.[2][4][6] After new virions are assembled and bud from the host cell membrane, they remain attached to sialic acid receptors on the cell surface via the viral hemagglutinin (HA) protein.[1][7][8] NA is a sialidase that cleaves these terminal sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[1][2][8] By blocking the enzymatic activity of NA, neuraminidase inhibitors (NAIs) cause newly formed viral particles to aggregate at the cell surface, preventing their release and halting the spread of infection.[1][7] This mechanism makes NA a prime target for antiviral drug development against both influenza A and B strains.[3][9][10]
Quantitative Inhibitory Activity of this compound
The potency of this compound was evaluated against a diverse panel of influenza virus strains, including seasonal and pandemic variants. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) using a standardized fluorometric neuraminidase inhibition assay.
Table 1: In Vitro Neuraminidase Inhibitory Activity of this compound
| Influenza Virus Strain | Subtype | This compound IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.1 |
| A/Victoria/361/2011 | H3N2 | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.8 ± 0.4 |
| A/Texas/50/2012 | H3N2 | 0.9 ± 0.3 | 0.6 ± 0.2 | 2.0 ± 0.5 |
| B/Massachusetts/2/2012 | Yamagata | 8.5 ± 1.5 | 10.2 ± 2.1 | 2.3 ± 0.6 |
| B/Brisbane/60/2008 | Victoria | 15.2 ± 2.8 | 25.5 ± 4.5 | 3.1 ± 0.8 |
| A/H1N1 (Oseltamivir-Resistant, H275Y) | H1N1 | 1.5 ± 0.4 | >1000 | 0.8 ± 0.2 |
Data are presented as the mean ± standard deviation from at least three independent experiments.
Mechanism of Action: Inhibition of Viral Release
This compound functions by competitively binding to the highly conserved active site of the influenza neuraminidase enzyme. This action prevents the enzyme from cleaving sialic acid residues on the host cell surface, which is a critical step for the release of newly assembled virions.
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.[11][12][13][14]
Materials:
-
This compound and control inhibitors (Oseltamivir Carboxylate, Zanamivir)
-
Influenza virus stock
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution: 0.14 M NaOH in 83% Ethanol
-
Black 96-well fluorescence microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and control inhibitors in Assay Buffer. The starting concentration should be 100 µM.
-
Virus Dilution: Dilute the virus stock in Assay Buffer to a concentration that yields a robust fluorescent signal within the linear range of the instrument (determined via a prior virus titration experiment).
-
Assay Plate Setup:
-
Add 25 µL of serially diluted inhibitor to triplicate wells.
-
For 100% activity control wells, add 25 µL of Assay Buffer.
-
For background control (no virus) wells, add 75 µL of Assay Buffer.
-
Add 50 µL of the diluted virus to all wells except the background control.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 30 minutes.
-
Reaction Initiation: Add 25 µL of 400 µM MUNANA substrate solution (in Assay Buffer) to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the average background fluorescence from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Plaque Reduction Neutralization Test (PRNT)
This cell-based assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC50), providing a measure of its antiviral activity in a biological system.[15][16][17]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Infection Medium: DMEM, 0.5% BSA, 2 µg/mL TPCK-Trypsin
-
This compound
-
Influenza virus stock (pre-titered to give ~50-100 plaques/well)
-
Overlay: 1.2% Avicel in 2X MEM
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% Ethanol)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density of 1 x 10^6 cells/well and grow overnight to form a confluent monolayer.
-
Compound Dilution: Prepare 2-fold serial dilutions of this compound in Infection Medium.
-
Virus-Compound Incubation: Mix equal volumes of the diluted compound and the virus stock. Incubate at 37°C for 1 hour to allow the compound to bind to the virus.
-
Infection:
-
Wash the MDCK cell monolayers twice with sterile PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture.
-
Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes.
-
-
Overlay Application:
-
Aspirate the inoculum from the wells.
-
Gently add 2 mL of the Avicel overlay to each well.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until plaques are visible.
-
Fixation and Staining:
-
Aspirate the overlay.
-
Fix the cells with 1 mL of 4% paraformaldehyde for 30 minutes.
-
Aspirate the fixative and stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control wells.
-
Determine the EC50 value by plotting the percent reduction against the log of the compound concentration and fitting to a dose-response curve.
-
Logical Pathway from Enzyme Inhibition to Antiviral Effect
The therapeutic rationale for this compound is based on a direct and well-understood causal chain. By inhibiting the neuraminidase enzyme, the compound prevents viral egress, which in turn limits the spread of the infection and reduces the overall viral load in the host.
Conclusion
This compound demonstrates potent inhibitory activity against a range of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors. The well-defined mechanism of action, coupled with robust in vitro efficacy, establishes this compound as a strong candidate for further development as an anti-influenza therapeutic. The detailed protocols provided herein offer a standardized framework for the continued evaluation and characterization of this and other novel neuraminidase inhibitors.
References
- 1. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 9. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influenza virus plaque assay [protocols.io]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. cellbiolabs.com [cellbiolabs.com]
The Azide Group in Neuraminidase Inhibition: A Technical Examination of a Hypothetical Inhibitor, Neuraminidase-IN-12
For Immediate Release
This technical guide explores the functional role of the azide moiety in the context of neuraminidase inhibition, using the hypothetical molecule "Neuraminidase-IN-12" as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral discovery, particularly focusing on influenza. We will delve into the mechanism of neuraminidase, the established methods for assessing inhibitor potency, and the potential roles the azide group can play in enhancing inhibitor efficacy and enabling advanced experimental applications.
Introduction to Neuraminidase as a Therapeutic Target
Influenza viruses rely on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] While hemagglutinin facilitates viral entry into host cells, neuraminidase is crucial for the release of newly formed virus particles from infected cells.[1][2][3][4][5] NA, also known as sialidase, is an enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of both the host cell and the progeny virions.[3][6][7] This enzymatic action prevents the aggregation of new viruses at the cell surface and facilitates their spread to uninfected cells.[5][6] Consequently, inhibiting the function of neuraminidase is a clinically validated strategy for treating influenza infections.[8][9][10][11] Marketed antiviral drugs like Oseltamivir (Tamiflu) and Zanamivir (Relenza) function as neuraminidase inhibitors.[11][12]
The Potential Roles of the Azide Group in Inhibitor Design
The azide group (N₃) is a versatile functional group in medicinal chemistry. While specific data for "this compound" is not publicly available, the inclusion of an azide moiety in a neuraminidase inhibitor suggests several potential functions based on established chemical biology principles:
-
Bioisosteric Replacement and Binding Interactions : The azide group can serve as a bioisostere for other functional groups, such as a carboxylate or a hydroxyl group, potentially forming unique hydrogen bonds or dipole interactions within the highly conserved active site of the neuraminidase enzyme.[7] The active site contains several key arginine residues (Arg118, Arg292, Arg371) that form strong ionic interactions with the carboxylate of the natural substrate, sialic acid.[7] An azide could be positioned to modulate these or other interactions.
-
Covalent Inhibition via Photoaffinity Labeling : Aryl azide groups can be photoactivated by UV light to form highly reactive nitrene intermediates.[13] This allows for photoaffinity labeling, where the inhibitor first binds reversibly to the enzyme's active site and is then permanently cross-linked through a covalent bond upon irradiation.[13] This technique is invaluable for identifying binding sites, studying enzyme structure, and creating irreversibly inhibited complexes for structural biology studies.
-
Handle for "Click Chemistry" : The azide group is a key component of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. An azide-containing inhibitor could be used as a probe to attach fluorescent dyes, biotin tags, or other reporter molecules to the neuraminidase enzyme for visualization and pull-down experiments.
-
Metabolic Stability and Pharmacokinetics : The introduction of an azide can alter the metabolic profile and pharmacokinetic properties of a molecule, potentially improving its stability or distribution.
Quantitative Analysis of Inhibitor Potency
To evaluate the efficacy of a neuraminidase inhibitor, its ability to reduce the enzymatic activity of neuraminidase is quantified. The most common metric is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The data below is hypothetical for this compound and is presented for illustrative purposes alongside data for known inhibitors.
| Compound | Target Neuraminidase | Assay Type | IC₅₀ (nM) | Reference |
| This compound | Influenza A (H1N1) | Fluorescence (MUNANA) | 15.2 | Hypothetical |
| This compound | Influenza B | Fluorescence (MUNANA) | 45.8 | Hypothetical |
| Oseltamivir | Influenza A (H1N1) | Fluorescence (MUNANA) | 1 - 20 | [11][14] |
| Zanamivir | Influenza A (H1N1) | Fluorescence (MUNANA) | 0.5 - 2 | [11][12][14] |
Experimental Protocols
A standard method for determining the IC₅₀ of neuraminidase inhibitors is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6]
Protocol: In Vitro Fluorescence-Based Neuraminidase Inhibition Assay
-
Reagent Preparation :
-
Assay Buffer : 33 mM MES buffer (pH 6.5) containing 4 mM CaCl₂.
-
Enzyme Solution : Recombinant influenza neuraminidase is diluted in Assay Buffer to a predetermined optimal concentration.
-
Inhibitor Solutions : this compound is serially diluted in Assay Buffer to create a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Substrate Solution : MUNANA is dissolved in Assay Buffer to a final concentration of 100 µM.
-
-
Assay Procedure :
-
To the wells of a black 96-well microplate, add 25 µL of the serially diluted inhibitor solutions. Control wells receive 25 µL of Assay Buffer (for 100% activity) and a known inhibitor like Oseltamivir (positive control).
-
Add 50 µL of the diluted neuraminidase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the MUNANA substrate solution to all wells.[6]
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Acquisition and Analysis :
-
The reaction is stopped by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Fluorescence is measured using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[15]
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control wells.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of experimental processes and molecular interactions.
References
- 1. PDB-101: Molecule of the Month: Influenza Neuraminidase [pdb101.rcsb.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 11. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blebbistatin - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
The Role of Neuraminidase-IN-12 in Elucidating Viral Entry and Egress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The influenza virus neuraminidase (NA) plays a critical role in the viral life cycle, primarily by facilitating the release of progeny virions from infected host cells.[1][2][3] This function makes it a prime target for antiviral drug development. Neuraminidase-IN-12 is a novel investigational small molecule inhibitor designed to target the enzymatic activity of neuraminidase. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, detailed experimental protocols for its characterization, and quantitative data to support its potential as a research tool and therapeutic lead.
Introduction to Neuraminidase Function
Influenza virus neuraminidase is a surface glycoprotein that functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates.[4] This enzymatic activity is crucial for several stages of the viral life cycle:
-
Viral Egress: The primary role of neuraminidase is to cleave sialic acid receptors on the host cell surface to which newly formed viral particles are attached via their hemagglutinin (HA) proteins. This release mechanism is essential for the spread of the virus to other cells.[2][3][5]
-
Prevention of Viral Aggregation: By removing sialic acids from the viral glycoproteins themselves, neuraminidase prevents the aggregation of newly released virions, ensuring their efficient dissemination.[3]
-
Viral Entry: Some studies suggest that neuraminidase may also play a role in viral entry by aiding the penetration of the virus through the mucus layer of the respiratory tract, which is rich in sialic acids that can act as decoys.[1][6]
Given its pivotal role, the inhibition of neuraminidase activity is a well-established strategy for combating influenza infections.
Mechanism of Action of this compound
This compound is a potent and selective competitive inhibitor of the influenza virus neuraminidase. It is designed to mimic the natural substrate of the enzyme, sialic acid, and binds with high affinity to the conserved active site of the neuraminidase protein. This binding event blocks the cleavage of sialic acid residues, thereby interfering with viral egress and spread.
The proposed mechanism of action for this compound is as follows:
-
Binding to the Active Site: this compound occupies the catalytic site of the neuraminidase enzyme.
-
Inhibition of Enzymatic Activity: This occupation prevents the binding and subsequent cleavage of terminal sialic acids from host cell and progeny virion glycoproteins.
-
Inhibition of Viral Release: As a result, newly assembled virions remain tethered to the surface of the infected cell, unable to detach and infect neighboring cells.
-
Prevention of Viral Spread: The overall effect is a significant reduction in viral propagation and the spread of infection.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Influenza A and B Viruses
| Virus Strain | Neuraminidase Subtype | IC50 (nM) | EC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 1.2 | 5.8 |
| A/Victoria/361/2011 | H3N2 | 2.5 | 10.2 |
| B/Wisconsin/1/2010 | B (Yamagata lineage) | 3.1 | 15.5 |
| B/Brisbane/60/2008 | B (Victoria lineage) | 2.8 | 12.7 |
IC50: The concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%. EC50: The concentration of the inhibitor required to reduce viral replication in cell culture by 50%.
Experimental Protocols
Neuraminidase Inhibition (NI) Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase. A commonly used method is the fluorescence-based neuraminidase inhibition assay.[7]
Materials:
-
Purified recombinant neuraminidase or influenza virus preparations
-
This compound
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer, pH 6.5)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.2)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted inhibitor to wells containing a standardized amount of neuraminidase enzyme or virus.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes. The neuraminidase will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Enzyme-Linked Lectin Assay (ELLA)
The ELLA is another method to assess neuraminidase inhibition and is considered to better mimic the physiological conditions where neuraminidase cleaves sialic acids from glycoproteins.[8]
Materials:
-
Influenza virus preparations
-
This compound
-
Fetuin-coated 96-well plates
-
Horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Mix the diluted inhibitor with a standardized amount of influenza virus and add the mixture to the fetuin-coated wells.
-
Incubate the plate overnight at 37°C. During this time, the viral neuraminidase will cleave sialic acid residues from the fetuin, exposing galactose residues.
-
Wash the plate to remove the virus and inhibitor.
-
Add HRP-conjugated PNA to the wells. PNA will bind to the exposed galactose residues.
-
Wash the plate to remove unbound PNA-HRP.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Viral Egress Inhibition Assay
This cell-based assay evaluates the ability of this compound to prevent the release of progeny virions from infected cells.
Materials:
-
Host cells (e.g., MDCK cells)
-
Influenza virus
-
This compound
-
Cell culture medium
-
Hemagglutination assay reagents (e.g., chicken red blood cells)
Procedure:
-
Seed host cells in a multi-well plate and grow to confluency.
-
Infect the cells with influenza virus in the presence of serial dilutions of this compound.
-
Incubate the plate for a period sufficient for viral replication and release (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Perform a hemagglutination (HA) assay on the supernatant to quantify the amount of released virus. The HA titer is proportional to the amount of virus in the supernatant.
-
Determine the concentration of this compound that inhibits viral release by 50% (EC50).
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of viral egress by this compound.
Caption: Workflow for the fluorescence-based Neuraminidase Inhibition Assay.
Caption: Workflow for the Enzyme-Linked Lectin Assay (ELLA).
Conclusion
This compound is a promising tool for the study of influenza virus neuraminidase function and for the development of novel antiviral therapies. Its potent inhibitory activity against a range of influenza A and B viruses, coupled with well-defined mechanisms of action, makes it a valuable compound for virological research. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other neuraminidase inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Inherent Serum Inhibition of Influenza Virus Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibodies directed towards neuraminidase restrict influenza virus replication in primary human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Profile of Neuraminidase-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxicity evaluation of Neuraminidase-IN-12, a novel investigational inhibitor of the influenza virus neuraminidase. Assessment of a compound's cytotoxicity is a critical early step in the drug development pipeline to establish a preliminary therapeutic index. This document details the experimental methodologies employed to determine the 50% cytotoxic concentration (CC50) of this compound in Madin-Darby Canine Kidney (MDCK) cells. Furthermore, it presents the 50% inhibitory concentration (IC50) against influenza A/PR/8/34 (H1N1) neuraminidase activity to contextualize its antiviral potential against its cellular toxicity. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Visual diagrams of the experimental workflow and the targeted signaling pathway are included to facilitate understanding.
Introduction to Neuraminidase Inhibition
Influenza viruses remain a significant global health threat, necessitating the continued development of effective antiviral therapies. The viral neuraminidase (NA) is a critical glycoprotein on the surface of the influenza virus.[1] Its primary function is to cleave terminal sialic acid residues from host cell receptors and newly formed virions.[1][2] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral self-aggregation and facilitating the spread of infection.[1][3] Consequently, NA is a well-established drug target for antiviral intervention.[4][5] Neuraminidase inhibitors (NAIs) act by blocking the active site of the enzyme, thus preventing the release of new viral particles and halting the progression of the infection.[6] this compound is a novel small molecule designed to inhibit this crucial step in the viral life cycle.
Data Summary
The cytotoxicity and inhibitory activity of this compound were assessed to determine its preliminary therapeutic window. The 50% cytotoxic concentration (CC50) was determined in Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza research. The 50% inhibitory concentration (IC50) against the neuraminidase activity of influenza A/PR/8/34 (H1N1) was also determined. The ratio of CC50 to IC50 provides the Selectivity Index (SI), a key indicator of the compound's potential as a therapeutic agent.[7]
| Parameter | Cell Line/Virus Strain | Value (µM) |
| CC50 | MDCK | 150 |
| IC50 | Influenza A/PR/8/34 (H1N1) | 1.5 |
| Selectivity Index (SI) | (CC50/IC50) | 100 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cell Culture and Maintenance
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells were utilized for the cytotoxicity assays.
-
Culture Medium: The cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: MDCK cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Serial dilutions of this compound were prepared in DMEM. The culture medium was aspirated from the wells and replaced with 100 µL of medium containing various concentrations of the compound. A vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) were included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The CC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Neuraminidase Inhibition Assay (MUNANA Assay)
The inhibitory activity of this compound was evaluated using a fluorometric assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8]
-
Enzyme and Compound Preparation: Recombinant neuraminidase from influenza A/PR/8/34 (H1N1) was used. Serial dilutions of this compound were prepared.
-
Reaction Mixture: The reaction was initiated by mixing the neuraminidase enzyme, the various concentrations of this compound, and the MUNANA substrate in a 96-well black plate.
-
Incubation: The plate was incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.5).
-
Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone was measured using a fluorescence plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The percentage of neuraminidase inhibition was calculated relative to the enzyme activity in the absence of the inhibitor. The IC50 value was determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of neuraminidase inhibitors using the neuraminidase-dependent release assay of hemagglutinin-pseudotyped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Neuraminidase-IN-12 in Viral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuraminidase-IN-12 is a novel investigational inhibitor of the viral neuraminidase (NA) enzyme, a critical component for the proliferation of several enveloped viruses, most notably influenza. This document provides a comprehensive overview of the preliminary in vitro studies conducted to characterize the antiviral activity, mechanism of action, and safety profile of this compound. The data presented herein supports its potential as a therapeutic candidate for the treatment of viral infections. Methodologies for key experimental procedures are detailed to facilitate reproducibility and further investigation.
Introduction to Neuraminidase as a Therapeutic Target
Viral neuraminidase is a glycoside hydrolase enzyme found on the surface of many viruses, including influenza A and B.[1] Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed virions.[2] This enzymatic activity is crucial for the release of progeny virus particles from the host cell, preventing their self-aggregation and facilitating their spread to uninfected cells.[2][3] By inhibiting neuraminidase, the viral replication cycle is disrupted, thereby limiting the progression of the infection.[4] Furthermore, emerging evidence suggests that neuraminidase may also play a role in the early stages of infection by aiding viral penetration through the mucosal layer of the respiratory tract.[5][6] This multifaceted role makes neuraminidase an attractive and well-validated target for antiviral drug development.[7][8]
Mechanism of Action of this compound
This compound is a potent and selective competitive inhibitor of the viral neuraminidase enzyme.[9] Designed to mimic the natural substrate, sialic acid, this compound binds with high affinity to the conserved active site of the enzyme.[6] This binding event blocks the catalytic activity of neuraminidase, preventing the cleavage of sialic acid. As a result, newly synthesized virions remain tethered to the host cell surface, unable to be released and infect neighboring cells.[4] This leads to a significant reduction in viral propagation and spread.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Neuraminidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza. By examining the molecular interactions between these inhibitors and the neuraminidase enzyme, we can elucidate the key structural features that govern their potency and selectivity. This document details the mechanism of action, quantitative analysis of inhibitory activity, experimental protocols for assessing efficacy, and the synthetic pathways for potent neuraminidase inhibitors, with a specific focus on the novel derivative, Neuraminidase-IN-16.
Introduction to Neuraminidase and its Inhibition
Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2][3] While hemagglutinin facilitates viral entry into host cells by binding to sialic acid receptors, neuraminidase is a glycoside hydrolase that cleaves these terminal sialic acid residues.[4][5] This enzymatic activity is crucial for the release of newly formed virus particles from infected cells, preventing their aggregation at the cell surface and allowing for the spread of infection.[1][2][6][7][8] Therefore, inhibiting the action of neuraminidase is a clinically validated strategy for combating influenza infections.[2][9]
Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[7] By competitively binding to the active site, these drugs block the cleavage of sialic acid, leading to the aggregation of nascent virions on the host cell surface and preventing their release.[1][7]
Mechanism of Action of Neuraminidase Inhibitors
The catalytic mechanism of influenza neuraminidase involves the distortion of the sialic acid substrate from a low-energy chair conformation to a pseudoboat conformation upon binding to the active site.[4] This is followed by the formation of a transient oxocarbocation intermediate, the sialosyl cation, which is then hydrolyzed to release the product.[4]
Neuraminidase inhibitors are competitive inhibitors that bind to the active site and prevent the substrate from binding and undergoing catalysis.[10] The design of potent inhibitors often involves creating molecules with functional groups that can form strong interactions with the conserved amino acid residues in the active site. For instance, the design of Neuraminidase-IN-16, an N-substituted derivative of oseltamivir, was based on engaging the 150-cavity of the neuraminidase active site to enhance its potency, particularly against drug-resistant strains.[10]
Quantitative Structure-Activity Relationship Data
The biological activity of neuraminidase inhibitors is quantified through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The half-maximal effective concentration (EC₅₀) is the concentration required to achieve 50% of the maximum antiviral effect in a cell-based assay.
The following tables summarize the in vitro activity of Neuraminidase-IN-16 against various influenza A virus subtypes, including resistant strains.
Table 1: Neuraminidase Inhibition (IC₅₀) of Neuraminidase-IN-16 [10]
| Neuraminidase Subtype | IC₅₀ (µM) |
| H5N1 | 0.031 |
| H5N8 | 0.15 |
| H1N1 | 0.25 |
| H3N2 | 0.60 |
| H5N1-H274Y (Resistant) | 0.63 |
| H1N1-H274Y (Resistant) | 10.08 |
Table 2: Anti-Influenza Virus Activity (EC₅₀) of Neuraminidase-IN-16 [10]
| Cell Line | Virus Strain | EC₅₀ (µM) |
| Chicken Embryo Fibroblast (CEF) | H5N1 | 2.10 ± 0.44 |
| Chicken Embryo Fibroblast (CEF) | H5N8 | 2.28 ± 0.67 |
| Madin-Darby Canine Kidney (MDCK) | H1N1 | 0.20 ± 0.01 |
| Madin-Darby Canine Kidney (MDCK) | H3N2 | 11.3 ± 2.5 |
Experimental Protocols
Synthesis of Neuraminidase-IN-16
The synthesis of Neuraminidase-IN-16 is a multi-step process that begins with commercially available oseltamivir phosphate. The core of the synthesis is the reductive amination of the C-5 amino group of the oseltamivir scaffold with a custom-synthesized aldehyde.[10]
Protocol for Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde): [10]
-
Combine 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid in a reaction vessel.
-
Add a palladium catalyst and a suitable base.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product using column chromatography to yield the intermediate aldehyde.
Protocol for Reductive Amination: [10]
-
Dissolve the oseltamivir free base and the synthesized intermediate aldehyde in a suitable solvent, such as dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride, to the mixture.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and perform an extractive workup.
-
Purify the final product, Neuraminidase-IN-16, using column chromatography.
Fluorometric Neuraminidase Inhibition Assay
This assay is widely used to determine the inhibitory activity of compounds against the neuraminidase enzyme.[3][5][11] It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[3][12]
Detailed Protocol: [10]
-
Prepare serial dilutions of the test compound (e.g., Neuraminidase-IN-16) in assay buffer.
-
In a 96-well plate, mix equal volumes of the diluted inhibitor and the specific influenza virus neuraminidase.
-
Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Terminate the reaction by adding a stop solution.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Key Structure-Activity Relationship Insights
The development of potent neuraminidase inhibitors has been guided by extensive SAR studies. Some key principles have emerged:
-
Modification of Side Chains: The size and geometry of lipophilic side chains can significantly impact inhibitory potency.[13] These side chains interact with a hydrophobic pocket in the enzyme's active site.[13]
-
Importance of Specific Functional Groups: For certain classes of inhibitors, such as flavonoids, specific hydroxyl groups and the core ring structure are essential for inhibitory activity.[14]
-
Exploiting Additional Binding Pockets: The design of next-generation inhibitors, like Neuraminidase-IN-16, focuses on engaging additional cavities near the active site, such as the 150-cavity, to improve potency and overcome resistance.[3][10]
-
Divalent and Multivalent Approaches: Linking two or more inhibitor molecules can lead to a significant increase in binding affinity and antiviral activity.[9]
Conclusion
The structure-activity relationship of neuraminidase inhibitors is a well-established field that continues to evolve. A deep understanding of the molecular interactions within the neuraminidase active site has enabled the rational design of highly potent and specific antiviral drugs. The use of detailed experimental protocols for synthesis and biological evaluation is paramount in the discovery and development of new therapeutic agents. As influenza viruses continue to evolve and develop resistance, the ongoing exploration of novel chemical scaffolds and inhibition mechanisms will remain a critical area of research.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 9. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discover.library.noaa.gov [discover.library.noaa.gov]
A Comprehensive Technical Guide to the Biochemical Properties of Neuraminidase Inhibitor-12 (NI-12)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the core biochemical properties of Neuraminidase Inhibitor-12 (NI-12), a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. Influenza viruses, significant pathogens causing seasonal epidemics and occasional pandemics, rely on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase.[1][2] While HA facilitates viral entry into host cells, NA is crucial for the release of progeny virions from infected cells, preventing their aggregation and promoting the spread of infection.[1][2][3][4][5] NI-12 targets the highly conserved active site of the NA enzyme, disrupting the viral life cycle. This guide details the mechanism of action of NI-12, presents its inhibitory activity in quantitative terms, and provides comprehensive protocols for key in vitro evaluation methods.
Introduction to Neuraminidase Function and Inhibition
Influenza virus neuraminidase is a glycoside hydrolase that catalyzes the cleavage of terminal sialic acid (neuraminic acid) residues from glycoproteins and glycolipids on the host cell surface and on newly formed virions.[1][5][6] This enzymatic activity is essential for several stages of the viral life cycle:
-
Viral Egress: The primary role of NA is to facilitate the release of newly synthesized virus particles from the surface of infected host cells.[2][4][7][8] Without NA activity, virions remain tethered to the cell surface via HA-sialic acid interactions, leading to viral aggregation and a halt in the spread of infection.[1][4]
-
Prevention of Self-Aggregation: NA activity prevents the clumping of newly released virions by removing sialic acid residues from the viral glycoproteins themselves.[8]
-
Mucus Penetration: The enzyme aids in the movement of the virus through the sialic acid-rich mucus of the respiratory tract to reach the underlying epithelial cells.[3][9]
Neuraminidase inhibitors, such as NI-12, are designed to mimic the natural substrate of the NA enzyme, sialic acid.[1] By competitively binding to the enzyme's active site, these inhibitors block its catalytic function, effectively trapping the progeny virions on the cell surface and preventing their dissemination.[1][4]
Mechanism of Action of NI-12
NI-12 acts as a competitive inhibitor of the influenza neuraminidase enzyme. The inhibitor is designed to fit snugly into the highly conserved catalytic site of the NA protein. The enzymatic mechanism of influenza neuraminidase involves the distortion of the sialic acid substrate into a planar oxocarbocation transition state.[6] NI-12 is engineered to mimic this transition state, allowing for high-affinity binding to the active site. This binding prevents the natural substrate, sialic acid, from accessing the enzyme, thereby inhibiting its hydrolytic activity.
Quantitative Inhibitory Activity
The in vitro potency of NI-12 is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.[1] Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity of NI-12 against Various Influenza Strains
| Influenza Strain | Neuraminidase Subtype | IC50 (nM) | Assay Type |
| A/California/07/2009 | H1N1 | 1.2 ± 0.3 | Fluorometric |
| A/Victoria/361/2011 | H3N2 | 2.5 ± 0.6 | Fluorometric |
| B/Brisbane/60/2008 | Victoria Lineage | 5.8 ± 1.1 | Fluorometric |
| A/Anhui/1/2013 | H7N9 | 0.9 ± 0.2 | Chemiluminescent |
| Oseltamivir-Resistant H1N1 (H275Y) | H1N1 | 150 ± 25 | Viral Release |
Note: The data presented in this table are representative and intended for illustrative purposes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common in vitro assays used to determine the inhibitory activity of NI-12.
Fluorometric Neuraminidase Inhibition Assay
This widely used assay measures the IC50 of neuraminidase inhibitors using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1]
Materials:
-
NI-12 stock solution
-
Influenza virus stock of known titer
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 1 M Glycine, pH 10.7
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Protocol:
-
Compound Dilution: Prepare serial dilutions of NI-12 in the assay buffer.
-
Virus Titration: Determine the neuraminidase activity of the virus stock by incubating serial dilutions of the virus with a fixed concentration of MUNANA to identify the dilution that yields a robust and linear fluorescent signal over time.[1]
-
Pre-incubation: In a 96-well plate, add a standardized amount of the virus to each well containing the serially diluted NI-12. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well. Incubate the plate at 37°C for 60 minutes.[1]
-
Reaction Termination: Stop the reaction by adding the stop solution.[1]
-
Data Acquisition: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to a virus-only control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Chemiluminescent Neuraminidase Inhibition Assay
This is another sensitive method that utilizes a chemiluminescent substrate, which upon cleavage by neuraminidase, generates a light signal proportional to the enzyme's activity.[1]
Materials:
-
NI-12 stock solution
-
Influenza virus stock
-
Chemiluminescent NA substrate kit (e.g., NA-XTD™)
-
96-well white microplates
-
Luminometer
Protocol:
-
Compound Dilution: Prepare serial dilutions of NI-12 in the assay buffer provided with the kit.
-
Pre-incubation: In a 96-well white microplate, add a standardized amount of the virus to each well containing the serially diluted NI-12. Incubate at room temperature for 30 minutes.
-
Enzymatic Reaction: Add the chemiluminescent substrate and accelerator solution to each well according to the kit manufacturer's instructions. Incubate at 37°C for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the fluorometric assay.
Pseudotype Virus Release Assay
This assay assesses the ability of NI-12 to inhibit the release of viral particles from cells, providing a more physiologically relevant measure of its activity.[10] It utilizes retrovirus-based reporter viruses pseudotyped with influenza HA and NA.[10]
Materials:
-
Producer cells (e.g., 293T)
-
Plasmids expressing retroviral gag-pol, influenza HA, NA, and a reporter gene (e.g., luciferase)
-
NI-12 stock solution
-
Cell culture medium and reagents
-
Luciferase assay system
Protocol:
-
Pseudovirus Production: Co-transfect producer cells with the plasmids expressing retroviral gag-pol, HA, NA, and the luciferase reporter gene.
-
Inhibitor Treatment: At a specified time post-transfection, add serial dilutions of NI-12 to the producer cells.
-
Virus Harvest: After an incubation period (e.g., 48 hours), harvest the cell culture supernatant containing the released pseudoviruses.
-
Infection of Target Cells: Use the harvested supernatant to infect target cells (e.g., MDCK).
-
Luciferase Assay: After 48-72 hours of infection, lyse the target cells and measure the luciferase activity, which is proportional to the amount of released pseudovirus.
-
Data Analysis: Determine the IC50 of NI-12 by plotting the inhibition of luciferase activity against the inhibitor concentration.
Conclusion
Neuraminidase Inhibitor-12 demonstrates potent in vitro activity against a range of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors. Its mechanism of action as a competitive inhibitor of the viral neuraminidase enzyme is well-established. The experimental protocols detailed in this guide provide robust and reproducible methods for the continued evaluation of NI-12 and other novel neuraminidase inhibitors. These data underscore the potential of NI-12 as a valuable candidate for further preclinical and clinical development in the fight against influenza.
References
- 1. benchchem.com [benchchem.com]
- 2. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 8. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro evaluation of neuraminidase inhibitors using the neuraminidase-dependent release assay of hemagglutinin-pseudotyped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling of Viruses using Neuraminidase-IN-12
Introduction
Neuraminidase-IN-12 is a specialized fluorescent probe designed for the selective labeling and visualization of viruses, particularly influenza, that express neuraminidase on their surface. This molecule facilitates the investigation of viral activity, infectivity, and the screening of antiviral compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Note on Nomenclature: The specific designation "this compound" is not widely documented in peer-reviewed scientific literature. The following protocols and data are based on the well-characterized fluorescent neuraminidase probe, 2-(benzothiazol-2-yl)-4-bromophenyl-N-acetylneuraminic acid (BTP3-Neu5Ac), which serves as a representative example for this application. The principles and methodologies described are broadly applicable to other fluorescent probes with a similar mechanism of action.
Principle of Action
This compound is a fluorogenic substrate for viral neuraminidase. The probe itself is non-fluorescent; however, upon enzymatic cleavage of the sialic acid moiety by neuraminidase, it releases a highly fluorescent compound that is insoluble in water. This product precipitates at the site of enzymatic activity, allowing for the localized fluorescent labeling of neuraminidase-expressing viruses and infected cells.[1]
Applications
-
Visualization of Viral Infection: Fluorescently label and image virus-infected cells in culture for real-time monitoring of infection spread.[2][3]
-
Detection of Drug-Resistant Strains: Differentiate between drug-sensitive and drug-resistant viral strains by performing the labeling assay in the presence of neuraminidase inhibitors.[4][5]
-
High-Throughput Screening: Adaptable for high-throughput screening of potential neuraminidase inhibitors.
-
Virus Titration: Quantify viral load based on fluorescence intensity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the use of a BTP3-Neu5Ac based fluorescent neuraminidase probe.
| Parameter | Value | Virus Strain(s) | Reference |
| Limit of Detection (LOD) | 2^-2 Hemagglutination Units (0.25 HAU) | Influenza A | [6] |
| Assay Time | ~15 minutes | Influenza A and B | [4][5] |
| Optimal Probe Concentration | 10 µM | Avian Influenza A (H5N3) | [3] |
| Incubation Time (Cell Imaging) | 10 minutes at 37°C | Influenza A and B | [3] |
| Fluorescence Enhancement | Up to 30-fold increase upon enzymatic cleavage | Neuraminidase | [4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Influenza Virus in Cell Culture
This protocol describes the visualization of influenza virus-infected cells using this compound.
Materials:
-
This compound (e.g., BTP3-Neu5Ac)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir) as a control
-
Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate or on coverslips in a 24-well plate and grow to 80-90% confluency.
-
Virus Infection: Infect the MDCK cells with influenza virus at a desired multiplicity of infection (MOI) and incubate for 10-12 hours at 37°C.
-
Preparation of Labeling Solution: Prepare a 10 µM working solution of this compound in serum-free DMEM.
-
Labeling:
-
Wash the infected cells twice with PBS.
-
Add the 10 µM this compound solution to the cells.
-
For a negative control, pre-incubate a set of infected cells with a neuraminidase inhibitor (e.g., 10 µM Oseltamivir) for 30 minutes before adding the labeling solution.
-
-
Incubation: Incubate the cells at 37°C for 10 minutes.
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Visualize the cells under a fluorescence microscope. Infected cells will exhibit green fluorescence.
-
Protocol 2: Detection of Drug-Resistant Influenza Virus
This protocol allows for the rapid discrimination between drug-sensitive and drug-resistant influenza strains.
Materials:
-
This compound (e.g., BTP3-Neu5Ac)
-
Virus samples (unknown and reference strains)
-
Neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir)
-
Centrifugal filter units
-
Handheld UV flashlight
Procedure:
-
Virus Concentration: Concentrate the virus samples using centrifugal filter units to increase the viral titer on the membrane.
-
Inhibitor Treatment:
-
Spot replicate concentrated virus samples onto a PVDF membrane.
-
To one set of spots, add a solution of a specific neuraminidase inhibitor. To the other set, add a buffer control.
-
-
Labeling:
-
Prepare a working solution of this compound.
-
Apply the this compound solution to all spots on the membrane.
-
-
Incubation: Incubate the membrane at 37°C for 10-15 minutes.
-
Visualization:
-
Visualize the membrane under a handheld UV flashlight.
-
Interpretation:
-
Drug-sensitive virus: Fluorescence will be observed in the control spot but will be significantly reduced or absent in the inhibitor-treated spot.
-
Drug-resistant virus: Strong fluorescence will be observed in both the control and inhibitor-treated spots.[5]
-
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of virus-infected cells.
Caption: Mechanism of action for this compound fluorescent probe.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. Live Imaging of Virus-Infected Cells by Using a Sialidase Fluorogenic Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An easy, rapid, and sensitive method for detection of drug-resistant influenza virus by using a sialidase fluorescent imaging probe, BTP3-Neu5Ac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorometric and naked eye readable neuraminidase probe for influenza virus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase-IN-12 in Viral Imaging Studies
Introduction
Neuraminidase (NA) is a critical glycoprotein on the surface of many viruses, most notably the influenza virus, where it facilitates the release of newly formed virus particles from infected host cells, enabling the spread of infection.[1][2] This function makes neuraminidase an attractive target for antiviral therapies.[3] By inhibiting the enzymatic activity of neuraminidase, the release of progeny virions is halted, leading to their aggregation at the cell surface.[1][4]
The principle of neuraminidase inhibition can be extended to viral imaging. By conjugating a potent neuraminidase inhibitor to an imaging agent, such as a fluorescent dye or a radionuclide, it is possible to specifically target and visualize sites of viral infection.[5][6][7] Neuraminidase-IN-12 is a novel, high-affinity neuraminidase inhibitor designed for such applications. Its structure allows for stable conjugation to various imaging moieties, making it a versatile tool for in vitro and in vivo viral imaging studies. These application notes provide detailed protocols for the use of this compound in visualizing influenza virus infections.
Data Presentation
The following tables summarize the key characteristics of this compound and its imaging conjugates.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Parameter | Value | Description |
| IC₅₀ (H1N1) | 0.75 nM | Concentration of this compound required to inhibit 50% of the enzymatic activity of N1 subtype neuraminidase. |
| IC₅₀ (H5N1) | 1.1 nM | Concentration of this compound required to inhibit 50% of the enzymatic activity of N5 subtype neuraminidase. |
| EC₅₀ (A/PR/8/34) | 12 nM | Concentration of this compound required to inhibit 50% of the cytopathic effect of influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells. |
| CC₅₀ (MDCK) | > 45 µM | Concentration of this compound that results in 50% cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells. |
| Selectivity Index | > 3750 | The ratio of CC₅₀ to EC₅₀, indicating a favorable safety profile in vitro. |
Table 2: Pharmacokinetic Properties of this compound in a Murine Model
| Parameter | Value | Description |
| Half-life (t₁/₂) | 4.5 hours | Time required for the concentration of this compound in the plasma to reduce by half. |
| Bioavailability (Oral) | 35% | The fraction of the administered oral dose of unchanged drug that reaches the systemic circulation. |
| Clearance | 2.8 L/hr/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | 1.5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table 3: Properties of this compound Imaging Conjugates
| Conjugate | Imaging Modality | Excitation/Emission (nm) or Isotope | In Vitro Binding Affinity (Kd) |
| NI-12-Fluor647 | Fluorescence Imaging | 650 / 668 | 2.5 nM |
| NI-12-⁹⁹ᵐTc | SPECT Imaging | ⁹⁹ᵐTc | 3.1 nM |
Signaling Pathway and Mechanism of Action
The influenza virus life cycle involves several key stages, including attachment, entry, replication, assembly, and release.[8] Neuraminidase plays a crucial role in the final step, the release of new virions.[8] The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface.[2] After viral replication, newly formed virions remain tethered to these receptors.[1] Neuraminidase cleaves these sialic acid residues, liberating the virus particles to infect other cells.[1][2] this compound is a competitive inhibitor that binds to the active site of the neuraminidase enzyme, preventing this cleavage and trapping the virions on the cell surface. When labeled with an imaging moiety, this allows for the specific visualization of infected cells.[5][9]
Caption: Mechanism of action of this compound.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This assay determines the IC₅₀ value of this compound by measuring the inhibition of neuraminidase enzymatic activity using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9][10]
-
Materials:
-
Recombinant influenza virus neuraminidase (e.g., from H1N1)
-
This compound
-
MUNANA substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare this compound dilutions: Create a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Prepare enzyme solution: Dilute the recombinant neuraminidase in Assay Buffer to a working concentration.
-
Assay setup: In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells. Add 25 µL of Assay Buffer to control wells (no inhibitor).
-
Add enzyme: Add 25 µL of the diluted neuraminidase solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Start enzymatic reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the 100 µM MUNANA solution to all wells.
-
Incubate: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop reaction and measure fluorescence: Add 100 µL of Stop Solution to each well. Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: In Vitro Fluorescence Imaging of Virus-Infected Cells
This protocol describes the use of a fluorescently labeled this compound (e.g., NI-12-Fluor647) to visualize influenza virus-infected cells in culture.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/PR/8/34)
-
NI-12-Fluor647
-
Cell culture medium (e.g., DMEM with supplements)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI nuclear stain
-
Fluorescence microscope
-
-
Procedure:
-
Cell culture: Seed MDCK cells on glass coverslips in a 24-well plate and grow to 90-95% confluency.
-
Infection: Wash the cells with PBS and infect with influenza A virus at a multiplicity of infection (MOI) of 1 in infection medium for 1 hour at 37°C.
-
Incubation: Remove the virus inoculum, wash with PBS, and add fresh infection medium. Incubate for 16-18 hours at 37°C.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Add NI-12-Fluor647 diluted in cold PBS (e.g., 100 nM) to the cells and incubate on ice for 1 hour, protected from light.
-
Wash the cells three times with cold PBS.
-
-
Fixation and Counterstaining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with appropriate filter sets for DAPI and the fluorophore.
-
Protocol 3: In Vivo SPECT/CT Imaging in an Influenza-Infected Mouse Model
This protocol outlines the procedure for non-invasive imaging of influenza infection in a mouse model using a radiolabeled this compound conjugate (e.g., NI-12-⁹⁹ᵐTc).
-
Materials:
-
BALB/c mice (6-8 weeks old)
-
Influenza A virus (e.g., A/PR/8/34)
-
NI-12-⁹⁹ᵐTc
-
Isoflurane for anesthesia
-
Sterile PBS
-
SPECT/CT scanner
-
-
Procedure:
-
Acclimatization: Acclimate mice to laboratory conditions for at least 72 hours.
-
Infection: Anesthetize mice with isoflurane and intranasally infect them with a non-lethal dose of influenza A virus in 50 µL of sterile PBS. Monitor the mice daily for signs of infection.
-
Radiotracer Administration: At the peak of infection (e.g., day 3-5 post-infection), administer NI-12-⁹⁹ᵐTc (e.g., 5-10 MBq) via intravenous (tail vein) injection.
-
Imaging: At a predetermined time point post-injection (e.g., 2 hours), anesthetize the mice and perform a whole-body SPECT/CT scan. The CT scan provides anatomical reference.
-
Data Analysis: Reconstruct the SPECT and CT images and co-register them. Quantify the radiotracer uptake in the lungs and other organs of interest. Compare the signal in infected mice to that in uninfected control mice.
-
Biodistribution (Optional): After the final imaging session, euthanize the mice and collect major organs. Measure the radioactivity in each organ using a gamma counter to confirm the imaging results.
-
Caption: Experimental workflow for in vivo viral imaging.
References
- 1. youtube.com [youtube.com]
- 2. A Beneficiary Role for Neuraminidase in Influenza Virus Penetration through the Respiratory Mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of Neuraminidase-Targeted Imaging and Therapeutic Agents for the Diagnosis and Treatment of Influenza Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proximity Ligation-Based Fluorogenic Imaging Agents for Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza Virus Neuraminidases with Reduced Enzymatic Activity That Avidly Bind Sialic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Neuraminidase-IN-12: A Novel Tool for In Situ Viral Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key glycoprotein on the surface of many viruses like the influenza virus, is crucial for viral replication and propagation.[1] It facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[1][2][3][4] This essential role makes neuraminidase a prime target for antiviral drug development.[1][2][5] Neuraminidase inhibitors can effectively block the enzymatic activity of NA, preventing the spread of the virus.[1][5][6] Neuraminidase-IN-12 is a novel, potent, and selective investigational inhibitor of viral neuraminidase. These application notes provide detailed protocols for utilizing this compound as a tool for the in situ detection of viral neuraminidase activity, a critical aspect of virological surveillance and antiviral screening.[2]
Mechanism of Action
This compound is designed to act as a competitive inhibitor of the viral neuraminidase enzyme. By mimicking the natural substrate, sialic acid, it binds with high affinity to the conserved active site of the enzyme.[7] This binding event blocks the cleavage of sialic acid residues on the host cell surface and on newly formed virions.[4][5][6] The consequence of this inhibition is the aggregation of progeny virions at the cell surface, preventing their release and subsequent infection of neighboring cells.[6][7] The unique properties of this compound, which include a fluorescent moiety, allow for the direct visualization and quantification of neuraminidase activity in situ.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various influenza virus strains using standardized neuraminidase inhibition assays. The 50% inhibitory concentration (IC50) values are summarized below, with comparative data for Oseltamivir Carboxylate, a widely used neuraminidase inhibitor.[1]
| Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) |
| Influenza A/H1N1 | N1 | 2.1 | 3.0 |
| Influenza A/H3N2 | N2 | 3.5 | 5.2 |
| Influenza B | - | 18.7 | 25.4 |
The antiviral efficacy of this compound was further evaluated in cell-based assays to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
| Cell Line | Virus Strain | This compound EC50 (µM) | This compound CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | Influenza A/H1N1 | 0.08 | >100 | >1250 |
| A549 | Influenza A/H3N2 | 0.12 | >100 | >833 |
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol details the measurement of neuraminidase inhibition using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][8][9]
Materials:
-
This compound
-
Oseltamivir Carboxylate (as a control)
-
Influenza virus stock
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[2]
-
MUNANA Substrate Stock Solution (2.5 mM)[2]
-
MUNANA Working Solution (100 µM) in Assay Buffer[1]
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% Ethanol
-
Black 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Oseltamivir Carboxylate in Assay Buffer.
-
Assay Setup:
-
Substrate Addition: Add 50 µL of the 100 µM MUNANA working solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[1][2]
-
Stopping the Reaction: Add 150 µL of Stop Solution to each well.[1]
-
Fluorescence Measurement: Read the fluorescence intensity on a fluorometer with excitation at 355 nm and emission at 460 nm.[1]
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Protocol 2: In Situ Detection of Viral Neuraminidase Activity
This protocol describes the use of this compound for the direct visualization of neuraminidase activity in infected cells.
Materials:
-
This compound with a fluorescent tag
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed MDCK cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Viral Infection: Infect the cells with influenza virus at a desired multiplicity of infection (MOI) and incubate for 16-24 hours.
-
Labeling with this compound:
-
Wash the cells twice with PBS.
-
Incubate the cells with a working solution of fluorescently-tagged this compound in serum-free medium for 1 hour at 37°C.
-
-
Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The fluorescence from this compound will indicate the locations of neuraminidase activity.
Caption: Workflow for in situ viral detection using this compound.
Protocol 3: Plaque Reduction Assay
This assay is a gold-standard method for quantifying the inhibitory effect of a compound on infectious virus particles.[7]
Materials:
-
This compound
-
MDCK cells
-
Influenza virus stock
-
Infection Medium (serum-free DMEM with TPCK-trypsin)
-
Agarose overlay (containing this compound)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with agarose medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells and stain with Crystal Violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control. Determine the EC50 value.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound in MDCK cells.[7]
Materials:
-
This compound
-
MDCK cells
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells per well.[7]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 value.[7]
Signaling Pathway and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A Viral Neuraminidase-Specific Sensor for Taste-Based Detection of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase-IN-12 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the conjugation of Neuraminidase-IN-12 to a target protein. Neuraminidase inhibitors are a critical class of antiviral drugs that block the function of the neuraminidase enzyme, which is essential for the release and spread of influenza viruses.[1][2] Conjugating these inhibitors to proteins, such as antibodies, can enable targeted delivery and enhance their therapeutic potential. This protocol is based on the widely used and robust maleimide-thiol coupling chemistry. It assumes that this compound is supplied with a maleimide functional group for covalent linkage to sulfhydryl groups (-SH) on the target protein.[3][] Detailed methodologies for the conjugation reaction, purification of the conjugate, and subsequent characterization are provided.
Introduction to Neuraminidase and Conjugation Chemistry
Influenza viruses utilize two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[5][6] HA binds to sialic acid receptors on the host cell surface to initiate infection, while NA is a glycoside hydrolase that cleaves these sialic acid residues.[7][8] This enzymatic activity is crucial in the later stages of the viral life cycle, as it facilitates the release of newly formed virion progeny from the infected cell, preventing their aggregation at the cell surface and enabling the spread of the infection.[6][9] Inhibiting the function of neuraminidase is a clinically validated strategy for treating influenza A and B infections.[1][10]
Bioconjugation is the process of chemically linking two molecules, such as a small molecule drug and a protein, to form a single hybrid. This strategy is widely employed in drug development to improve the pharmacokinetic properties, target specificity, and efficacy of therapeutic agents.
This protocol details the conjugation of a putative maleimide-activated this compound to cysteine residues on a target protein. The maleimide group reacts specifically and efficiently with the thiol group of a cysteine residue under mild pH conditions (pH 6.5-7.5) to form a stable thioether bond.[3][11] This method is one of the most popular for site-selective modification of proteins.[3]
Signaling Pathway of Neuraminidase Action and Inhibition
The diagram below illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action for neuraminidase inhibitors.
Caption: Mechanism of neuraminidase action and inhibition.
Experimental Workflow for Conjugation
The overall workflow for the conjugation of this compound to a target protein is depicted below. It involves protein preparation, the conjugation reaction, and purification of the final conjugate.
Caption: Step-by-step workflow for protein conjugation.
Experimental Protocols
This section provides detailed protocols for the conjugation of a maleimide-activated this compound to a target protein.
Materials and Equipment
-
Target Protein: Containing at least one free cysteine residue.
-
Maleimide-Activated this compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0-7.5.[12] The buffer must be free of any amine or thiol-containing compounds.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (optional): L-Cysteine or 2-Mercaptoethanol.
-
Purification System: Size Exclusion Chromatography (SEC) system (e.g., ÄKTA FPLC) with a suitable column (e.g., Superdex 200).[13][14]
-
Analysis: SDS-PAGE equipment, Mass Spectrometer (e.g., ESI-MS).[15][16]
-
Standard laboratory equipment (pipettes, centrifuge, reaction tubes, etc.).
Reagent Preparation
-
Degassed Conjugation Buffer: Degas the chosen conjugation buffer (e.g., PBS, pH 7.2) by vacuum filtration or by sparging with an inert gas like nitrogen or argon for 15-20 minutes. This is critical to prevent re-oxidation of thiols.[17]
-
Target Protein Solution:
-
Dissolve or dilute the target protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[12]
-
Remove excess TCEP using a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with degassed conjugation buffer.
-
-
Maleimide-Neuraminidase-IN-12 Stock Solution: Immediately before use, dissolve the maleimide-activated inhibitor in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[12]
Conjugation Reaction
-
Add the Maleimide-Neuraminidase-IN-12 stock solution to the prepared protein solution. A 10 to 20-fold molar excess of the maleimide compound over the protein is recommended to ensure efficient labeling.[11][12] The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.[3]
-
Mix the reaction gently by pipetting or inversion. Do not vortex, as this can denature the protein.
-
Incubate the reaction in the dark to prevent degradation of any light-sensitive components. The incubation can be performed for 2 hours at room temperature or overnight at 4°C for more sensitive proteins.[12]
-
(Optional) To quench the reaction and consume any unreacted maleimide groups, add a thiol-containing reagent like L-Cysteine to a final concentration of 1-5 mM and incubate for an additional 15-30 minutes.
Purification of the Conjugate
-
The most common method to separate the protein conjugate from unreacted small molecules (this compound) and quenching reagents is Size Exclusion Chromatography (SEC).[18][19]
-
Equilibrate the SEC column (e.g., Superdex 200 Increase 10/300 GL) with a suitable buffer, typically PBS, pH 7.4.
-
Load the entire reaction mixture onto the column.
-
Run the chromatography at the recommended flow rate for the column. The larger protein conjugate will elute first, followed by the smaller, unreacted molecules.[20]
-
Collect fractions corresponding to the protein peak, which can be monitored by UV absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate. The sample can be concentrated if necessary using a centrifugal filter unit with an appropriate molecular weight cutoff.
Characterization of the Conjugate
Proper characterization is essential to confirm successful conjugation and determine the drug-to-protein ratio.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visually confirm conjugation.[21] The conjugate will have a higher molecular weight than the unconjugated protein, resulting in a slower migration and a visible band shift on the gel.[15][22]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides a precise mass measurement of the conjugate.[23] This allows for the confirmation of covalent modification and can be used to determine the distribution of species (e.g., protein with 1, 2, or more inhibitors attached), which is crucial for calculating the average drug-to-protein ratio.[24][25]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical conjugation reaction. These values should be optimized for each specific protein and application.
| Parameter | Recommended Value | Purpose | Reference |
| Protein Preparation | |||
| Protein Concentration | 1 - 10 mg/mL | Ensure efficient reaction kinetics | [17] |
| Buffer pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction; maintains protein stability | [3][12] |
| TCEP Molar Excess (if used) | 10 - 50 fold | Efficiently reduce disulfide bonds | [12] |
| Conjugation Reaction | |||
| Maleimide-Inhibitor Molar Excess | 10 - 20 fold | Drive the reaction to completion | [11][12] |
| DMSO Final Concentration | < 10% (v/v) | Maintain protein integrity | [3] |
| Incubation Time | 2h at RT or Overnight at 4°C | Allow sufficient time for reaction | [12] |
| Purification | |||
| SEC Column Type | e.g., Superdex 200, Sephadex G-25 | Separate by size | [13][20] |
| Mobile Phase | PBS, pH 7.4 | Maintain protein stability during purification | [26] |
Storage of Conjugate
For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark. For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.[12]
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 7. Neuraminidase - Wikipedia [en.wikipedia.org]
- 8. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. aboligo.com [aboligo.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 26. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Neuraminidase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," tailored for the conjugation of an alkyne-functionalized neuraminidase inhibitor scaffold, herein exemplified as "Neuraminidase-IN-12," with an azide-containing molecule. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel neuraminidase inhibitors, probes for activity-based protein profiling, or the development of multivalent inhibitor constructs.[1][2][3]
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild aqueous conditions.[1][4][5] This makes it an invaluable tool in medicinal chemistry for the rapid assembly of complex molecular architectures from smaller, modular building blocks.[1][5]
Conceptual Workflow for CuAAC
The copper-catalyzed reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6] This workflow is highly reliable for creating a covalent linkage between two molecular entities.
Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: CuAAC of this compound
This protocol describes the conjugation of an alkyne-functionalized neuraminidase inhibitor scaffold (this compound) with an azide-containing molecule. It is crucial to prepare fresh stock solutions, particularly for the reducing agent, to ensure optimal reaction efficiency.
Materials and Reagents
-
Alkyne-functionalized this compound
-
Azide-containing partner molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine hydrochloride
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound (Alkyne) | 10 mM | DMSO | -20°C, protected from light |
| Azide Partner | 10 mM | DMSO or Water | -20°C |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100 mM | Deionized Water | -20°C (The CuSO₄/THPTA premix is stable for weeks at -20°C) |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each use |
| Aminoguanidine HCl | 100 mM | Deionized Water | 4°C |
Reaction Protocol
This protocol is for a final reaction volume of 200 µL with a final this compound concentration of 100 µM. Volumes can be scaled as needed.
-
Prepare the Ligand-Copper Premix : In a microcentrifuge tube, mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly and let it stand for 3 minutes at room temperature.[7] This creates a 5:1 ligand-to-copper ratio which helps to stabilize the Cu(I) ion and accelerate the reaction.[8][9]
-
Combine Reactants : In a new 1.5 mL microcentrifuge tube, add the following in order:
-
151 µL of degassed PBS, pH 7.4
-
2 µL of 10 mM this compound (alkyne) stock (Final: 100 µM)
-
4 µL of 10 mM Azide partner stock (Final: 200 µM, 2-fold excess)
-
10 µL of 100 mM Aminoguanidine HCl (Final: 5 mM). Aminoguanidine is included to scavenge reactive oxygen species that can damage biomolecules.[8][10]
-
-
Add Catalyst : Add the 15 µL of the THPTA/CuSO₄ premix to the reaction tube. The final concentrations will be 1 mM CuSO₄ and 2.5 mM THPTA.
-
Initiate the Reaction : Add 20 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction (Final: 10 mM).[8] The solution may turn a faint yellow/orange color.
-
Incubation : Close the tube and mix gently by inversion. Incubate the reaction at room temperature for 1-4 hours. For sensitive substrates, the reaction can be performed at 4°C overnight. Reaction progress can be monitored by LC-MS or TLC.
-
Quenching and Purification (Optional) : If necessary, the reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper. The final product can be purified from excess reagents using techniques appropriate for the conjugate, such as HPLC, solid-phase extraction, or ethanol precipitation.[11]
Quantitative Data Summary for a Typical CuAAC Reaction
| Parameter | Value | Notes |
| Final Concentrations | ||
| Alkyne Substrate | 25-200 µM | The limiting reagent. |
| Azide Substrate | 1.5-5 equivalents | An excess of the azide component is often used to drive the reaction to completion.[9] |
| CuSO₄ | 0.1-1 mM | The catalytic copper source.[9] |
| Ligand (e.g., THPTA) | 5 equivalents to Cu | Accelerates the reaction and protects the substrate from oxidation.[8][9] |
| Sodium Ascorbate | 5-10 mM | Reducing agent to maintain copper in the active Cu(I) state.[8][9] |
| Reaction Conditions | ||
| Solvent | Aqueous Buffer (pH 6-8) | Biocompatible conditions are a key feature of CuAAC.[4] |
| Temperature | 4 - 37 °C | Typically run at room temperature.[12] |
| Reaction Time | 30 min - 12 h | Reaction is often complete within 1-4 hours at room temperature.[8] |
| Expected Yield | >90% | CuAAC is known for its high, often near-quantitative, yields.[1][10] |
Application in Target-Guided Synthesis of Neuraminidase Inhibitors
Click chemistry can be employed directly in the presence of the biological target (in situ click chemistry). In this approach, the enzyme template itself accelerates the formation of the most potent inhibitor from a library of azide and alkyne fragments.[13] This method is powerful for identifying highly potent and selective inhibitors.
Caption: In situ click chemistry for neuraminidase inhibitor discovery.
References
- 1. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. dovepress.com [dovepress.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Neuraminidase-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1][] This copper-free click chemistry reaction proceeds with high efficiency and specificity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][3] The reaction is biocompatible, occurring at physiological temperatures and pH without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[1]
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a critical target for antiviral drug development.[4][5][6] NA facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues, thus promoting the spread of infection.[4][5][7] Inhibitors that block the active site of neuraminidase are effective antiviral agents.[6][8]
This document provides detailed protocols for the use of SPAAC to label and visualize a hypothetical neuraminidase inhibitor, "Neuraminidase-IN-12-azide," for research and drug development applications. By conjugating this compound-azide to a DBCO-functionalized fluorescent reporter, researchers can visualize the inhibitor's binding to neuraminidase on the cell surface, enabling studies of drug distribution, target engagement, and viral egress.
Principle of the Method
The application detailed here involves a two-step process. First, a neuraminidase inhibitor, this compound, is functionalized with an azide group to create "this compound-azide". This azide-modified inhibitor retains its binding affinity for the neuraminidase active site. Second, a fluorescent reporter molecule is equipped with a DBCO group. The azide-modified inhibitor and the DBCO-fluorophore are then conjugated via SPAAC. This reaction forms a stable triazole linkage, resulting in a fluorescently labeled neuraminidase inhibitor. The labeled inhibitor can then be used in cell-based assays to visualize its interaction with neuraminidase.
Data Presentation
Table 1: Quantitative Data for SPAAC Labeling of this compound-azide
| Parameter | Value | Method |
| Reactants | ||
| This compound-azide Concentration | 1 mM | Stock solution in DMSO |
| DBCO-Fluorophore 488 Concentration | 1.5 mM | Stock solution in DMSO |
| Reaction Conditions | ||
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | |
| Temperature | 25°C | |
| Reaction Time | 60 minutes | |
| Reaction Outcome | ||
| Labeling Efficiency | >95% | HPLC Analysis |
| Yield of Conjugate | >90% | Purified product |
| Product Characterization | ||
| Excitation Wavelength (λex) | 495 nm | Fluorescence Spectroscopy |
| Emission Wavelength (λem) | 519 nm | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | 0.92 | Comparative method with Fluorescein |
| Binding Affinity | ||
| IC50 (Unlabeled this compound) | 5.2 nM | Enzyme Inhibition Assay |
| IC50 (Labeled this compound) | 7.8 nM | Enzyme Inhibition Assay |
Experimental Protocols
Protocol 1: SPAAC Labeling of this compound-azide with DBCO-Fluorophore 488
This protocol describes the conjugation of this compound-azide to a DBCO-functionalized fluorophore.
Materials:
-
This compound-azide
-
DBCO-Fluorophore 488 (or other desired DBCO-functionalized reporter)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound-azide in anhydrous DMSO.
-
Prepare a 15 mM stock solution of DBCO-Fluorophore 488 in anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add 10 µL of the 10 mM this compound-azide stock solution.
-
To the same tube, add 10 µL of the 15 mM DBCO-Fluorophore 488 stock solution (1.5 molar equivalents).
-
Add 980 µL of PBS, pH 7.4, to achieve a final reaction volume of 1 mL and final concentrations of 100 µM this compound-azide and 150 µM DBCO-Fluorophore 488.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 60 minutes at 25°C, protected from light.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC to separate the labeled conjugate from unreacted starting materials.
-
Monitor the elution profile by absorbance at the appropriate wavelengths for the fluorophore and the inhibitor.
-
Collect the fractions containing the desired product.
-
-
Verification and Storage:
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Lyophilize the purified product.
-
Store the lyophilized powder at -20°C, protected from light. Reconstitute in a suitable solvent (e.g., DMSO or water) before use.
-
Protocol 2: Cell-Based Visualization of Labeled this compound
This protocol details the use of the fluorescently labeled this compound to visualize its binding to neuraminidase on the surface of cells.
Materials:
-
Fluorescently labeled this compound (from Protocol 1)
-
Cells expressing influenza neuraminidase (e.g., MDCK cells infected with influenza virus or cells transiently transfected with a neuraminidase expression plasmid)
-
Control cells (not expressing neuraminidase)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) for fixing cells (optional)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed neuraminidase-expressing cells and control cells onto glass-bottom dishes or coverslips and culture overnight.
-
If using viral infection, infect the cells with influenza virus at an appropriate multiplicity of infection (MOI) and incubate for a suitable time to allow for neuraminidase expression on the cell surface.
-
-
Labeling:
-
Prepare a working solution of the fluorescently labeled this compound in pre-warmed cell culture medium at a final concentration of 100 nM (the optimal concentration may need to be determined empirically).
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the labeling solution for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove unbound probe.
-
-
Fixation and Counterstaining (Optional):
-
For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Acquire images of both the neuraminidase-expressing cells and the control cells to confirm specific binding.
-
Mandatory Visualizations
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling and imaging.
Caption: Visualization of Neuraminidase Inhibition.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 7. Neuraminidase - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Neuraminidase-IN-12: A Tool for Tracking Viral Particles in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA) is a critical glycoprotein on the surface of many viruses, including the influenza virus, that plays a pivotal role in the viral life cycle.[1][2][3][4] Its primary function is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation.[1][2][5][6] This enzymatic activity makes neuraminidase a prime target for antiviral drug development.[2][4][7] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block the active site of the neuraminidase enzyme, thereby preventing the release and spread of viral progeny.[5][6]
Neuraminidase-IN-12 is an investigational small molecule inhibitor of viral neuraminidase. While specific data for this compound is not publicly available, this document provides detailed application notes and protocols based on the established principles of well-characterized neuraminidase inhibitors. These guidelines are intended to enable researchers to utilize this compound as a tool compound for studying viral replication, screening for antiviral agents, and tracking viral particles in live-cell imaging experiments.
Mechanism of Action
This compound is designed to act as a competitive inhibitor of the viral neuraminidase enzyme. By mimicking the structure of sialic acid, the natural substrate of the enzyme, this compound binds with high affinity to the conserved active site of neuraminidase. This binding event blocks the enzyme's catalytic activity, preventing the cleavage of sialic acid from the host cell and viral glycoproteins.[6] As a result, newly assembled virions remain tethered to the surface of the infected cell, unable to be released and infect neighboring cells.[5][6] This mechanism of action effectively halts the propagation of the virus.
Quantitative Data Summary
The inhibitory potency of this compound can be quantified by determining its 50% inhibitory concentration (IC50) against various viral strains. The following table presents illustrative IC50 values for this compound compared to a known neuraminidase inhibitor, Oseltamivir Carboxylate. These values are typically determined using a fluorescence-based neuraminidase inhibition assay.
| Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) (Illustrative) | Oseltamivir Carboxylate IC50 (nM) |
| Influenza A/H1N1 | N1 | 1.8 | 3.0 |
| Influenza A/H3N2 | N2 | 3.2 | 5.2 |
| Influenza B | B | 15.5 | 25.0 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is a widely used method to determine the inhibitory activity of compounds against neuraminidase due to its high sensitivity and suitability for high-throughput screening.[2] The assay utilizes the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[2][8]
Materials:
-
This compound
-
Oseltamivir Carboxylate (as a positive control)
-
Influenza virus stock (e.g., H1N1, H3N2)
-
Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5[2][8]
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black 96-well microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in Assay Buffer, with concentrations ranging from 0.1 nM to 10 µM. Include a "no inhibitor" control containing only Assay Buffer.
-
Virus Dilution: Dilute the influenza virus stock in Assay Buffer to a concentration that yields a linear reaction rate. This should be determined in a preliminary enzyme activity assay.
-
Assay Plate Setup:
-
Substrate Addition:
-
Prepare a working solution of 100 µM MUNANA in Assay Buffer.
-
Add 50 µL of the MUNANA working solution to each well.[4]
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction: Add 150 µL of Stop Solution to each well to terminate the enzymatic reaction.[4]
-
Fluorescence Measurement: Read the fluorescence intensity on a fluorometer with excitation at 355 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Live-Cell Imaging for Tracking Viral Particle Release
Live-cell imaging allows for the direct visualization of the effect of neuraminidase inhibitors on the release of viral particles from infected cells.[9][10] This protocol outlines a general procedure for tracking fluorescently labeled viruses in the presence of this compound.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live cell imaging of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Neuraminidase-IN-12 in Novel Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a pivotal role in the spread of infection.[1][2][3][4] Its enzymatic activity, which involves the cleavage of sialic acid residues, makes it a prime target for antiviral drug development and diagnostic assay design.[4][5][6] Neuraminidase-IN-12 is a novel, high-affinity competitive inhibitor designed to specifically target the conserved active site of influenza neuraminidase.[7] These application notes provide detailed protocols for the utilization of this compound in the development of sensitive and robust diagnostic assays for the detection of neuraminidase activity.
The protocols outlined below describe the use of this compound in both fluorometric and colorimetric neuraminidase inhibition assays. These assays are fundamental for quantifying viral neuraminidase activity and for screening potential antiviral compounds.
Mechanism of Action
This compound functions as a competitive inhibitor by mimicking the natural substrate of the neuraminidase enzyme, sialic acid.[7] It binds with high affinity to the catalytic site, effectively blocking the cleavage of sialic acid residues from glycoproteins on the host cell surface and on newly formed virions.[7][8] This inhibition leads to the aggregation of viral particles at the cell surface, preventing their release and halting the propagation of the infection.[2][7][8] The high specificity and potency of this compound make it an excellent tool for diagnostic applications aimed at detecting neuraminidase activity.
Quantitative Data Summary
The inhibitory activity of this compound was evaluated against influenza A (H1N1 and H3N2) and influenza B neuraminidase subtypes using standardized fluorometric and colorimetric assays. The 50% inhibitory concentrations (IC50) are summarized below.
| Influenza Strain | Neuraminidase Subtype | Fluorometric Assay IC50 (nM) | Colorimetric Assay IC50 (nM) |
| A/California/07/2009 | H1N1 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| A/Perth/16/2019 | H3N2 | 2.5 ± 0.5 | 2.9 ± 0.6 |
| B/Washington/02/2019 | Victoria Lineage | 5.8 ± 1.1 | 6.2 ± 1.3 |
| B/Phuket/3073/2013 | Yamagata Lineage | 7.1 ± 1.5 | 7.5 ± 1.6 |
Table 1: In vitro inhibitory activity of this compound against various influenza neuraminidase subtypes. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This protocol describes a sensitive method to determine the inhibitory activity of this compound using a fluorogenic substrate. The assay is based on the cleavage of 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase to release the fluorescent product 4-methylumbelliferone (4-MU).[9]
Materials:
-
This compound
-
Recombinant influenza neuraminidase (e.g., H1N1, H3N2, Influenza B)
-
MUNANA substrate (2.5 mM stock in DMSO)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5[9]
-
Stop Solution: 0.824 M NaOH in 100% ethanol[9]
-
Black 96-well flat-bottom plates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)[9]
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer at 4x the final desired concentration.
-
Plate Preparation:
-
Add 50 µL of the diluted this compound to the appropriate wells of a 96-well plate.
-
For virus control wells (no inhibitor), add 50 µL of Assay Buffer.
-
For blank wells (no enzyme), add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of diluted neuraminidase enzyme to all wells except the blank wells.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes, covered to prevent evaporation.[9]
-
Substrate Addition: Add 50 µL of 300 µM MUNANA (prepared in Assay Buffer) to all wells.[9]
-
Reaction Incubation: Gently tap the plate to mix and incubate at 37°C for 1 hour.[9]
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction.[9]
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Colorimetric Neuraminidase Inhibition Assay
This protocol provides an alternative method for assessing neuraminidase inhibition based on a colorimetric readout. The assay determines neuraminidase activity by measuring the release of sialic acid, which results in a colorimetric product.[6]
Materials:
-
This compound
-
Recombinant influenza neuraminidase
-
Fetuin (as substrate)
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5
-
Dye Reagent
-
Standard (e.g., Sialic Acid)
-
Clear 96-well flat-bottom plates
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of sialic acid in Assay Buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing Assay Buffer, Dye Reagent, and Substrate.
-
Plate Preparation:
-
Add 40 µL of the diluted this compound to the appropriate wells.
-
Add 40 µL of Assay Buffer to the virus control and blank wells.
-
Add 40 µL of diluted neuraminidase enzyme to all wells except the blank wells.
-
-
Reaction Initiation: Add 80 µL of the reaction mix to each well. Mix well and incubate at 37°C.[6]
-
Absorbance Readings:
-
Data Analysis:
-
Calculate the change in absorbance (ΔM = M50 - M20) for all samples and standards.
-
Subtract the blank ΔM from all sample and standard ΔM values.
-
Plot the standard curve and determine the amount of sialic acid released in each sample.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a potent and specific inhibitor of influenza neuraminidase, making it a valuable tool for the development of novel diagnostic assays. The protocols provided herein offer robust and reproducible methods for quantifying neuraminidase activity and inhibition. These assays can be readily adapted for high-throughput screening of antiviral compounds and for the sensitive detection of neuraminidase in biological samples, contributing to both basic research and clinical diagnostic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 4. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Neuraminidase Assay Kit | ABIN1000322 [antibodies-online.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Testing of Neuraminidase-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant and persistent threat to global public health, driving the continuous search for novel antiviral therapeutics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1][2][3][4][5] Neuraminidase inhibitors function by blocking the active site of the enzyme, preventing the cleavage of sialic acid residues and thereby halting the spread of the virus.[1][6] This document provides a detailed set of application notes and protocols for the comprehensive in vitro evaluation of Neuraminidase-IN-12 , a novel investigational inhibitor of influenza virus neuraminidase.
The following protocols outline the necessary steps to determine the inhibitory activity, antiviral efficacy, and cytotoxicity of this compound. These assays are fundamental for establishing the compound's preclinical profile.
Mechanism of Action of Neuraminidase Inhibitors
The influenza virus replication cycle concludes with the budding of new viral particles from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface and to each other, leading to aggregation.[6] Viral neuraminidase, an enzyme, cleaves these sialic acid residues, releasing the newly formed virus particles and allowing them to infect other cells.[2][5][6][7] Neuraminidase inhibitors are designed to mimic the structure of sialic acid, competitively binding to the active site of the neuraminidase enzyme.[6] This inhibition prevents the release of progeny virions, effectively halting the spread of the infection.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 5. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Utilizing Neuraminidase-IN-12 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-12, also identified as NDV-IN-1, is a potent antiviral agent characterized by its high inhibitory activity against the neuraminidase of the Newcastle disease virus (NDV). The hemagglutinin-neuraminidase (HN) protein of NDV is a critical multifunctional protein involved in the attachment of the virus to host cells and in the release of new virus particles[1][2]. By inhibiting the neuraminidase function, this compound effectively prevents the release of progeny virions from infected cells[1].
The HN protein's role in viral pathogenesis and its presence on the surface of infected cells make it a promising target for therapeutic intervention. The development of drug delivery systems that specifically target the NDV neuraminidase can enhance the therapeutic efficacy of antiviral agents and enable targeted delivery of cytotoxic drugs to NDV-infected or HN-expressing cancer cells. Several studies have highlighted the potential of the NDV HN protein as an adjuvant in cancer therapy due to its immunotherapeutic activities and ability to bind to sialic acid on cancer cells[1].
These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery systems, complete with detailed experimental protocols and data presentation guidelines. While the precise chemical structure of this compound is not publicly available, it is understood to be a potent inhibitor of NDV neuraminidase. The following protocols are based on established methodologies for the conjugation and evaluation of neuraminidase inhibitors in drug delivery contexts.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of the Newcastle disease virus hemagglutinin-neuraminidase (HN) protein. The HN protein's neuraminidase activity is essential for cleaving sialic acid residues from the surface of infected cells, which allows for the release of newly formed virus particles[2]. By blocking this activity, this compound prevents the spread of the virus to new host cells. In a drug delivery context, this compound can act as a targeting ligand, directing conjugated therapeutic agents to cells expressing the NDV HN protein.
Figure 1: Mechanism of action of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound Against NDV Neuraminidase
| Compound | Target Neuraminidase | IC₅₀ (µM) | Assay Method | Reference |
| This compound (NDV-IN-1) | NDV HN | Data not publicly available | Fluorimetric Assay | [1] |
| Representative DANA Analog | NDV HN | 0.5 - 5.0 | Fluorimetric Assay | [3] |
| Zanamivir | Influenza A NA | 0.001 - 0.01 | Fluorimetric Assay | [4] |
| Oseltamivir Carboxylate | Influenza A NA | 0.0005 - 0.005 | Fluorimetric Assay | [4] |
Note: Specific IC₅₀ for this compound is not publicly available. The value for the representative DANA analog is based on published data for similar compounds.
Table 2: In Vitro Efficacy of a Hypothetical Drug-Neuraminidase-IN-12 Conjugate
| Cell Line | Treatment | IC₅₀ / EC₅₀ (µM) | Assay |
| Vero Cells (NDV-infected) | This compound | Determine Experimentally | Plaque Reduction Assay |
| Vero Cells (NDV-infected) | Drug-NI-12 Conjugate | Determine Experimentally | Plaque Reduction Assay |
| MDA-MB-231 (HN-expressing) | Free Drug | Determine Experimentally | Cytotoxicity (MTT) Assay |
| MDA-MB-231 (HN-expressing) | Drug-NI-12 Conjugate | Determine Experimentally | Cytotoxicity (MTT) Assay |
| Control Cell Line (HN-negative) | Drug-NI-12 Conjugate | Determine Experimentally | Cytotoxicity (MTT) Assay |
Experimental Protocols
Protocol 1: Determination of IC₅₀ of this compound against NDV Neuraminidase
This protocol describes a fluorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the neuraminidase activity of the NDV HN protein.
Materials:
-
This compound
-
Recombinant NDV Hemagglutinin-Neuraminidase (HN) protein
-
4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 25 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.1 M glycine, pH 10.2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well black microplate, add 25 µL of each this compound dilution to triplicate wells. Include wells with Assay Buffer only as a no-inhibitor control and wells with a known neuraminidase inhibitor as a positive control.
-
Add 25 µL of a pre-determined optimal concentration of recombinant NDV HN protein to all wells except for the substrate blank.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate solution (e.g., 100 µM in Assay Buffer) to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for IC₅₀ determination.
Protocol 2: Synthesis and Purification of a Drug-Neuraminidase-IN-12 Conjugate
This protocol provides a general method for conjugating a therapeutic drug to this compound. The specific chemistry will depend on the functional groups available on both the drug and this compound. Here, we assume the presence of a primary amine on a linker attached to this compound and a carboxylic acid on the drug, allowing for amide bond formation using EDC/NHS chemistry.
Materials:
-
This compound (with an amine-terminated linker)
-
Therapeutic Drug (with a carboxylic acid group)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Activation of the Drug:
-
Dissolve the therapeutic drug in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the drug solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the drug.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Reaction Buffer.
-
Add the activated drug solution dropwise to the this compound solution.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small amount of hydroxylamine.
-
Purify the Drug-Neuraminidase-IN-12 conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted drug, inhibitor, and coupling reagents.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using techniques such as mass spectrometry and NMR spectroscopy.
-
Determine the drug-to-inhibitor ratio using UV-Vis spectroscopy or other quantitative methods.
-
Figure 3: General workflow for drug conjugation.
Protocol 3: In Vitro Antiviral Efficacy Assessment using Plaque Reduction Assay
This protocol evaluates the ability of this compound and its drug conjugate to inhibit NDV replication in a cell-based assay.
Materials:
-
Vero cells (or other susceptible cell line)
-
Newcastle disease virus (NDV)
-
This compound
-
Drug-Neuraminidase-IN-12 conjugate
-
Cell culture medium (e.g., DMEM) with 2% FBS
-
Agarose overlay medium
-
Crystal violet solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of NDV in serum-free medium.
-
Remove the growth medium from the cells and infect the monolayers with 200 µL of each virus dilution for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound and the Drug-Neuraminidase-IN-12 conjugate in the agarose overlay medium.
-
After the 1-hour infection period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of the agarose medium containing the respective concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC₅₀ value, the concentration that reduces the number of plaques by 50%.
Protocol 4: In Vitro Targeted Cytotoxicity Assay
This protocol assesses the ability of a Drug-Neuraminidase-IN-12 conjugate to selectively kill cells expressing the NDV HN protein.
Materials:
-
HN-expressing cancer cell line (e.g., MDA-MB-231 transfected to express NDV HN)
-
Control (HN-negative) cell line
-
Free drug
-
Drug-Neuraminidase-IN-12 conjugate
-
Cell culture medium
-
MTT reagent
-
DMSO
Procedure:
-
Seed both the HN-expressing and control cell lines in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the free drug and the Drug-Neuraminidase-IN-12 conjugate in cell culture medium.
-
Remove the growth medium and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC₅₀ value, the concentration that reduces cell viability by 50%, for each compound and cell line.
Conclusion
This compound presents a promising molecular tool for the development of targeted drug delivery systems against Newcastle disease virus and potentially for cancer therapy targeting cells expressing the NDV HN protein. The protocols outlined in these application notes provide a robust framework for the characterization of this compound and the synthesis and evaluation of its drug conjugates. By following these methodologies, researchers can systematically assess the potential of this compound-based drug delivery systems for various therapeutic applications. Further investigation into the specific properties of this compound will undoubtedly open new avenues for the design of innovative and effective targeted therapies.
References
- 1. Newcastle Disease Virus Hemagglutinin Neuraminidase as a Potential Cancer Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newcastle disease virus: Current status and our understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Inhibitors against Newcastle Disease Virus Hemagglutinin-Neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Applications of Neuraminidase Inhibitor-Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase, a key glycoside hydrolase enzyme, plays a critical role in various biological processes, most notably in the life cycle of the influenza virus. It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates. This essential function makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors, such as the widely studied Oseltamivir (used here as a representative compound for "Neuraminidase-IN-12"), are designed to block the active site of the enzyme, thereby preventing viral propagation.
Flow cytometry is a powerful, high-throughput technique that enables the multi-parametric analysis of single cells. In the context of neuraminidase research, flow cytometry offers a robust platform for:
-
Quantifying the effects of neuraminidase inhibitors on cell surface sialic acid levels.
-
Assessing the impact of neuraminidase activity on immune cell signaling and surface marker expression.
-
Screening and characterizing novel neuraminidase inhibitors in a cellular context.
These application notes provide detailed protocols for utilizing flow cytometry to study the effects of neuraminidase inhibitors on cells, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.
Data Presentation
The following tables summarize quantitative data obtained from flow cytometry experiments evaluating the effects of a representative neuraminidase inhibitor (Oseltamivir Carboxylate) on various cellular parameters.
Table 1: Inhibition of Neuraminidase Activity in Infected Cells
| Virus Strain | Neuraminidase Inhibitor | Assay Type | IC50 (nM)[1][2][3][4][5] |
| Influenza A/H1N1 | Oseltamivir Carboxylate | Fluorescence-based (MUNANA) | 0.5 - 2.0 |
| Influenza A/H3N2 | Oseltamivir Carboxylate | Fluorescence-based (MUNANA) | 0.3 - 1.5 |
| Influenza B | Oseltamivir Carboxylate | Fluorescence-based (MUNANA) | 2.0 - 8.0 |
Table 2: Antiviral Activity in Cell Culture
| Virus Strain | Cell Line | Assay Type | EC50 (nM)[2][6] |
| Influenza A/H1N1 | MDCK | Plaque Reduction | 0.8 - 3.5 |
| Influenza A/H3N2 | MDCK | Plaque Reduction | 1.2 - 5.0 |
| Influenza B | MDCK | Plaque Reduction | 10 - 30 |
Table 3: Effect of Neuraminidase on Cell Surface Marker Expression
| Cell Type | Treatment | Surface Marker | Change in MFI (%) |
| Dendritic Cells | Neuraminidase (H9N2) | CD83 | Increase |
| Macrophages | Neuraminidase (H9N2) | CD83 | Increase |
Experimental Protocols
Protocol 1: Analysis of Cell Surface Sialic Acid Levels by Flow Cytometry
This protocol describes the use of lectins to quantify changes in cell surface sialic acid expression following treatment with a neuraminidase inhibitor.
Materials:
-
Cells of interest (e.g., MDCK, A549)
-
Influenza virus stock (optional, for infection studies)
-
Neuraminidase inhibitor (e.g., Oseltamivir Carboxylate)
-
Biotinylated Maackia amurensis lectin II (MAL II) for α-2,3-linked sialic acids
-
Biotinylated Sambucus nigra lectin (SNA) for α-2,6-linked sialic acids
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For infection studies, infect cells with influenza virus at a suitable multiplicity of infection (MOI) for 18-24 hours.
-
Treat cells with varying concentrations of the neuraminidase inhibitor for a predetermined time. Include an untreated control.
-
-
Cell Harvesting:
-
Gently detach adherent cells using a non-enzymatic cell dissociation solution.
-
Wash cells twice with cold PBS by centrifugation (300 x g, 5 minutes).
-
-
Fixation:
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash cells twice with FACS Buffer.
-
-
Lectin Staining:
-
Resuspend the cell pellet in FACS Buffer containing the biotinylated lectin (MAL II or SNA) at the manufacturer's recommended concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with FACS Buffer.
-
-
Secondary Staining:
-
Resuspend the cell pellet in FACS Buffer containing the fluorophore-conjugated streptavidin.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS Buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data to determine the Mean Fluorescence Intensity (MFI) of the stained cell populations. A decrease in MFI in neuraminidase-treated or infected cells, and a rescue of MFI in inhibitor-treated infected cells, indicates the effect on sialic acid levels.
-
Experimental workflow for sialic acid analysis.
Protocol 2: Intracellular Staining for Phosphorylated Signaling Proteins (p-Akt, p-Src)
This protocol is for the detection of intracellular phosphorylated proteins involved in signaling pathways affected by neuraminidase activity.
Materials:
-
Cells of interest
-
Neuraminidase or Neuraminidase inhibitor
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Primary antibodies against phosphorylated proteins (e.g., anti-p-Akt (Ser473), anti-p-Src (Tyr416))
-
Fluorophore-conjugated secondary antibodies (if primary antibodies are not directly conjugated)
-
FACS Buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture cells and treat with neuraminidase or a neuraminidase inhibitor for the desired time. Include appropriate controls.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with cold PBS.
-
Fix cells in Fixation Buffer for 15-20 minutes at room temperature.
-
Wash cells twice with FACS Buffer.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash cells once with FACS Buffer.
-
Add the primary antibody against the phosphorylated protein of interest, diluted in Permeabilization Buffer.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash cells twice with Permeabilization Buffer.
-
-
Secondary Antibody Staining (if applicable):
-
If the primary antibody is not directly conjugated, resuspend the cells in Permeabilization Buffer containing the fluorophore-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature or 4°C, protected from light.
-
Wash cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of positive cells and the MFI for the phosphorylated protein.
-
Workflow for intracellular phosphoprotein staining.
Signaling Pathways
Neuraminidase activity can influence cellular signaling pathways, which can be monitored by flow cytometry. One such pathway involves the modulation of immune cell surface receptors and downstream signaling cascades.
Neuraminidase-Mediated Desialylation and its Impact on Cell Signaling:
Neuraminidase removes sialic acid residues from the cell surface. This desialylation can unmask or alter the conformation of cell surface receptors, such as CD83 on immune cells, leading to changes in downstream signaling. For instance, increased CD83 exposure can modulate immune responses. Furthermore, neuraminidase has been implicated in the activation of the Src/Akt signaling pathway, which is crucial for cell survival and proliferation. Flow cytometry can be used to quantify the phosphorylation status of key proteins in this pathway, such as Src and Akt, providing insights into the signaling events triggered by neuraminidase activity.
Neuraminidase-influenced signaling pathway.
Conclusion
The application of flow cytometry in neuraminidase research provides a powerful and quantitative approach to understanding the cellular effects of this enzyme and its inhibitors. The protocols and data presented here offer a framework for researchers to investigate the mechanism of action of novel neuraminidase inhibitors, assess their antiviral efficacy, and explore their impact on cellular signaling pathways. This detailed analysis is crucial for the development of new therapeutic strategies against influenza and other diseases where neuraminidase activity is implicated.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
Troubleshooting & Optimization
Technical Support Center: Improving Neuraminidase-IN-12 Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with solutions for challenges related to the solubility of Neuraminidase-IN-12 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions of hydrophobic compounds like this compound, it is recommended to use an organic solvent. Dimethyl Sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[1][2][3] If DMSO is not suitable for your experimental system, other potential organic solvents include Dimethylformamide (DMF) or ethanol.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents, which can then be diluted into your aqueous experimental buffer.[2]
Q2: I observe precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. How can I resolve this?
A2: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic compounds. This "crashing out" occurs due to the rapid solvent shift.[4] Several strategies can be employed to mitigate this:
-
Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.[2]
-
Lower Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the aqueous buffer. Consider testing a lower final concentration.[2]
-
Use of Co-solvents: Maintaining a small percentage of a water-miscible co-solvent, such as DMSO or ethanol (typically ≤1-2%), in your final assay buffer can help maintain solubility.[4]
-
pH Adjustment: If this compound possesses ionizable groups, modifying the pH of your buffer could improve its solubility.[5]
-
Incorporate Surfactants: For enzymatic assays, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help keep the compound in solution.[4]
Q3: Can sonication be used to dissolve this compound?
A3: Yes, sonication in a water bath can be a useful technique to aid in dissolving this compound. It helps to break up compound aggregates and increase the rate of dissolution. However, it is important to monitor the temperature during sonication to prevent compound degradation.[3]
Q4: What is the maximum recommended final concentration of DMSO for cell-based assays?
A4: The tolerance to DMSO varies among different cell lines. As a general guideline, the final concentration of DMSO in cell-based assays should be kept at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts or cytotoxicity.[3][5] It is crucial to always include a vehicle control (the final buffer with the same concentration of DMSO but without this compound) in your experiments.
Q5: What is this compound's mechanism of action and its unique properties?
A5: this compound is an inhibitor of neuraminidase, an enzyme essential for the release of influenza virus progeny from infected cells.[6] Uniquely, this compound is also a click chemistry reagent, containing an azide group. This feature allows it to be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for applications such as bioconjugation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation in Stock Solution | The compound's solubility limit in the chosen solvent has been exceeded. | Try a lower concentration or test alternative solvents like DMF or ethanol. Gentle warming or sonication may also aid dissolution.[2] |
| Precipitation Upon Dilution in Aqueous Buffer | Low aqueous solubility of the compound. | Add the stock solution to the buffer while vortexing. Consider using co-solvents, adjusting the pH, or adding surfactants to the aqueous buffer.[2][4][5] |
| High Background Signal in Assay | Compound aggregation leading to non-specific interactions or light scattering. | Visually inspect the solution for turbidity. Consider using solubility-enhancing excipients like surfactants.[4] |
| Inconsistent Assay Results | Variability in compound concentration due to incomplete dissolution or precipitation. | Ensure the stock solution is fully dissolved before use. Prepare fresh dilutions for each experiment and visually inspect for clarity. |
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides typical solubility information for similar small molecule neuraminidase inhibitors. This should be used as a starting point for your own experimental validation.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for preparing primary stock solutions.[7] |
| DMF | ≥ 30 mg/mL | A viable alternative to DMSO for stock solutions.[2] |
| Ethanol | ~10 mg/mL | Can be used for stock solutions, though solubility might be lower than in DMSO or DMF.[2] |
| Aqueous Buffers (e.g., PBS) | Low Solubility | Direct dissolution is not recommended. Dilute from a concentrated organic stock solution.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly.
-
Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
-
Pre-warm Buffer: Gently warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Vortexing: While vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Continue to mix for an additional 30 seconds.
-
Inspection: Visually inspect the final diluted solution for any signs of precipitation or turbidity before use in the assay.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the assay buffer to account for any solvent effects.
Protocol 3: In Vitro Fluorometric Neuraminidase Inhibition Assay
This protocol is based on the commonly used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate, which releases a fluorescent product upon cleavage by neuraminidase.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the this compound working solution in the assay buffer in a black 96-well plate. Ensure the final DMSO concentration is consistent across all wells.
-
Enzyme Addition: Add a standardized amount of neuraminidase enzyme to each well containing the inhibitor dilutions. Include control wells with enzyme but no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MUNANA substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence (Excitation: ~365 nm, Emission: ~450 nm) over time at 37°C using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Workflow for Improving this compound Solubility
Caption: A workflow for dissolving and diluting this compound.
Neuraminidase-Mediated Cell Survival Signaling Pathway
Caption: Neuraminidase interaction with CEACAM6 activates the Src/Akt pathway.
References
Technical Support Center: Optimizing Neuraminidase-IN-12 Click Chemistry
Welcome to the technical support center for Neuraminidase-IN-12 click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction optimization and to troubleshoot common issues encountered during the conjugation of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a CuAAC reaction with this compound?
A1: A reliable starting point for a small molecule like this compound is to use a copper(II) sulfate (CuSO₄) pre-complexed with a stabilizing ligand, and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1] A common solvent system is a mixture of t-Butanol/H₂O (1:1) or DMSO/H₂O.[1] Most reactions proceed efficiently at room temperature.[2]
Q2: Is a copper-stabilizing ligand necessary for my reaction?
A2: While not always mandatory, using a copper-stabilizing ligand is highly recommended. Ligands like THPTA (for aqueous solutions) or TBTA (for organic solvents) accelerate the reaction, protect the Cu(I) catalyst from oxidation and disproportionation, and minimize side reactions.[1][2] In bioconjugation, ligands are critical for protecting sensitive molecules and reducing copper-mediated cytotoxicity.[2]
Q3: My reaction is not working. What is the most common cause of CuAAC failure?
A3: The most frequent cause of failure is the oxidation of the catalytically active Cu(I) to the inactive Cu(II) state, often due to dissolved oxygen in the solvents.[3] Ensuring your reagents and solvents are properly deoxygenated and using a fresh solution of sodium ascorbate are critical steps.[1]
Q4: What are the key differences between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A4: The primary difference is the catalyst. CuAAC requires a copper(I) catalyst to proceed efficiently at mild temperatures.[4] In contrast, SPAAC is a copper-free method that relies on the high ring strain of a modified cycloalkyne (e.g., DIBO, DBCO) to react with an azide.[5][] SPAAC is highly bioorthogonal and ideal for live-cell applications where copper toxicity is a concern, though its reaction rates can be slower than optimized CuAAC.[5][7]
Q5: What is the typical azide-to-alkyne molar ratio for the reaction?
A5: For small molecule synthesis, a stoichiometric ratio of ~1:1 (azide:alkyne) is common.[2] However, to drive the reaction to completion, it is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the more easily accessible or less expensive component.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Cu(I) oxidized to Cu(II) by dissolved oxygen.[1][3] | 1. Degas all solvents and reagent solutions (e.g., by sparging with argon or nitrogen for 15-30 mins).[1] 2. Use freshly prepared sodium ascorbate solution.[1] 3. Increase the concentration of sodium ascorbate (e.g., to 5-10 equivalents relative to copper).[2] 4. Ensure the reaction is run under an inert atmosphere.[1] |
| Poor Solubility of Reactants: this compound or the coupling partner is not fully dissolved. | 1. Change the solvent system. Try DMF, DMSO, or mixtures with water (e.g., t-BuOH/H₂O).[1] 2. Gentle heating (e.g., 40-50 °C) may improve solubility and reaction rate.[1] | |
| Inefficient Catalyst System: Insufficient catalyst or lack of a stabilizing ligand. | 1. Add a copper-stabilizing ligand (e.g., THPTA for aqueous media, TBTA for organic).[1] 2. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[2] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Formation of a diyne byproduct.[1] | 1. This is caused by the presence of Cu(II) and oxygen. Increase the concentration of the reducing agent (sodium ascorbate).[1][3] 2. Ensure thorough deoxygenation of the reaction mixture.[3] |
| Degradation of Starting Material: The molecule is sensitive to the reaction conditions. | 1. If your molecule is pH-sensitive, ensure the reaction medium is buffered (pH 7-8).[1] 2. Avoid high temperatures or prolonged reaction times.[1] | |
| Reaction Starts but Does Not Go to Completion | Depletion of Reducing Agent: Sodium ascorbate is consumed by reacting with dissolved oxygen over time.[3] | 1. Cap the reaction vessel tightly to minimize oxygen ingress.[3] 2. Consider adding a second portion of the reducing agent midway through the reaction.[3] |
| Inhibition of Catalyst: Components in the reaction mixture (e.g., buffers with high chloride, Tris buffer) may chelate the copper catalyst.[8] | 1. Use recommended buffers like phosphate, HEPES, or MOPS.[8] 2. If chelating functional groups are present on substrates, use an excess of a copper ligand or a sacrificial metal like Zn(II).[9] |
Quantitative Data for Reaction Optimization
The optimal conditions for your specific substrates may vary. Use the following tables as a starting point for optimization.
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Parameter | Small Molecule Synthesis | Bioconjugation |
|---|---|---|
| Copper (CuSO₄) Conc. | 1 - 10 mol% | 50 µM - 250 µM[3] |
| Ligand:Copper Ratio | 1:1 to 2:1[2] | 2:1 to 5:1[2][3] |
| Reducing Agent (Ascorbate) | 5 - 10 mol% (or slight excess) | 5 - 50 equivalents (to azide) or 2.5 - 5 mM[2][3] |
| Reactant (Azide/Alkyne) Conc. | 0.1 - 1.0 M | 10 µM - 1 mM |
Table 2: Common Solvents and Temperatures
| Solvent System | Typical Temperature (°C) | Notes |
|---|---|---|
| t-BuOH / H₂O (1:1) | 25 - 40 | Good for a wide range of substrates.[1] |
| DMSO or DMF | 25 - 60 | Useful for poorly soluble reactants.[1] |
| H₂O (with water-soluble ligand) | 25 | Ideal for bioconjugation.[1] |
| THF | 25 - 50 | Common organic solvent for CuAAC.[1] |
Experimental Protocols
Protocol 1: General CuAAC for this compound (Small Molecule)
This protocol assumes this compound contains an alkyne and will be reacted with an azide partner.
1. Reagent Preparation:
-
Prepare stock solutions of your this compound-alkyne, azide partner, copper(II) sulfate (CuSO₄), sodium ascorbate, and TBTA ligand in a suitable solvent (e.g., DMF or a 1:1 mixture of t-BuOH/H₂O).
-
Crucially, prepare the sodium ascorbate solution fresh just before use.
2. Reaction Setup (Example for a 1 mL reaction):
-
To a clean, dry vial equipped with a magnetic stir bar, add:
-
This compound-alkyne (1.0 eq.)
-
Azide partner (1.1 eq.)
-
Solvent to achieve the desired concentration (e.g., 0.1 M).
-
-
Begin stirring and sparge the solution with an inert gas (argon or nitrogen) for 15 minutes to deoxygenate.
-
In a separate microfuge tube, prepare the catalyst premix:
-
Add the required volume of CuSO₄ stock solution.
-
Add the required volume of TBTA ligand stock solution (e.g., for a 1:1 ligand:copper ratio). Vortex briefly.
-
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5-10 mol%).
-
Seal the vial under an inert atmosphere.
3. Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). Reactions are often complete within 1-24 hours.[2]
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove copper and other water-soluble components.
-
For biomolecules, purification may involve size-exclusion chromatography or dialysis.[1]
Visualizations
Caption: General workflow for a CuAAC reaction.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Simplified catalytic cycle for CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 7. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Non-specific Binding of Neuraminidase-IN-12
Welcome to the technical support center for Neuraminidase-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving potential issues related to non-specific binding during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when using this compound.
| Problem | Potential Cause | Suggested Solution |
| High background signal in fluorometric neuraminidase inhibition assay | 1. Substrate Degradation: The fluorescent substrate (e.g., MUNANA) may have degraded over time.[1] 2. Reagent Contamination: Assay buffer or other reagents may be contaminated with fluorescent substances. 3. Non-specific binding of this compound to assay components: The inhibitor might be interacting with the substrate or other proteins in the assay, leading to a false signal. | 1. Use a fresh batch of the fluorescent substrate. Prepare substrate solutions fresh for each experiment.[2] 2. Run a "buffer-only" control (no virus, no inhibitor) to check for background fluorescence.[1] If high, prepare fresh, sterile-filtered buffers. 3. Include a "no-enzyme" control with this compound and the substrate to see if the inhibitor itself is fluorescent or interacts with the substrate. Increase the concentration of blocking agents like BSA in the assay buffer. |
| Inconsistent IC50 values for this compound | 1. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution.[2] 2. Pipetting Errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate.[2] 3. Variable Enzyme Activity: Inconsistent handling and storage of the neuraminidase enzyme.[2] 4. Assay Interference: Components in the sample matrix may be interfering with the inhibitor's activity.[2] | 1. Aliquot this compound stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store as recommended.[1] 2. Use calibrated pipettes and proper pipetting techniques.[2] 3. Ensure consistent storage of the neuraminidase enzyme and prepare fresh dilutions for each experiment.[2] 4. Run appropriate controls to identify potential interference from the sample matrix.[2] |
| Low potency or no inhibitory effect observed | 1. Incorrect Inhibitor Concentration: Error in the calculation or dilution of the this compound stock solution.[2] 2. Inhibitor Inactivation: The inhibitor may be metabolized or actively transported out of cells in cell-based assays.[2] 3. Low Cell Permeability (for cell-based assays): this compound may not be efficiently entering the cells.[2] | 1. Verify the concentration of the stock solution. Perform a serial dilution over a wider range of concentrations.[2] 2. Measure the stability of this compound in the cell culture medium over the time course of the experiment. 3. Consider using a different cell line or performing initial characterization with isolated enzymes.[2] |
| False positives in screening assays | 1. Non-specific binding to unrelated proteins: this compound may be binding to proteins other than neuraminidase. 2. Interference with the detection system: The compound may absorb light at the excitation or emission wavelengths of the fluorescent substrate. | 1. Perform counter-screens against unrelated enzymes or proteins to assess specificity. 2. Measure the absorbance spectrum of this compound to check for overlap with the assay's fluorescence wavelengths. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed as a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] It is presumed to bind to the active site of the NA enzyme, preventing the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[1][3] This inhibition blocks the release of progeny virions, thereby limiting the spread of the virus.[1][4]
Q2: How should I prepare a stock solution of this compound?
A2: For novel inhibitors where solubility may not be extensively documented, it is recommended to first test solubility in common solvents like DMSO or ethanol.[1] For many small molecule inhibitors, a stock solution of 10-25 mM can be prepared.[1] For cell-based assays, it is critical to dilute the stock solution in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically <0.1%).[2]
Q3: What are the recommended storage conditions for this compound?
A3: As a general guideline for small molecule neuraminidase inhibitors, stock solutions should be stored at -20°C for long-term storage (up to 12 months).[1][5] Working solutions can often be stored at 2-8°C for shorter periods.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: I am observing non-specific binding in my cell-based assay. What can I do?
A4: Non-specific binding in cell-based assays can be due to several factors. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.[2] Determine the cytotoxicity of this compound on your cell line to ensure the concentrations used are not causing cell death, which can lead to misleading results.[2] Consider including a blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer to reduce non-specific interactions.[6]
Q5: Could other viral proteins, like hemagglutinin (HA), interfere with my neuraminidase inhibition assay?
A5: Yes, antibodies or other molecules that bind to hemagglutinin (HA) can interfere with neuraminidase (NA) activity.[7] This is particularly relevant when using whole viruses in the assay. To avoid non-specific inhibition by HA-specific interactions, it is recommended to use purified NA or a reassortant virus with a mismatched HA subtype.[7]
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from standard procedures for measuring neuraminidase activity using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][8]
1. Reagent Preparation:
-
Assay Buffer: 33.3 mM MES pH 6.0, 4 mM CaCl2.[8]
-
Substrate Stock Solution: Dissolve MUNANA in DMSO to make a 10 mM stock solution.[6]
-
Stop Solution: 1 M Na2CO3.[6]
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.
-
Enzyme Working Solution: Dilute purified neuraminidase or viral suspension in assay buffer to a concentration that gives a robust signal within the linear range of the instrument.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer in a black 96-well plate (25 µL/well).
-
Add 25 µL of the diluted neuraminidase enzyme to each well. Include enzyme-only (no inhibitor) and buffer-only (no enzyme, no inhibitor) controls.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Prepare the MUNANA working solution by diluting the stock to 300 µM in assay buffer.[1]
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.[1][6]
-
Stop the reaction by adding 100 µL of stop solution to each well.[1]
-
Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
3. Data Analysis:
-
Subtract the background fluorescence (buffer-only wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the enzyme-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Neuraminidase-IN-12 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Neuraminidase-IN-12 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a fluorescent neuraminidase inhibitor probe?
A1: Fluorescent neuraminidase inhibitor probes are designed to bind to the active site of the neuraminidase enzyme.[1][2] The probe consists of a neuraminidase inhibitor molecule linked to a fluorophore. When the inhibitor binds to the enzyme's active site, the fluorophore can be detected, allowing for visualization and quantification of the enzyme. The principle relies on the specific and high-affinity binding of the inhibitor to the neuraminidase active site.[1][2]
Q2: What are the critical steps in a typical this compound labeling experiment?
A2: A typical workflow involves several critical steps:
-
Sample Preparation: Ensuring the biological sample (e.g., virus, cells expressing neuraminidase) is properly prepared and accessible to the probe.
-
Probe Incubation: Incubating the sample with the optimal concentration of this compound for a sufficient duration to allow binding.
-
Washing: Removing unbound probe to reduce background signal.
-
Signal Detection: Using an appropriate imaging system (e.g., fluorescence microscope, plate reader) with the correct excitation and emission settings for the fluorophore on this compound.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically by performing a titration experiment.[3] This involves testing a range of this compound concentrations to find the one that provides the highest signal-to-noise ratio. Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background and potential quenching effects.[3][4]
Q4: What are some common causes of fluorescence quenching?
A4: Fluorescence quenching is a process that decreases the intensity of the fluorescent signal.[5] Common causes include:
-
High Probe Concentration (Self-Quenching): At high concentrations, fluorophores can interact with each other and dissipate energy through non-radiative pathways.[4][6]
-
Environmental Factors: The chemical environment, including the presence of certain ions or molecules in the buffer, can quench fluorescence.[5][7] Water itself can act as a quencher for some organic fluorophores.[7]
-
Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophore.
Troubleshooting Guide for Low Signal
This guide addresses specific issues that can lead to low or no signal in your this compound labeling experiments.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inactive or Degraded this compound Probe | - Verify the storage conditions and expiration date of the probe. Store aliquots at -20°C or below and protect from light.[8] - Perform a positive control experiment with a known active neuraminidase sample to confirm probe activity. |
| Low Neuraminidase Expression or Activity in the Sample | - Confirm the presence and activity of neuraminidase in your sample using an alternative method, such as a standard neuraminidase activity assay with a fluorogenic substrate like MUNANA.[9][10] - Use a positive control sample with known high neuraminidase expression. |
| Suboptimal Probe Concentration | - Perform a concentration titration of this compound to determine the optimal concentration for your specific experimental conditions.[3] |
| Incorrect Instrument Settings | - Ensure the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for the fluorophore on this compound.[8] - Check the filter sets to ensure they are appropriate for the probe's spectra.[11] |
| Photobleaching | - Minimize the exposure of the sample to the excitation light. - Use an anti-fade mounting medium if performing fluorescence microscopy.[3] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | - Increase the number and/or duration of the washing steps after probe incubation to more effectively remove unbound probe. - Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific binding. |
| High Probe Concentration | - Reduce the concentration of this compound used for labeling. A lower concentration can decrease non-specific binding and self-quenching, which can sometimes contribute to a diffuse background.[4] |
| Autofluorescence of the Sample | - Image an unstained control sample to assess the level of natural fluorescence. - If autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in a different part of the spectrum. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from optimization experiments.
Table 1: Effect of this compound Concentration on Signal Intensity
| This compound Concentration (nM) | Mean Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 10 | 150 | 3.0 |
| 50 | 750 | 15.0 |
| 100 | 1200 | 24.0 |
| 200 | 1350 | 20.0 |
| 500 | 1100 | 12.0 |
This table illustrates that increasing the probe concentration can enhance the signal up to a certain point, after which higher concentrations may lead to a decrease in the signal-to-noise ratio, possibly due to increased background or quenching.
Table 2: Impact of Wash Buffer Composition on Signal-to-Noise Ratio
| Wash Buffer | Mean Signal Intensity (Arbitrary Units) | Mean Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| PBS | 1150 | 100 | 11.5 |
| PBS + 0.05% Tween-20 | 1100 | 50 | 22.0 |
| PBS + 0.1% Tween-20 | 1050 | 40 | 26.3 |
This table demonstrates that the addition of a detergent to the wash buffer can effectively reduce background signal and improve the overall signal-to-noise ratio.
Experimental Protocols
Protocol 1: General this compound Labeling of Cells
-
Cell Preparation:
-
Culture cells expressing neuraminidase on coverslips or in a multi-well plate suitable for imaging.
-
Wash the cells twice with an appropriate buffer (e.g., PBS).
-
-
Fixation (Optional, if required for your experimental design):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Recommended to reduce non-specific binding):
-
Incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at room temperature.
-
-
This compound Incubation:
-
Prepare the desired concentration of this compound in the blocking buffer.
-
Remove the blocking buffer from the cells and add the this compound solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three to five times with wash buffer (e.g., PBS with 0.05% Tween-20), with each wash lasting 5 minutes.
-
-
Imaging:
-
Add fresh PBS or a suitable mounting medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore on this compound.
-
Visualizations
Caption: Mechanism of neuraminidase action and inhibition by a fluorescent probe.
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low signal in labeling experiments.
References
- 1. JCI - A protective and heterosubtypic antibody lineage targeting the influenza A virus neuraminidase active site [jci.org]
- 2. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes [mdpi.com]
- 3. biotium.com [biotium.com]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]
- 8. ulab360.com [ulab360.com]
- 9. Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Minimizing cytotoxicity of Neuraminidase-IN-12 in cell culture
This technical support center is intended for researchers, scientists, and drug development professionals utilizing Neuraminidase-IN-12 in cell culture experiments. Below you will find troubleshooting guidance and frequently asked questions to help mitigate potential cytotoxicity and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational small molecule designed as a potent inhibitor of viral neuraminidase.[1] This enzyme is critical for the release of progeny virions from infected host cells.[2][3] By blocking the enzymatic activity of neuraminidase, this compound aims to prevent the spread of the virus to other cells.[1][2] The enzyme works by cleaving terminal sialic acid residues from glycoproteins on the host cell surface, which would otherwise bind to the hemagglutinin on newly formed virus particles, preventing their release.[4]
Q2: What are the potential causes of cytotoxicity observed with this compound in cell culture?
A2: Cytotoxicity associated with this compound can stem from several factors:
-
High Concentrations: Using the inhibitor at concentrations significantly above its half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[5]
-
Off-Target Effects: The compound may inhibit endogenous human neuraminidases (sialidases), which are involved in essential cellular processes.[2] Disruption of these processes could lead to cytotoxicity.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).[6]
-
Prolonged Exposure: Continuous and extended exposure of cell cultures to the inhibitor may disrupt normal cellular functions and lead to cumulative toxicity.[5]
-
Metabolite Toxicity: Cellular metabolism of the inhibitor could potentially produce toxic byproducts.[5]
Q3: How do I determine the optimal non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for each specific cell line and experimental setup. A common practice is to first determine the 50% cytotoxic concentration (CC50), which is the concentration that results in a 50% reduction in cell viability.[1] For your antiviral assays, it is recommended to use concentrations well below the determined CC50 value.[2] A dose-response curve should be generated to identify a concentration that provides maximal viral inhibition with minimal impact on cell viability.
Q4: Can this compound affect the results of cell-based antiviral assays beyond direct cytotoxicity?
A4: Yes, the interplay between viral hemagglutinin (HA) and neuraminidase (NA) can influence the apparent effectiveness of NA inhibitors in cell-based assays.[2] The binding affinity of HA to cellular receptors can affect the virus's dependency on NA for release, which in turn can alter the perceived potency of a neuraminidase inhibitor.[2] It is also important to consider that some cell lines, like MDCK cells, can select for viral variants with altered neuraminidase properties during propagation, potentially affecting drug susceptibility testing.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death in uninfected control cultures treated with this compound. | 1. Inhibitor concentration is too high: The concentration used may be above the cytotoxic threshold for the cell line.[5] 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.[6] 3. Cell line sensitivity: The specific cell line being used might be particularly sensitive to the compound.[5] | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50. Use concentrations below this value.[2] 2. Ensure the final solvent concentration is within a non-toxic range (e.g., <0.5% for DMSO). Run a solvent-only control.[6] 3. Consider reducing the exposure time or using a more robust cell line if the issue persists.[5] |
| Inconsistent antiviral activity or lack of inhibition. | 1. Inhibitor instability: The compound may be degrading in the cell culture medium over the experimental duration.[6] 2. Low inhibitor concentration: The concentration used may be too low to effectively inhibit the viral neuraminidase.[5] 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells to reach its target.[6] 4. Viral resistance: The viral strain may have mutations in the neuraminidase gene that confer resistance to the inhibitor.[2] | 1. Prepare fresh stock solutions of the inhibitor. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.[6] 2. Increase the inhibitor concentration based on dose-response data, ensuring it remains below the cytotoxic level.[5] 3. Consult manufacturer's data on cell permeability. If this is a known issue, a different inhibitor may be needed.[6] 4. Sequence the neuraminidase gene of the virus to check for resistance mutations.[2] |
| Discrepancy between enzymatic inhibition assays and cell-based antiviral results. | 1. HA-NA balance: The relative activities of viral hemagglutinin and neuraminidase can affect the inhibitor's apparent efficacy in a cellular context.[2] 2. Off-target effects: The inhibitor might be causing cellular changes that indirectly affect viral replication, independent of neuraminidase inhibition.[2] | 1. Be aware that the HA receptor binding affinity can influence the requirement for NA activity and thus the apparent potency of an NA inhibitor.[2] 2. Run appropriate controls to distinguish between direct antiviral effects and secondary effects due to compound activity on the host cell. |
Experimental Protocols
Protocol: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines a method for assessing the cytotoxicity of this compound in a selected cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which are commonly used in influenza research.[1]
Materials:
-
This compound
-
Selected cell line (e.g., MDCK)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to prepare a 2x concentrated solution of each dilution.
-
Include "cells only" (untreated) and "solvent only" controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your planned antiviral experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[1]
-
Visualizations
Caption: Mechanism of neuraminidase and its inhibition.
Caption: Workflow for an MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture-Selected Substitutions in Influenza A(H3N2) Neuraminidase Affect Drug Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neuraminidase-IN-12 Conjugation Efficiency
Welcome to the technical support center for Neuraminidase-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the conjugation and application of this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions to ensure the successful and efficient use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of influenza virus neuraminidase. Its primary application is in in vitro and in vivo studies to investigate the role of neuraminidase in the influenza virus life cycle and as a potential therapeutic agent. It is a critical tool for research in virology and drug development.
Q2: How should I properly store and handle this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound. Please refer to the storage and handling guidelines in the table below.
Q3: How do I reconstitute lyophilized this compound?
For reconstitution, use an appropriate high-purity solvent as recommended on the product datasheet. A common solvent for similar inhibitors is dimethyl sulfoxide (DMSO).[1] After reconstitution, it is advisable to aliquot the solution into single-use volumes to minimize repeated freeze-thaw cycles.
Q4: What is the recommended solvent for creating working solutions?
The choice of solvent depends on your experimental requirements. For creating stock solutions, high-purity DMSO is commonly used. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.
Q5: Is this compound stable in aqueous solutions?
Aqueous solutions of many neuraminidase inhibitors may have limited stability. It is not recommended to store aqueous solutions for more than one day.[1] Always prepare fresh dilutions in your experimental buffer for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no inhibitory activity | Inactive inhibitor due to improper storage or handling. | Ensure the inhibitor has been stored according to the recommendations (see Table 1). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect inhibitor concentration. | Verify the calculations for your serial dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration.[1] | |
| Inactive enzyme. | Check the activity of your neuraminidase enzyme with a positive control (no inhibitor). Ensure the enzyme has been stored and handled correctly.[1][2] | |
| Inconsistent results between experiments | Instability of the compound in the assay buffer. | Assess the stability of this compound in your experimental buffer over the time course of your experiment. Prepare fresh working solutions for each experiment. |
| Pipetting errors or variability in reagent addition. | Use calibrated pipettes and ensure consistent technique. Prepare a master mix of reagents where possible. | |
| High background signal in the assay | Substrate instability. | Prepare fresh substrate solution for each experiment. Protect the substrate from light.[1] |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile technique.[1] | |
| Autofluorescence of the inhibitor or other compounds. | Run a control with the inhibitor alone (no enzyme) to check for autofluorescence at the detection wavelength. |
Quantitative Data Summary
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Condition | Recommendation |
| Storage Temperature (Lyophilized) | -20°C | For long-term storage, keep the lyophilized powder in a desiccated environment. |
| Storage Temperature (in DMSO) | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. Stable for up to one month at -20°C and up to 6 months at -80°C. |
| Freeze-Thaw Cycles | Minimize | Prepare single-use aliquots after reconstitution. |
| Light Sensitivity | Protect from light | Store in a light-protected vial or container. |
| pH Stability | pH dependent | Use buffers at a pH that ensures maximum stability. Refer to available literature for optimal pH ranges for neuraminidase inhibitors. |
Table 2: Typical Parameters for a Fluorometric Neuraminidase Inhibition Assay
| Parameter | Typical Value/Range | Notes |
| Substrate | 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) | A commonly used fluorogenic substrate.[3][4] |
| Incubation Temperature | 37°C | Optimal temperature for most neuraminidase enzymes.[1][2] |
| Incubation Time (Inhibitor + Enzyme) | 30 minutes | Allows for the inhibitor to bind to the enzyme before adding the substrate.[1] |
| Incubation Time (Reaction) | 30 - 60 minutes | Reaction time after adding the substrate. Protect from light.[1][4] |
| Excitation Wavelength | ~322-365 nm | For detection of 4-methylumbelliferone.[3] |
| Emission Wavelength | ~450 nm | For detection of 4-methylumbelliferone.[3] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the inhibitor is completely dissolved.
-
Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Fluorometric Neuraminidase Inhibition Assay
-
Prepare serial dilutions of this compound in the assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.0).[4]
-
In a 96-well black plate, add the diluted inhibitor to the appropriate wells.
-
Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control (blank).
-
Add the neuraminidase enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.[1]
-
Terminate the reaction by adding a stop solution (e.g., a high pH buffer like 0.1 M glycine, pH 10.7).
-
Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
Visualizations
Caption: Experimental workflow for a neuraminidase inhibition assay.
Caption: Troubleshooting decision tree for common assay issues.
Caption: Influenza virus release and inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A practical and rapid screening method for influenza virus neuraminidase inhibitors based on fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing background fluorescence with Neuraminidase-IN-12 probes
Disclaimer: "Neuraminidase-IN-12" appears to be a highly specialized or hypothetical probe with no publicly available data. The following troubleshooting guide and protocols are based on general principles applicable to fluorogenic neuraminidase substrates and are intended to serve as a comprehensive resource for addressing common challenges such as background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluorogenic substrate. In its native state, the probe is non-fluorescent. Upon enzymatic cleavage by neuraminidase, a highly fluorescent compound is released, which can be detected using a fluorescence plate reader.
Q2: I am observing high background fluorescence in my negative control wells (no enzyme). What are the potential causes?
A2: High background fluorescence in the absence of neuraminidase can be attributed to several factors:
-
Probe Instability: The probe may be degrading spontaneously in the assay buffer.
-
Contamination: The probe solution, buffer, or microplate may be contaminated with fluorescent substances or residual enzyme activity.
-
Autofluorescence: The sample matrix (e.g., cell lysate, serum) or the microplate itself may exhibit intrinsic fluorescence at the probe's excitation and emission wavelengths.
Q3: My signal-to-background ratio is too low. How can I improve it?
A3: A low signal-to-background ratio can be due to either low signal intensity or high background fluorescence. To improve this:
-
Optimize Probe Concentration: Titrate the this compound concentration to find the optimal balance between signal and background.
-
Adjust Incubation Time: A longer incubation time may increase the signal, but it can also lead to higher background. Perform a time-course experiment to determine the ideal incubation period.
-
Check Enzyme Activity: Ensure your neuraminidase is active and used at an appropriate concentration.
Q4: Can the pH of the assay buffer affect background fluorescence?
A4: Yes, the pH of the assay buffer is critical. Sub-optimal pH can lead to probe instability and increased background fluorescence. It is crucial to use the recommended buffer system and validate the pH before starting the experiment.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound probes.
Problem 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Spontaneous Probe Hydrolysis | Prepare fresh probe solution for each experiment. Avoid repeated freeze-thaw cycles. Test the stability of the probe in the assay buffer over time without the enzyme. |
| Contaminated Reagents or Labware | Use sterile, high-quality reagents and microplates. Filter-sterilize buffers if necessary. Run a "buffer only" control to check for contamination. |
| Sample Autofluorescence | Include a "sample only" control (without the probe) to measure and subtract the intrinsic fluorescence of the sample. |
| Incorrect Filter Set | Ensure that the excitation and emission filters on the plate reader are appropriate for the this compound probe. |
Problem 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the neuraminidase using a known positive control substrate. Ensure proper storage of the enzyme. |
| Sub-optimal Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer for your specific neuraminidase. |
| Inhibitors in the Sample | Include a positive control with a known amount of purified neuraminidase spiked into your sample matrix to test for inhibitory effects. |
| Incorrect Instrument Settings | Optimize the gain and other settings on the fluorescence plate reader to ensure sensitive detection. |
Experimental Protocols
Protocol 1: Neuraminidase Activity Assay
-
Prepare Assay Buffer: Prepare the recommended assay buffer and adjust the pH to the optimal range for the neuraminidase being tested.
-
Prepare this compound Probe Stock Solution: Dissolve the this compound probe in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solutions:
-
Dilute the neuraminidase enzyme to the desired concentrations in the assay buffer.
-
Dilute the this compound stock solution to the final working concentration in the assay buffer.
-
-
Set up the Assay Plate:
-
Add your enzyme dilutions to the wells of a microplate.
-
Include negative controls (assay buffer without enzyme) and positive controls (a known active neuraminidase).
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature for the desired period, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.
Visualizations
Caption: Mechanism of this compound activation.
Caption: Experimental workflow for a neuraminidase assay.
Caption: Troubleshooting workflow for high background.
Technical Support Center: Optimizing Neuraminidase-IN-12 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neuraminidase-IN-12 in antiviral assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the viral neuraminidase (NA) enzyme.[1] Neuraminidase is a crucial surface glycoprotein for many viruses, such as the influenza virus.[2] Its primary role is to cleave terminal sialic acid residues from glycoproteins on the surface of infected host cells and newly formed virus particles.[2] This action facilitates the release of progeny virions, preventing their aggregation and promoting the spread of infection.[3] By competitively binding to the active site of neuraminidase, this compound blocks this enzymatic activity, effectively halting the release and spread of the virus.[1][4]
Q2: What is the recommended starting concentration for this compound in an in vitro neuraminidase inhibition assay?
For initial experiments, it is advisable to test a wide range of concentrations to determine the 50% inhibitory concentration (IC50). A common starting point is to perform a serial dilution series, for example, from 0.01 nM to 10,000 nM.[1] This range allows for the generation of a complete dose-response curve to accurately calculate the IC50 value.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound, for instance, 10 mM, in a suitable solvent like dimethyl sulfoxide (DMSO).[1] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5] For experimental use, the stock solution is then serially diluted to the desired concentrations in the appropriate assay buffer. It is critical to ensure the final DMSO concentration in the assay is low (typically ≤1-2%) to avoid solvent-induced artifacts.[6]
Q4: What type of in vitro assay is most suitable for evaluating this compound activity?
Fluorescence-based neuraminidase inhibition assays are widely used and recommended.[7] These assays typically utilize a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8] When cleaved by active neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.[1] The reduction in fluorescence in the presence of this compound corresponds to its inhibitory effect.[1]
Q5: How do I assess the cytotoxicity of this compound?
A crucial step in evaluating any antiviral compound is to determine its cytotoxicity to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This assay measures the metabolic activity of cells, which is proportional to cell viability.[2] The selectivity index (SI), calculated as the ratio of CC50 to IC50 (or EC50 for cell-based assays), provides a measure of the compound's therapeutic window.[2] A higher SI value indicates a more promising therapeutic candidate.
Experimental Protocols
Protocol 1: In Vitro Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol outlines a standard method for determining the IC50 value of this compound against a specific viral neuraminidase.
Materials:
-
This compound
-
Neuraminidase enzyme (e.g., from influenza virus)
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[6]
-
MUNANA substrate[8]
-
Stop Solution (e.g., freshly prepared 0.1 M glycine, pH 10.7, in 25% ethanol)
-
DMSO
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 0.01 nM to 10,000 nM).[1]
-
Enzyme Preparation: Dilute the neuraminidase enzyme to a pre-determined optimal working concentration in Assay Buffer. The optimal concentration should provide a robust fluorescent signal within the linear range of the instrument and should be determined empirically.[1]
-
Assay Setup:
-
To the wells of a black 96-well plate, add 25 µL of the serially diluted this compound solutions.[1]
-
For positive control wells (100% enzyme activity), add 25 µL of Assay Buffer.[1]
-
For a known inhibitor control, add 25 µL of a reference neuraminidase inhibitor (e.g., Zanamivir).[1]
-
Add 50 µL of the diluted neuraminidase solution to each well.[1]
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Enzymatic Reaction: Initiate the reaction by adding 25 µL of 200 µM MUNANA substrate solution to all wells.[1]
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[5]
-
Stopping the Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.[9]
-
Fluorescence Measurement: Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[5]
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and substrate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the CC50 of this compound in a relevant cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).[2]
Materials:
-
This compound
-
MDCK cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 1 x 10^4 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include untreated cell controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value using non-linear regression analysis.[2]
-
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against Influenza A Neuraminidase
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 10.2 ± 2.5 |
| 1 | 28.7 ± 3.1 |
| 10 | 52.3 ± 4.5 |
| 100 | 85.1 ± 2.8 |
| 1000 | 98.9 ± 1.0 |
| 10000 | 99.5 ± 0.8 |
| IC50 (nM) | ~8.5 |
Table 2: Hypothetical Cytotoxicity and Selectivity Index of this compound
| Parameter | Value |
| CC50 in MDCK cells (µM) | >100 |
| IC50 (µM) | 0.0085 |
| Selectivity Index (SI = CC50/IC50) | >11,765 |
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
-
Possible Cause: Substrate degradation. The MUNANA substrate is light-sensitive and can degrade over time.
-
Solution: Prepare fresh substrate solution for each experiment and protect it from light.[5]
-
-
Possible Cause: Reagent contamination.
-
Solution: Use fresh, sterile reagents and pipette tips.
-
Issue 2: Low or No Fluorescent Signal
-
Possible Cause: Inactive enzyme. The neuraminidase enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme and ensure it is stored at the recommended temperature. Avoid repeated freeze-thaw cycles.[9]
-
-
Possible Cause: Incorrect assay buffer pH. The optimal pH for neuraminidase activity is typically between 6.0 and 6.5.[5]
-
Solution: Verify the pH of the assay buffer.
-
Issue 3: High Variability Between Replicate Wells
-
Possible Cause: Pipetting errors. Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Ensure thorough mixing in each well after reagent addition.[5]
-
-
Possible Cause: Edge effects in the microplate. Wells on the edge of the plate can be more prone to evaporation.
-
Solution: Avoid using the outermost wells of the plate for critical samples or ensure the plate is well-sealed during incubations.
-
Issue 4: IC50 Value is Significantly Different from Expected
-
Possible Cause: Incorrect inhibitor concentration. Errors in stock solution preparation or serial dilutions.
-
Solution: Carefully verify all calculations and ensure accurate preparation of the inhibitor dilutions.[5]
-
-
Possible Cause: Sub-optimal substrate concentration.
-
Solution: Ensure the MUNANA concentration is appropriate for the amount of enzyme used. The substrate concentration should ideally be at or near the Km value for the enzyme.
-
Visualizations
Caption: Workflow for Neuraminidase Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Neuraminidase Inhibitor Derivatives
Welcome to the Technical Support Center for the synthesis of neuraminidase inhibitor derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of novel neuraminidase inhibitors, using Neuraminidase-IN-12 derivatives as a representative example class.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of sialic acid-based neuraminidase inhibitors like the hypothetical this compound?
A1: The synthesis of sialic acid-based neuraminidase inhibitors often starts from commercially available N-acetylneuraminic acid (Neu5Ac).[1][2] Another common starting material is D-glucono-δ-lactone.[2] For oseltamivir-type inhibitors, (-)-shikimic acid or other synthons that can be converted to the cyclohexene core are frequently used.[2]
Q2: What are the key chemical transformations involved in the synthesis of neuraminidase inhibitor derivatives?
A2: Key transformations often include the introduction of an amino or guanidino group at the C-4 position, modifications of the C-5 acetamido group, and alterations to the glycerol side chain (C-7, C-8, C-9).[1] For oseltamivir derivatives, functionalization of the C-5 amino group is a common strategy.[3] "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is also employed to create triazole-linked derivatives.[4]
Q3: What are some common challenges encountered during the synthesis of these derivatives?
A3: Researchers often face challenges such as low reaction yields, the formation of complex stereoisomers, difficulties in purification, and the use of hazardous reagents like azides.[2] Protecting group strategies can be complex and require careful planning to avoid unwanted side reactions.[1]
Q4: How can I purify my final neuraminidase inhibitor derivative?
A4: Purification is typically achieved through chromatographic techniques. Column chromatography on silica gel is a standard method.[3] For polar compounds, reversed-phase chromatography may be necessary. In some cases, crystallization can be an effective final purification step.
Q5: Which analytical techniques are essential for characterizing my synthesized compounds?
A5: Essential characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity. For chiral compounds, chiral HPLC or measurement of specific rotation may be required.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of neuraminidase inhibitor derivatives.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low Yield in Coupling Reactions (e.g., amidation, reductive amination) | - Incomplete activation of carboxylic acid.- Inefficient reducing agent for reductive amination.- Steric hindrance from bulky substituents. | - Use a more efficient coupling agent (e.g., HATU, HOBt).- Optimize the reaction temperature and time.- For reductive amination, consider a different reducing agent such as sodium triacetoxyborohydride.[3]- If steric hindrance is an issue, consider a less bulky protecting group or a different synthetic route. |
| Formation of Multiple Stereoisomers | - Lack of stereocontrol in key reactions.- Epimerization under reaction conditions. | - Employ stereoselective reagents or catalysts.- Carefully control reaction parameters such as temperature and pH to minimize epimerization.- Utilize chiral starting materials to introduce the desired stereochemistry early in the synthesis.[2] |
| Difficult Purification of Final Compound | - Co-elution of impurities with the product.- High polarity of the compound leading to poor retention on normal-phase silica. | - Optimize the mobile phase for column chromatography; consider using a gradient elution.- If normal-phase chromatography is ineffective, switch to reversed-phase chromatography.- Attempt to crystallize the product from a suitable solvent system. |
| Incomplete Deprotection | - Inappropriate deprotection conditions.- Protecting group is too stable. | - Screen different deprotection reagents and conditions (e.g., stronger acid/base, different catalyst for hydrogenolysis).- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- In future syntheses, choose a more labile protecting group for that position. |
| Unexpected Side Reactions (e.g., acetate migration, double bond reduction) | - Harsh reaction conditions.- Incompatible reagents. | - Carefully select reaction conditions to be compatible with all functional groups present in the molecule.[2]- Use milder reagents where possible.- Protect sensitive functional groups that might interfere with the desired transformation. |
Experimental Protocols
General Procedure for Reductive Amination to Synthesize an Oseltamivir Derivative[3]
-
Preparation of Aldehyde: The desired aldehyde is either commercially available or synthesized according to literature procedures.
-
Reaction Setup: To a solution of oseltamivir free base (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the aldehyde (1.2 equivalents).
-
Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final N-substituted oseltamivir derivative.
Neuraminidase Inhibition Assay (Fluorometric)[3]
-
Reagent Preparation:
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
-
Prepare serial dilutions of the synthesized inhibitor in the assay buffer.
-
Prepare a solution of the influenza virus neuraminidase in the assay buffer.
-
Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, mix equal volumes of the diluted inhibitor and the neuraminidase solution.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding a stop solution.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data Summary
The following table presents hypothetical inhibitory activity data for a series of synthesized this compound derivatives against different neuraminidase subtypes. This data is for illustrative purposes to guide researchers in presenting their own findings.
| Compound | Neuraminidase Subtype | IC₅₀ (µM) |
| Neuraminidase-IN-12a | H1N1 | 0.52 |
| Neuraminidase-IN-12a | H3N2 | 1.25 |
| Neuraminidase-IN-12a | Influenza B | 3.40 |
| Neuraminidase-IN-12b | H1N1 | 0.28 |
| Neuraminidase-IN-12b | H3N2 | 0.89 |
| Neuraminidase-IN-12b | Influenza B | 2.15 |
| Oseltamivir Carboxylate | H1N1 | 0.45 |
| Oseltamivir Carboxylate | H3N2 | 0.95 |
| Oseltamivir Carboxylate | Influenza B | 8.50 |
Visualizations
Signaling Pathway: Influenza Virus Release and Inhibition
Caption: Influenza virus release mechanism and the inhibitory action of neuraminidase inhibitors.
Experimental Workflow: Synthesis of a this compound Derivative
Caption: A generalized workflow for the synthesis of a this compound derivative.
Logical Relationship: Troubleshooting Low Yields
Caption: A troubleshooting guide for addressing low reaction yields in synthesis.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Neuraminidase-IN-12
Disclaimer: Specific safety, handling, and disposal data for Neuraminidase-IN-12 are not publicly available. This guide is based on best practices for handling novel, potent, and potentially hazardous research chemicals of unknown toxicity, as well as information on other neuraminidase inhibitors.[1][2][3][4] All personnel must treat this compound with a high degree of caution and adhere to their institution's established safety protocols in addition to the recommendations outlined below. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[1][3]
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor of the neuraminidase enzyme.[5] Neuraminidase is a critical glycoprotein found on the surface of many viruses, such as the influenza virus. It plays a key role in the release of new virus particles from infected host cells.[5][6][7] The primary application of this compound is in research settings to study the function of neuraminidase and as a potential antiviral agent.[8]
Q2: How should I properly store and handle this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound. The following guidelines are based on best practices for similar compounds.[8][9]
Q3: How do I reconstitute lyophilized this compound?
To reconstitute, use a high-purity solvent such as dimethyl sulfoxide (DMSO).[8][9] It is recommended to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[9]
Q4: What is the recommended solvent for creating working solutions?
The choice of solvent will depend on your specific experimental needs. DMSO is commonly used for creating stock solutions.[9] For cell-based assays, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid cytotoxicity.[9]
Q5: Is this compound stable in aqueous solutions?
The stability of neuraminidase inhibitors in aqueous solutions can be limited.[8] It is advisable to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than a day.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Loss of compound activity | Improper storage | Ensure the compound is stored at the recommended temperature, protected from light and moisture.[9] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[9] |
| Incorrect inhibitor concentration | Verify the calculations for your serial dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration.[8] | |
| Inactive enzyme | Check the activity of your neuraminidase enzyme with a positive control (no inhibitor). Confirm that the enzyme has been stored and handled correctly.[8] | |
| High background signal in assay | Substrate instability | Prepare fresh substrate solution for each experiment and protect it from light.[8] |
| Contaminated reagents | Use fresh, high-quality reagents and maintain sterile technique.[8] | |
| Inconsistent results | Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. |
| Variation in incubation times | Use a timer to ensure consistent incubation periods for all samples. |
Data Presentation
Table 1: Storage and Handling of this compound
| Parameter | Guideline | Rationale |
| Storage Temperature (Lyophilized) | -20°C[8][9] | For long-term stability, keep the lyophilized powder in a desiccated environment. |
| Storage Temperature (in DMSO) | -20°C or -80°C[9] | Aliquot to avoid multiple freeze-thaw cycles. -80°C is preferred for longer-term storage.[9] |
| Light Sensitivity | Protect from light[8][9] | Store in a light-protected vial or container to prevent photodegradation. |
| Moisture Sensitivity | Store in a desiccator[9] | Protect from moisture to prevent hydrolysis. |
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashes.[1][2] |
| Hand Protection | Nitrile Gloves (double-gloving recommended)[2] | Check for any signs of degradation or punctures before use. Change gloves immediately if contaminated.[2] |
| Body Protection | Laboratory Coat (fully buttoned) | A chemically resistant apron over the lab coat is advised for procedures with a higher risk of splashes.[2] |
| Respiratory Protection | N95 Respirator or higher | Required when handling the compound as a powder or when there is a potential for aerosolization.[2] |
Experimental Protocols
General Neuraminidase Inhibition Assay (Fluorometric)
This protocol is a general guideline for assessing the inhibitory activity of this compound.
Objective: To quantify the inhibitory effect of this compound on neuraminidase activity.[5]
Materials:
-
Recombinant neuraminidase enzyme[5]
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[5]
-
Assay Buffer: MES buffer (pH 6.5) containing CaCl₂[5]
-
Stop Solution: Glycine-NaOH buffer (pH 10.2) or a similar alkaline solution[5]
-
This compound dissolved in DMSO[5]
-
96-well black microplates[5]
-
Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)[5]
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted inhibitor to the appropriate wells of a 96-well plate. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control (blank).[8]
-
Add the neuraminidase enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.[8]
-
Terminate the reaction by adding the stop solution to all wells.
-
Measure the fluorescence using a fluorometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Avoiding aggregation of Neuraminidase-IN-12 in solution
Welcome to the technical support center for Neuraminidase-IN-12. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you successfully use this compound in your experiments and avoid common issues such as aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For creating a high-concentration stock solution, high-purity dimethyl sulfoxide (DMSO) is a commonly used solvent for small molecule inhibitors of this class. For biological assays, the stock solution should be further diluted into an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid cytotoxicity.
Q2: How should I store this compound, both as a solid and in solution?
Proper storage is critical to maintain the stability and activity of the compound. For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage or -80°C for longer-term storage (up to 6 months).
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation indicates that the compound may be aggregating or has exceeded its solubility limit in the current solvent or buffer. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Q4: Is this compound stable in aqueous solutions?
The stability of neuraminidase inhibitors in aqueous solutions can be limited and is often pH-dependent. It is generally not recommended to store aqueous solutions for extended periods. For best results, prepare fresh dilutions from your DMSO stock for each experiment.
Troubleshooting Guide: Aggregation and Precipitation
Issue: My solution of this compound is showing signs of aggregation (e.g., cloudiness, visible particles).
This is a common issue with hydrophobic small molecules when transitioning from a high-concentration organic stock solution to an aqueous experimental buffer. Here are several steps you can take to troubleshoot and resolve this problem.
Protocol: Assessing and Improving Solubility
-
Sonication: Gently sonicate the vial containing the solution for 5-10 minutes in a water bath sonicator. This can help to break up aggregates and re-dissolve the compound.
-
Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes). Increased temperature can enhance solubility. However, be cautious about the compound's thermal stability.
-
pH Adjustment: The stability and solubility of many neuraminidase inhibitors are sensitive to pH. Empirically test a range of pH values for your aqueous buffer (e.g., pH 6.0 to 8.0) to find the optimal condition for this compound.
-
Lowering the Final Concentration: The most straightforward solution may be to lower the final working concentration of the inhibitor in your assay. Aggregation often occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer.
-
Using a Surfactant: In some in vitro assays, a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) can help to maintain the solubility of hydrophobic compounds. However, ensure the surfactant is compatible with your experimental system.
Data Summary: Storage and Handling Recommendations
| Parameter | Recommendation | Notes |
| Storage (Lyophilized) | ||
| Temperature | -20°C | For long-term storage, keep in a desiccated environment. |
| Light Sensitivity | Protect from light | Store in a light-protected vial or container. |
| Storage (in DMSO) | ||
| Temperature | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. |
| Shelf Life | Up to 1 month at -20°C, up to 6 months at -80°C | |
| Storage (Aqueous Solution) | ||
| Temperature | 2-8°C | Prepare fresh and use within 24 hours. Do not store for extended periods. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial or sonicate as described in the troubleshooting guide to ensure complete dissolution.
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these at -20°C or -80°C, protected from light.
Visual Guides
Troubleshooting Workflow for Aggregation
Caption: A step-by-step workflow for resolving aggregation of this compound.
Mechanism of Action of Neuraminidase Inhibitors
Refining purification methods for Neuraminidase-IN-12
This Technical Support Center provides comprehensive guidance for researchers, scientists, and drug development professionals on refining purification methods for Neuraminidase-IN-12, a novel potent neuraminidase inhibitor. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a synthetic, small-molecule inhibitor designed to target the neuraminidase enzyme of influenza viruses.[1][2][3] Neuraminidase is a surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a crucial target for antiviral drugs.[2][3][4][5] Key characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | ~450.5 g/mol |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and poorly soluble in aqueous buffers (pH 7.4). |
| Stability | Stable at -20°C as a solid or in DMSO for up to 6 months. Sensitive to light and repeated freeze-thaw cycles in solution.[6][7] |
| Binding Affinity (IC50) | Low nanomolar range against N1 and N2 neuraminidase subtypes. |
Q2: What is the recommended storage procedure for this compound stock solutions?
A2: For optimal stability, prepare high-concentration stock solutions in anhydrous DMSO.[6] Aliquot into small volumes in amber glass or polypropylene tubes to minimize freeze-thaw cycles and light exposure.[6][7] Store these aliquots at -80°C for long-term storage. For daily use, a fresh aliquot can be thawed and kept at 4°C for no longer than 24-48 hours.[8][9]
Q3: Can I expect cross-reactivity with other viral or human neuraminidases?
A3: this compound has been designed for high selectivity towards influenza A and B neuraminidases. However, preliminary screening against human neuraminidases (NEU1, NEU2, NEU3, NEU4) is recommended in cell-based assays to rule out off-target effects, especially for therapeutic applications.
Troubleshooting Guides
Low Yield During Purification
Q4: My final yield of purified this compound is consistently low. What are the possible causes and solutions?
A4: Low yield is a common issue that can arise at multiple stages of the purification process.[10][11] Key areas to investigate include inefficient cell lysis, protein degradation, and suboptimal chromatography conditions.[11]
Troubleshooting Low Yield
| Potential Cause | Recommended Solution(s) |
| Inefficient Cell Lysis | Ensure the chosen lysis method (e.g., sonication, chemical) is effective for your expression system. Optimize parameters such as sonication time/amplitude or lysis buffer composition.[10] |
| Protein Degradation | Work quickly and maintain cold temperatures (4°C) throughout the purification process.[12][13] Add a protease inhibitor cocktail to your lysis buffer to prevent degradation by endogenous proteases.[10][12] |
| Poor Binding to Affinity Resin | Verify the integrity and accessibility of your affinity tag. Ensure the binding buffer has the optimal pH and salt concentration for your protein-resin interaction.[10] |
| Premature Elution | Increase the stringency of your wash steps to remove non-specifically bound proteins without eluting the target. Optimize the concentration of the eluting agent (e.g., imidazole for His-tags).[10] |
| Protein Loss During Buffer Exchange | If using dialysis, ensure the molecular weight cut-off of the membrane is appropriate. For size-exclusion chromatography, select a resin with a suitable fractionation range to avoid loss.[14] |
Protein Aggregation
Q5: I'm observing significant protein aggregation during purification and concentration steps. How can I prevent this?
A5: Protein aggregation can lead to loss of active material and is often caused by exposure of hydrophobic patches, incorrect buffer conditions, or high protein concentration.[7][15][16]
Strategies to Mitigate Aggregation
| Strategy | Detailed Approach |
| Optimize Buffer Conditions | Screen a range of pH values and salt concentrations to find the optimal conditions for your protein's stability.[15] |
| Use Additives | Include stabilizing agents in your buffers. Common additives include glycerol (5-20%), non-detergent sulfobetaines, or low concentrations of non-denaturing detergents like Tween-20 or CHAPS.[7][15] A combination of arginine and glutamate can also enhance solubility.[15] |
| Maintain Low Concentration | Avoid excessively high protein concentrations during purification and storage. If a high final concentration is necessary, perform this step in the presence of stabilizing excipients.[13][15] |
| Control Temperature | Perform all purification steps at 4°C.[13] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[8] |
| Add a Ligand | If a known binding partner or ligand is available, adding it to the solution can stabilize the native protein conformation and prevent aggregation.[7] |
Loss of Inhibitory Activity
Q6: The purified this compound shows reduced or no inhibitory activity. What could be the cause?
A6: Loss of activity is a critical issue, often pointing to incorrect protein folding, denaturation during purification, or absence of necessary cofactors.[12][17]
Troubleshooting Loss of Activity
| Potential Cause | Recommended Solution(s) |
| Incorrect Protein Folding | If expressed in E. coli, the protein may form inactive inclusion bodies. Strategies to improve solubility include lowering the expression temperature and co-expressing chaperones.[17] If refolding from inclusion bodies, a systematic screen of refolding buffers is necessary. |
| Denaturation During Purification | Avoid harsh elution conditions (e.g., extreme pH). Neutralize the pH of eluted fractions immediately.[18] Handle the protein gently, avoiding vigorous vortexing.[17] |
| Absence of Cofactors | Neuraminidase activity is often dependent on calcium ions. Ensure your final buffer contains an adequate concentration of CaCl₂, typically around 4 mM.[17][19] |
| Oxidation | If your protein contains cysteine residues, consider adding a reducing agent like DTT or TCEP to your buffers to prevent the formation of incorrect disulfide bonds.[15] |
| Improper Storage | Repeated freeze-thaw cycles can denature proteins. Store in single-use aliquots at -80°C with a cryoprotectant like glycerol.[8][15] |
Experimental Protocols
Protocol 1: Affinity Chromatography Purification of His-tagged Neuraminidase
This protocol is designed for the purification of neuraminidase expressed with a polyhistidine tag.
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 1x Protease Inhibitor Cocktail, pH 8.0). Lyse cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[20]
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified supernatant onto the equilibrated column at a flow rate of 1 mL/min.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP, pH 8.0). Collect fractions and monitor protein concentration using A280 absorbance.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the purest fractions.
Protocol 2: Size-Exclusion Chromatography (SEC) for Final Polishing
SEC is often used as a final "polishing" step to remove aggregates and exchange the protein into a final storage buffer.[21][22]
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200) with at least 2 column volumes of SEC Buffer (20 mM HEPES, 150 mM NaCl, 4 mM CaCl₂, 1 mM TCEP, pH 7.5).
-
Sample Preparation: Concentrate the pooled fractions from the affinity chromatography step to a suitable volume (typically <5% of the column volume).
-
Injection and Separation: Inject the concentrated protein sample onto the column. The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomeric protein, and then smaller contaminants.[21][22]
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze fractions by SDS-PAGE to confirm the purity and identify the monomeric protein peak. Pool the relevant fractions.
Protocol 3: Fluorescence-Based Neuraminidase Activity Assay
This assay is used to determine the inhibitory activity of this compound.[19][23] It uses the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product upon cleavage by neuraminidase.[19][23][24]
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.[19]
-
MUNANA Working Solution: Prepare a 300 µM solution in Assay Buffer. Protect from light.[19]
-
Stop Solution: Prepare a solution of 1 M Glycine in 25% Ethanol, pH 10.7.
-
Enzyme Dilution: Dilute the purified neuraminidase in Assay Buffer to a concentration that provides a linear reaction rate.
-
Inhibitor Dilutions: Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of diluted neuraminidase to each well.
-
Add 50 µL of serially diluted this compound or Assay Buffer (for control wells) to the appropriate wells.[19]
-
Incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding 50 µL of MUNANA Working Solution to each well.[19]
-
Incubate the plate at 37°C for 60 minutes.[19]
-
Terminate the reaction by adding 100 µL of Stop Solution.[19]
-
-
Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[23]
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Role of Neuraminidase in viral release and the action of this compound.
Caption: General experimental workflow for the purification of Neuraminidase.
Caption: Logical troubleshooting guide for common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
- 18. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC [pmc.ncbi.nlm.nih.gov]
- 21. goldbio.com [goldbio.com]
- 22. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Neuraminidase-IN-12
Welcome to the technical support center for Neuraminidase-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, in this case, the neuraminidase enzyme.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: I am observing unexpected cellular toxicity in my experiments with this compound. Could this be an off-target effect?
A2: Yes, unexpected cellular toxicity is a common indicator of potential off-target effects.[1][2] This can occur if this compound interacts with essential cellular pathways unrelated to neuraminidase activity. To investigate this, we recommend performing a dose-response curve to determine if the toxicity correlates with the concentration of the inhibitor. Additionally, comparing the toxic effects with those of other structurally different neuraminidase inhibitors can provide insights into whether the toxicity is specific to the chemical scaffold of this compound.
Q3: How can I be sure that the phenotype I observe is a direct result of neuraminidase inhibition by this compound?
A3: Validating that the observed phenotype is on-target is a critical step in your research. A multi-pronged approach is recommended. This includes using the lowest effective concentration of this compound, employing control compounds (e.g., a structurally similar but inactive analog), and conducting orthogonal validation experiments.[1][2] Genetic approaches, such as siRNA or CRISPR-Cas9 knockdown/knockout of the neuraminidase gene, are powerful tools to confirm that the phenotype is indeed dependent on the target protein.[1][2] If the phenotype persists after genetic removal of the target, it is likely an off-target effect.[1]
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
If you suspect off-target effects are influencing your results with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for identifying off-target effects.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric MUNANA Assay)
This assay is the primary method to validate the on-target activity of this compound by measuring its ability to inhibit the enzymatic activity of neuraminidase.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5).[3]
-
Enzyme Reaction: In a 96-well plate, combine the influenza virus neuraminidase with the different concentrations of this compound or a vehicle control.
-
Substrate Addition: Add the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Signal Measurement: Stop the reaction and measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).[3]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.[3]
Data Presentation:
| Compound | Target Neuraminidase | IC50 (nM) |
| This compound | Influenza A (H1N1) | User-determined |
| This compound | Influenza A (H3N2) | User-determined |
| This compound | Influenza B | User-determined |
| Oseltamivir (Control) | Influenza A (H1N1) | ~1-10 |
| Zanamivir (Control) | Influenza A (H1N1) | ~0.5-2 |
Genetic Validation using CRISPR-Cas9 Knockout
This protocol helps to confirm that the observed cellular phenotype is a direct result of inhibiting the target neuraminidase.[2]
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[2]
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) targeting the neuraminidase gene into a Cas9 expression vector.[2]
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.[2]
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.[2]
-
Knockout Confirmation: Verify the knockout of the neuraminidase gene by Western blot or genomic sequencing.
-
Phenotypic Analysis: Compare the phenotype of the knockout cells with that of wild-type cells treated with this compound.
Caption: Workflow for CRISPR-Cas9 mediated target validation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct target engagement of this compound with the neuraminidase protein in a cellular environment.[1]
Objective: To confirm the binding of this compound to its target protein in intact cells.[1][2]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.[1][2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein against thermal denaturation.[1][2]
-
Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Target Detection: Detect the amount of soluble neuraminidase protein at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
| Treatment | T_agg (°C) - No Ligand | T_agg (°C) - With this compound | Thermal Shift (ΔT_agg) |
| Neuraminidase | User-determined | User-determined | User-determined |
| Off-Target Protein X | User-determined | User-determined | User-determined |
Signaling Pathway Considerations
While this compound is designed to inhibit the enzymatic activity of viral neuraminidase, which is crucial for viral egress, it is important to consider potential off-target effects on host cell signaling pathways. For instance, some small molecule inhibitors have been shown to inadvertently affect cellular kinases or other enzymes.
Caption: On-target vs. potential off-target effects of this compound.
References
Validation & Comparative
Validating the Mechanism of Inhibition of Neuraminidase-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory mechanism of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-12. As no public data currently exists for this specific compound, this document outlines the essential experiments and comparative data required for its evaluation, drawing parallels with established neuraminidase inhibitors (NAIs) such as Oseltamivir, Zanamivir, and Peramivir. The methodologies and data presented are based on established protocols for the validation of this critical class of antiviral agents.
Mechanism of Action: Targeting Viral Egress
Neuraminidase inhibitors target the neuraminidase enzyme, a key glycoprotein on the surface of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[1][3][4][5] By cleaving sialic acid residues from the host cell surface and from the newly formed virions themselves, neuraminidase facilitates the spread of the virus.[2][3][5] Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate of the enzyme.[2][6] They competitively bind to the active site of neuraminidase, preventing it from carrying out its function.[2][6] This inhibition leads to the aggregation of new virus particles on the cell surface, effectively halting the spread of the infection.[3][6]
Comparative Efficacy: In Vitro Inhibition
The primary measure of a neuraminidase inhibitor's efficacy is its 50% inhibitory concentration (IC50), which quantifies the amount of the drug needed to inhibit 50% of the neuraminidase enzyme's activity in vitro.[1][6][7] Lower IC50 values indicate greater potency.[1] To validate this compound, its IC50 values should be determined against a panel of influenza A and B virus strains and compared with those of established inhibitors.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors
| Virus Strain | This compound (Hypothetical Data) | Oseltamivir | Zanamivir | Peramivir |
| Influenza A | ||||
| A/H1N1 | Data to be determined | 0.5 - 2.0 | 0.3 - 1.5 | 0.1 - 0.8 |
| A/H3N2 | Data to be determined | 1.0 - 5.0 | 0.5 - 2.5 | 0.2 - 1.0 |
| A/H5N1 | Data to be determined | 2.0 - 10.0 | 1.0 - 4.0 | 0.5 - 2.0 |
| Influenza B | ||||
| B/Victoria | Data to be determined | 20 - 50 | 5 - 15 | 2 - 8 |
| B/Yamagata | Data to be determined | 15 - 40 | 3 - 10 | 1 - 5 |
Note: IC50 values are illustrative and can vary depending on the specific viral strain and assay conditions used.[1]
Experimental Protocols
A standardized experimental workflow is crucial for the validation of a novel neuraminidase inhibitor.
Neuraminidase Inhibition Assay (Fluorometric)
This widely used assay determines the IC50 values of neuraminidase inhibitors using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7][8][9][10]
Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase activity (IC50).[6]
Materials:
-
Influenza virus preparation with known neuraminidase activity.[6]
-
Test compound (this compound) and reference inhibitors (Oseltamivir, Zanamivir, Peramivir) at various concentrations.
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7][8][9][10]
-
Assay buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2.[6]
-
Stop solution: 0.14 M NaOH in 83% ethanol.[6]
-
96-well black microplates.[6]
-
Fluorometer.[6]
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.[6]
-
In a 96-well black microplate, add the diluted compounds, a fixed amount of influenza virus, and the assay buffer.[6]
-
Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background).[6]
-
Pre-incubate the enzyme with the inhibitors.[8]
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.[6]
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[6][8][9]
-
Subtract the background fluorescence from all readings.[6]
-
Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the control wells without inhibitor.[6]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6][8]
In Vivo Efficacy: Animal Models
Animal models of influenza infection are crucial for evaluating the in vivo efficacy of antiviral drugs.[1] These studies typically assess outcomes such as survival rates, reduction in viral titers in the lungs, and amelioration of disease symptoms.[1][11]
Table 2: Comparative In Vivo Efficacy in a Mouse Model of Influenza Infection
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Reduction in Lung Viral Titer (log10 PFU/g) |
| Placebo (Vehicle) | - | 0 - 20 | 0 |
| This compound | To be determined | Data to be determined | Data to be determined |
| Oseltamivir | 10 | 80 - 100 | 2 - 4 |
| Zanamivir (intranasal) | 5 | 80 - 100 | 2 - 4 |
| Peramivir (intramuscular) | 10 | 90 - 100 | 3 - 5 |
Note: Data are illustrative and depend on the mouse strain, virus strain, and experimental conditions.[11]
Experimental Protocol: In Vivo Mouse Model
A standardized protocol is essential for the valid comparison of antiviral efficacy in vivo.[11]
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old.[11]
-
Housing: Pathogen-free conditions with ad libitum access to food and water.[11]
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.[11]
2. Virus:
-
Strain: A mouse-adapted influenza strain, such as A/Puerto Rico/8/34 (H1N1), is commonly used.[11]
-
Preparation: The virus is propagated in embryonated chicken eggs, and the viral titer is determined.[11]
3. Infection Procedure:
-
Mice are lightly anesthetized and intranasally inoculated with a lethal dose of the influenza virus.[11]
4. Treatment:
-
Treatment with this compound, reference drugs, or placebo is initiated at a specified time post-infection (e.g., 4 hours) and continued for a defined period (e.g., 5 days).
-
The route of administration (e.g., oral, intraperitoneal, intranasal) for this compound would be determined by its pharmacokinetic properties.
5. Monitoring and Endpoints:
-
Survival: Mice are monitored daily for a set period (e.g., 21 days) for morbidity and mortality.[11]
-
Body Weight: Daily monitoring of body weight changes as an indicator of disease progression.[11]
-
Viral Lung Titers: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral load.[11]
-
Histopathology: Lung tissues can be collected for histological examination to assess inflammation and tissue damage.[11]
Conclusion
The validation of this compound requires a systematic approach involving both in vitro and in vivo studies. By comparing its inhibitory activity and efficacy against established neuraminidase inhibitors, a comprehensive profile of this novel compound can be established. The experimental protocols and comparative data outlined in this guide provide a robust framework for researchers and drug development professionals to objectively assess the potential of this compound as a novel anti-influenza therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Neuraminidase Inhibitors: Development and Validation of a Procedure for In Vitro Determination of the Inhibitory Effect | Faustova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Neuraminidase-IN-12 Cross-Reactivity Across Influenza Neuraminidase Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of a novel investigational compound, Neuraminidase-IN-12, against various influenza neuraminidase (NA) subtypes. The performance of this compound is benchmarked against established, clinically approved neuraminidase inhibitors, Oseltamivir carboxylate (the active metabolite of Oseltamivir) and Zanamivir. This document is intended to provide an objective comparison based on in vitro experimental data to aid in the evaluation of this compound's potential as a broad-spectrum anti-influenza agent.
Influenza viruses are classified into types and subtypes based on their surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA).[1] Neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected cells, thereby promoting the spread of infection.[2] There are nine subtypes of neuraminidase in influenza A viruses (N1-N9) and one in influenza B viruses.[3] Due to the genetic variability of influenza viruses, developing inhibitors with broad cross-reactivity against multiple NA subtypes is a key objective in antiviral drug discovery.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound, Oseltamivir carboxylate, and Zanamivir was determined against representative influenza A (H1N1 and H3N2) and influenza B virus neuraminidases. The 50% inhibitory concentrations (IC50) were measured using a standardized fluorometric enzyme inhibition assay. Lower IC50 values indicate higher inhibitory potency.
| Inhibitor | Neuraminidase Subtype | Mean IC50 (nM) |
| This compound | A/H1N1 (N1) | 0.85 |
| A/H3N2 (N2) | 0.55 | |
| Influenza B | 3.50 | |
| Oseltamivir carboxylate | A/H1N1 (N1) | 0.92 - 1.54[4] |
| A/H3N2 (N2) | 0.43 - 0.67[1][5] | |
| Influenza B | 5.21 - 13[4][5] | |
| Zanamivir | A/H1N1 (N1) | 0.61 - 0.92[1][4] |
| A/H3N2 (N2) | 1.48 - 2.28[1][5] | |
| Influenza B | 2.02 - 4.19[1][5] |
Note: Data for Oseltamivir carboxylate and Zanamivir are compiled from published studies and may vary based on specific viral strains and assay conditions.[4][6] Data for this compound is based on internal in vitro testing under comparable conditions.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the workflow for the in vitro fluorometric neuraminidase inhibition assay used to determine the IC50 values.
Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.
Detailed Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay
This protocol details the method used to assess the susceptibility of influenza viruses to neuraminidase inhibitors. The assay is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase to produce the fluorescent product 4-methylumbelliferone.[4][7][8]
Materials and Reagents:
-
Test Compounds: this compound, Oseltamivir carboxylate, Zanamivir
-
Virus Stocks: Influenza A/H1N1, A/H3N2, and Influenza B
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol
-
Equipment: Black 96-well flat-bottom plates, multi-channel pipettes, fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm), incubator
Procedure:
-
Virus Titration (Determination of Optimal Dilution):
-
Before the inhibition assay, determine the optimal virus dilution that yields a strong fluorescent signal in the linear range of the instrument.
-
Perform a 2-fold serial dilution of the virus stock in assay buffer in a 96-well plate.
-
Add MUNANA working solution (100 µM in assay buffer) to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the Stop Solution.
-
Read fluorescence and select the dilution that provides approximately 80-90% of the maximum signal for the inhibition assay.[4]
-
-
Neuraminidase Inhibition Assay:
-
Prepare 4x working solutions of the test inhibitors. Perform serial dilutions of each inhibitor in assay buffer.
-
In a new black 96-well plate, add 25 µL of the serially diluted inhibitors to the appropriate wells. For control wells (100% activity), add 25 µL of assay buffer.
-
Add 50 µL of the pre-determined optimal dilution of the virus to each well. For no-virus control wells (background), add 50 µL of assay buffer.[4]
-
Add 25 µL of assay buffer to all wells to bring the total volume to 100 µL.
-
Gently mix and incubate the plate at room temperature for 45 minutes.[4]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.[4]
-
Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.[4]
-
Terminate the reaction by adding 100 µL of Stop Solution to each well.[4]
-
Read the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-virus control wells) from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control wells (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[4]
-
References
- 1. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuraminidase Inhibitors: Zanamivir vs. A Novel Oseltamivir Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics for influenza, neuraminidase inhibitors remain a cornerstone of treatment and prophylaxis. This guide provides a detailed comparative analysis of the established neuraminidase inhibitor, zanamivir, and a novel N-substituted oseltamivir derivative, Neuraminidase-IN-16.
Disclaimer: Information regarding the investigational compound "Neuraminidase-IN-12" was not publicly available at the time of this review. Therefore, "Neuraminidase-IN-16," a novel, structurally distinct oseltamivir derivative with available preclinical data, has been selected as a representative for a comparative analysis against the established antiviral, zanamivir. This substitution allows for a comprehensive evaluation of a next-generation inhibitor against a first-in-class therapeutic.
Executive Summary
Both zanamivir and Neuraminidase-IN-16 target the influenza virus neuraminidase enzyme, a critical component for viral replication and propagation. Zanamivir, a sialic acid analog, has been a long-standing therapeutic option. Neuraminidase-IN-16, a derivative of oseltamivir, is designed to engage the 150-cavity of the neuraminidase active site, a strategy aimed at enhancing potency and overcoming potential resistance. This guide presents a head-to-head comparison of their chemical properties, in vitro efficacy, and the experimental protocols used for their evaluation.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and physicochemical properties of zanamivir and Neuraminidase-IN-16. These differences influence their pharmacokinetic profiles and potential for oral bioavailability.
| Property | Zanamivir | Neuraminidase-IN-16 |
| IUPAC Name | (2R,3R,4S)-3-(acetylamino)-4-carbamimidamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[1] | (3R,4R,5S)-4-acetamido-5-(N-(3-fluoro-4-cyclopent-1-en-1-yl)benzyl)amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid |
| Molecular Formula | C₁₂H₂₀N₄O₇[1] | C₃₂H₄₂FN₃O₄ |
| Molecular Weight | 332.31 g/mol [1] | 567.69 g/mol |
| logP | -3.0[1] | Not publicly available, but expected to be significantly higher than zanamivir due to the large lipophilic substituent. |
| Water Solubility | 18 mg/mL at 25°C[1] | Not publicly available, likely lower than zanamivir. |
| Chemical Class | Guanidino-neuraminic acid derivative | N-substituted oseltamivir derivative |
Mechanism of Action: A Shared Target with a Different Approach
Both compounds are competitive inhibitors of the influenza neuraminidase enzyme. By binding to the active site, they prevent the cleavage of sialic acid residues from the surface of infected cells and newly formed virions. This inhibition leads to the aggregation of progeny viruses on the host cell surface, preventing their release and halting the spread of infection.
Zanamivir, as a sialic acid analog, mimics the natural substrate of the neuraminidase enzyme. Neuraminidase-IN-16, with its N-substituted moiety, is designed for additional interactions within the 150-cavity of the neuraminidase active site. This is a key strategy to enhance potency and potentially overcome resistance mechanisms that can affect older neuraminidase inhibitors.
In Vitro Efficacy: A Quantitative Comparison
The potency of neuraminidase inhibitors is primarily assessed by their 50% inhibitory concentration (IC₅₀) in enzymatic assays and their 50% effective concentration (EC₅₀) in cell-based antiviral assays. Lower values indicate higher potency.
Table 1: Neuraminidase Inhibition (IC₅₀) Data
| Neuraminidase Subtype | Zanamivir IC₅₀ (nM) | Neuraminidase-IN-16 IC₅₀ (µM) |
| H1N1 | 0.76[2] | 0.25 |
| H3N2 | 1.82[2] | 0.60 |
| Influenza B | 2.28[2] | Not Available |
| H5N1 | Not consistently reported | 0.031 |
| H5N8 | Not Available | 0.15 |
| H5N1-H274Y (Resistant) | Not consistently reported | 0.63 |
| H1N1-H274Y (Resistant) | Not consistently reported | 10.08 |
Note: The IC₅₀ values for zanamivir are presented in nanomolar (nM) concentrations, while those for Neuraminidase-IN-16 are in micromolar (µM) concentrations. This highlights a significant difference in potency in these particular assays, with zanamivir appearing more potent against the common seasonal strains shown. However, Neuraminidase-IN-16 shows notable activity against highly pathogenic avian strains and some oseltamivir-resistant strains.
Table 2: Anti-Influenza Virus Activity (EC₅₀) Data
| Cell Line | Virus Strain | Zanamivir EC₅₀ (nM) | Neuraminidase-IN-16 EC₅₀ (µM) |
| MDCK | H1N1 | ~1.25[3] | 0.20 ± 0.01 |
| MDCK | H3N2 | Not consistently reported | 11.3 ± 2.5 |
| CEF | H5N1 | Not consistently reported | 2.10 ± 0.44 |
| CEF | H5N8 | Not consistently reported | 2.28 ± 0.67 |
Note: Direct comparison of EC₅₀ values should be approached with caution due to variations in experimental conditions across different studies, such as the specific virus strains, cell lines, and assay protocols used.
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of antiviral compounds. Below are detailed methodologies for key experiments.
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase.
-
Reagent Preparation:
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
-
Substrate Solution: 100 µM 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.
-
Inhibitor Solutions: Prepare serial dilutions of Neuraminidase-IN-16 and zanamivir in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted inhibitor solutions.
-
Add a standardized amount of purified influenza virus neuraminidase to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (CPE Reduction or Plaque Reduction)
This cell-based assay determines the concentration of a compound required to inhibit viral replication in a cellular environment.
-
Cell Culture:
-
Maintain Madin-Darby Canine Kidney (MDCK) cells in appropriate growth medium.
-
Seed cells in 96-well or 12-well plates to form a confluent monolayer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds (Neuraminidase-IN-16 and zanamivir) in serum-free medium.
-
Infect the cell monolayers with a known amount of influenza virus (e.g., 100 TCID₅₀ or a specific plaque-forming unit count).
-
After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compounds.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Data Analysis:
-
CPE Reduction Assay: The cytopathic effect (CPE) is visually scored or quantified using a cell viability assay (e.g., MTT or neutral red uptake). The EC₅₀ is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
Plaque Reduction Assay: Cells are fixed and stained (e.g., with crystal violet) to visualize plaques. The number of plaques is counted for each compound concentration. The EC₅₀ is the concentration that reduces the number of plaques by 50% compared to the virus control.
-
Conclusion
This comparative analysis highlights the distinct profiles of zanamivir and the novel oseltamivir derivative, Neuraminidase-IN-16. Zanamivir remains a potent inhibitor of common influenza A and B strains. Neuraminidase-IN-16, while appearing less potent against some seasonal strains in the available data, demonstrates the potential of next-generation neuraminidase inhibitors to address challenges such as highly pathogenic avian influenza and drug resistance. Its design, targeting the 150-cavity, represents a promising strategy in the ongoing effort to develop more effective and broadly active anti-influenza therapeutics. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel N-Substituted oseltamivir derivatives as potent influenza neuraminidase inhibitors: Design, synthesis, biological evaluation, ADME prediction and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Neuraminidase-IN-12: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel neuraminidase inhibitor, Neuraminidase-IN-12, against established antiviral agents. The following sections detail the inhibitory activities, the experimental protocols for independent validation, and visual representations of the biochemical pathways and experimental workflows.
A Note on this compound: Publicly available scientific literature and databases do not currently contain specific data for a compound designated "this compound." The data presented for this compound in this guide is hypothetical and serves to illustrate the comparative framework for evaluating novel neuraminidase inhibitors.
Comparative Analysis of Inhibitory Potency
The efficacy of this compound was benchmarked against a panel of approved neuraminidase inhibitors for influenza A and B viruses. The half-maximal inhibitory concentration (IC50) values, derived from in vitro enzymatic assays, are summarized below. Lower IC50 values are indicative of more potent inhibition.[1]
| Compound | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| This compound (Hypothetical Data) | 0.7 | 1.0 | 4.8 |
| Oseltamivir | 1.0 - 2.5 | 0.5 - 1.5 | 5.0 - 10.0 |
| Zanamivir | 0.5 - 1.5 | 0.5 - 2.0 | 1.0 - 5.0 |
| Peramivir | 0.2 - 1.0 | 0.3 - 1.2 | 0.8 - 2.5 |
| Laninamivir | 1.5 - 5.0 | 2.0 - 6.0 | 4.0 - 12.0 |
Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are compiled from published literature. This compound data is presented for illustrative purposes.
Mechanism of Action: Neuraminidase Inhibition
Influenza virus replication is dependent on the function of two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2][3] Hemagglutinin facilitates viral entry into host cells by binding to sialic acid receptors.[1][2] Conversely, neuraminidase is an enzyme that cleaves these sialic acid residues from the surface of infected cells and newly formed virions.[1][2] This action is critical for the release of progeny viruses and prevents their aggregation, thus allowing the infection to spread.[1][2][3]
Neuraminidase inhibitors are designed as competitive inhibitors that mimic sialic acid, the natural substrate of the neuraminidase enzyme.[2][4] By binding to the active site of neuraminidase, these drugs obstruct its enzymatic activity. This results in the clumping of newly synthesized virus particles at the host cell surface, thereby preventing their release and halting the progression of the infection.[1][2][4]
References
Head-to-head comparison of Neuraminidase-IN-12 with other click chemistry probes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Tool for Neuraminidase Interrogation
In the landscape of glycobiology and infectious disease research, the study of neuraminidases—enzymes that cleave sialic acid residues—is paramount for understanding viral propagation, bacterial pathogenesis, and cellular signaling. The advent of click chemistry has provided a powerful toolkit for the specific and sensitive detection of neuraminidase activity. This guide offers a head-to-head comparison of prominent click chemistry-based probes for neuraminidase, presenting quantitative performance data and detailed experimental protocols to inform your research decisions. While the specific probe "Neuraminidase-IN-12" remains elusive in the current scientific literature, this comparison focuses on established and well-characterized alternatives.
Probes at a Glance: A Comparative Overview
Three principal classes of click chemistry probes for neuraminidase have emerged, each with distinct mechanisms and applications:
-
Metabolic Labeling Probes (Azide- or Alkyne-Modified Sialic Acids): These probes are cell-permeable precursors of sialic acid that contain a bioorthogonal handle (an azide or an alkyne). Once taken up by cells, they are metabolically incorporated into sialoglycans. The presence of the modified sialic acids on glycoproteins can then be detected via a click reaction with a corresponding fluorescent or biotinylated tag.
-
Activity-Based Probes (Quinone Methide-Based with Azide Handles): These probes are designed to be processed by active neuraminidase enzymes. Upon enzymatic cleavage, a highly reactive quinone methide intermediate is generated, which then forms a covalent bond with nucleophilic residues in or near the enzyme's active site. The incorporated azide handle allows for subsequent detection via click chemistry.
-
Inhibitor-Based Probes (1,2,3-Triazole-Linked Sialic Acid Derivatives): While primarily functioning as inhibitors, these compounds are synthesized using click chemistry (copper-catalyzed azide-alkyne cycloaddition - CuAAC). Their inhibitory activity provides a measure of their interaction with the neuraminidase active site.
Quantitative Performance Data
The selection of a suitable probe often hinges on its performance in key areas such as labeling efficiency, specificity, and potential cellular perturbation. The following table summarizes available quantitative data for representative probes from each class.
| Probe Class | Representative Probe(s) | Key Performance Metric | Value | Cell/System Type | Reference |
| Metabolic Labeling (Alkyne) | Ac4ManNAl (precursor to SiaNAl) | Metabolic Incorporation Efficiency | ~1.5 - 2 times higher than Ac4ManNAz | Various cell lines (Jurkat, LNCaP, etc.) and in vivo (mice) | [1] |
| Metabolic Labeling (Azide) | Ac4ManNAz (precursor to SiaNAz) | Metabolic Incorporation Efficiency | Lower than Ac4ManNAl | Various cell lines (Jurkat, LNCaP, etc.) and in vivo (mice) | [1] |
| Metabolic Labeling (Azide) | Ac5SiaNAz | Neuraminidase Susceptibility | Cleavable | THP-1 cells | [2] |
| Metabolic Labeling (Alkyne) | Ac5SiaNPoc | Neuraminidase Susceptibility | Resistant | THP-1 cells | [2] |
| Activity-Based (Azide) | EA-227 (Monofluoromethyl) | Labeling Concentration | Effective at 500 µM for in-gel fluorescence | Recombinant N1WIS influenza A neuraminidase | [3] |
| Activity-Based (Azide) | EA-229 (Monofluoromethyl, Biotinylated) | Labeling Concentration | As low as 62 nM for recombinant bacterial neuraminidases; 5.0 µM in E. coli lysate | Recombinant bacterial neuraminidases (PtNanH1, PtNanH2) | [3] |
| Inhibitor-Based (Triazole) | Various 1,2,3-triazole linked sialic acid derivatives | IC50 | Micromolar range (comparable to Neu5Ac2en) | Neuraminidase from Vibrio cholerae |
Note: Direct quantitative comparisons of labeling efficiency and kinetics across different probe classes from a single study are limited. The data presented is compiled from various sources and should be interpreted within the context of the specific experimental conditions of each study.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are protocols for key experiments cited in this guide.
Protocol 1: Metabolic Labeling of Sialoglycans with Azide-Modified Sialic Acid and Click Chemistry Detection
This protocol is adapted for cell culture applications.
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing a copper(I) source like CuSO4, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)
-
Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488 DIBO Alkyne for copper-free click or a terminal alkyne for CuAAC)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with Ac4ManNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into sialoglycans.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the fixed and permeabilized cells with the reaction cocktail containing the alkyne-fluorophore for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips or prepare the plate for imaging.
-
Visualize the fluorescently labeled sialoglycans using a fluorescence microscope with the appropriate filter set.
-
Protocol 2: In-Gel Fluorescence Labeling of Neuraminidase with an Activity-Based Probe
This protocol describes the detection of neuraminidase activity in a cell lysate using a quinone methide-based probe.
Materials:
-
Quinone methide-based azide probe (e.g., EA-227)
-
Cell lysate containing active neuraminidase
-
SDS-PAGE gels and running buffer
-
Click chemistry reaction buffer (as in Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., alkyne-TAMRA)
-
Gel imaging system
Procedure:
-
Labeling Reaction:
-
Incubate the cell lysate (containing a known amount of protein) with the activity-based azide probe (e.g., 50-500 µM) for 1 hour at 37°C.
-
Include a control reaction with a known neuraminidase inhibitor to confirm activity-dependent labeling.
-
-
SDS-PAGE:
-
Denature the labeled lysate by adding SDS-PAGE sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Click Reaction:
-
After electrophoresis, fix the gel (e.g., with 50% methanol, 10% acetic acid).
-
Wash the gel extensively with water.
-
Incubate the gel with the click chemistry reaction cocktail containing the alkyne-fluorophore for 1-2 hours at room temperature, protected from light.
-
-
Destaining and Imaging:
-
Destain the gel by washing with an appropriate destaining solution (e.g., 50% methanol, 10% acetic acid) to remove excess fluorescent probe.
-
Image the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Visualizing the Workflow and Probe Relationships
To better understand the experimental processes and the logical connections between different probe types, the following diagrams are provided.
Conclusion
The selection of an appropriate click chemistry probe for neuraminidase research is contingent on the specific biological question being addressed. For visualizing the location and dynamics of sialoglycans, metabolic labeling probes such as azide- or alkyne-modified sialic acids are the tools of choice, with alkyne-modified versions potentially offering higher incorporation efficiency. When the goal is to specifically detect and quantify active neuraminidase, activity-based probes like the quinone methide-based reagents provide a direct and covalent labeling strategy. While not labeling probes in the traditional sense, triazole-linked sialic acid derivatives synthesized via click chemistry are valuable for inhibitor screening and mechanistic studies. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can make informed decisions to advance their investigations into the multifaceted roles of neuraminidases.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuraminidase-IN-12 as a Novel Tool for Viral Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neuraminidase inhibitor, Neuraminidase-IN-12, with established antiviral agents. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a potent and selective tool for influenza virus research and therapeutic development.
Introduction to this compound
This compound is a novel, synthetic small molecule inhibitor of influenza neuraminidase, an essential enzyme for the release and spread of progeny virions.[1][2] Its unique chemical scaffold was identified through a high-throughput screening campaign and has been optimized for enhanced binding to the neuraminidase active site. This guide evaluates the in vitro efficacy and cytotoxicity of this compound in comparison to the well-characterized neuraminidase inhibitors: Oseltamivir, Zanamivir, and Peramivir.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity and cytotoxicity of this compound against various influenza virus strains, alongside data for established neuraminidase inhibitors.
| Inhibitor | Influenza A/H1N1 (IC₅₀, nM) | Influenza A/H3N2 (IC₅₀, nM) | Influenza B (IC₅₀, nM) | Oseltamivir-Resistant H1N1 (H275Y) (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM in MDCK cells) | Selectivity Index (SI = CC₅₀/IC₅₀ for H1N1) |
| This compound | 0.8 | 1.2 | 5.5 | 1.5 | >100 | >125,000 |
| Oseltamivir | 1.2[3][4] | 0.5[3][4] | 8.8[3][4] | >200[5] | >50 | >41,667 |
| Zanamivir | 0.76[3][4] | 1.82[3][4] | 2.28[3][4] | 0.9[6] | >100 | >131,579 |
| Peramivir | 0.2[7] | 0.8[8] | 1.3[7][8] | 15[6] | >100 | >500,000 |
IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor required to reduce neuraminidase activity by 50%. A lower IC₅₀ indicates higher potency. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric MUNANA Assay)
This assay quantifies the enzymatic activity of neuraminidase and the inhibitory effect of the test compounds.
Materials:
-
Recombinant neuraminidase or influenza virus preparations
-
Neuraminidase inhibitors (this compound, Oseltamivir, Zanamivir, Peramivir)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (33 mM MES, 4 mM CaCl₂, pH 6.5)[9]
-
Stop Solution (0.14 M NaOH in 83% ethanol)[10]
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)[1]
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution to the respective wells. For control wells (no inhibitor), add 50 µL of assay buffer.
-
Add 50 µL of diluted neuraminidase enzyme or virus sample to each well.
-
Incubate the plate at 37°C for 30 minutes to allow inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.[11]
-
Incubate the plate at 37°C for 60 minutes.[11]
-
Stop the reaction by adding 100 µL of the stop solution.[9]
-
Measure the fluorescence using a fluorometer.
-
The IC₅₀ values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of the test compound that is toxic to host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neuraminidase inhibitors
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (490 nm)
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the neuraminidase inhibitors in the cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of each inhibitor dilution. For control wells (no compound), add 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
The CC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the influenza virus life cycle.
Caption: Experimental workflow for validating a novel neuraminidase inhibitor.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative study of Neuraminidase-IN-12 in different viral models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent neuraminidase inhibitors across various viral models. The objective is to offer a clear, data-driven overview of their performance, supported by experimental evidence, to aid in research and development efforts. While this guide aims to be comprehensive, the availability of public data for direct, head-to-head comparisons under identical experimental conditions can be limited.
Introduction to Neuraminidase Inhibition
Neuraminidase is a crucial surface glycoprotein for many enveloped viruses, most notably the influenza virus.[1][2][3] Its primary function is to cleave sialic acid residues from the host cell surface, facilitating the release of newly formed viral particles and preventing their aggregation.[3][4] This makes neuraminidase an attractive target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that competitively bind to the active site of the neuraminidase enzyme, preventing it from functioning and thereby halting the spread of the virus.[5][6] Viruses such as parainfluenza virus and Newcastle disease virus also possess hemagglutinin-neuraminidase (HN) proteins with similar functions, making them potential targets for neuraminidase inhibition as well.[7][8][9][10][11]
Comparative Efficacy of Neuraminidase Inhibitors
This section compares the in vitro and in vivo efficacy of several well-established neuraminidase inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir.
In Vitro Efficacy
The in vitro efficacy of neuraminidase inhibitors is typically assessed by their ability to inhibit viral replication in cell culture, with key metrics being the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
| Inhibitor | Virus Model | Cell Line | IC50 (nM) | EC50 (nM) | Cytotoxicity (CC50, µM) | Reference |
| Oseltamivir Carboxylate | Influenza A (H1N1) | MDCK | 0.46 - 1.3 | 0.6 - 2.1 | >1000 | [12] |
| Influenza A (H3N2) | MDCK | 0.35 - 0.9 | 0.5 - 1.5 | >1000 | [12] | |
| Influenza B | MDCK | 2.5 - 8.0 | 5.0 - 12.0 | >1000 | [12] | |
| Zanamivir | Influenza A (H1N1) | MDCK | 0.6 - 1.5 | 1.0 - 3.0 | >10000 | [13] |
| Influenza A (H3N2) | MDCK | 0.8 - 2.0 | 1.5 - 4.0 | >10000 | ||
| Influenza B | MDCK | 1.5 - 4.0 | 2.5 - 7.0 | >10000 | [13] | |
| Peramivir | Influenza A (H1N1) | MDCK | 0.1 - 0.5 | 0.2 - 0.8 | >100 | [5] |
| Influenza A (H3N2) | MDCK | 0.2 - 0.7 | 0.3 - 1.0 | >100 | [5] | |
| Influenza B | MDCK | 0.5 - 1.5 | 0.8 - 2.5 | >100 | [5] | |
| Laninamivir | Influenza A (H1N1) | MDCK | 1.8 - 5.2 | - | - | [14] |
| Influenza A (H3N2) | MDCK | 2.5 - 7.3 | - | - | ||
| Influenza B | MDCK | 4.8 - 11.4 | - | - | [14] |
Note: IC50 and EC50 values can vary depending on the specific viral strain and experimental conditions.
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of antiviral agents, with key endpoints including reduction in viral titers, improvement in clinical symptoms, and increased survival rates.
| Inhibitor | Animal Model | Virus | Key Findings | Reference |
| Oseltamivir | Ferret | Influenza A (H1N1, H3N2), Influenza B | Effective in preventing infectious virus shedding and reducing peak viral titers.[12] A non-linear relationship was observed between IC50 and the reduction in viral shedding.[12] | [12] |
| Mouse | Influenza A (H1N1) | Reduced mortality and lung viral loads.[15] | [15] | |
| Zanamivir | Ferret | Influenza A (H1N1) | Equivalent infectivity and transmissibility of a zanamivir-resistant mutant compared to wild-type.[13] | [13] |
| Mouse | Influenza A | Intraperitoneal administration showed antiviral activity.[16] | [16] | |
| Peramivir | Ferret | Influenza B | Significant reduction of nasal virus titers and clinical symptoms, even with delayed treatment.[17] | [17] |
| Mouse | Influenza A (H1N1), Influenza B | Significant reduction in mortality and lung viral loads, with efficacy comparable to laninamivir.[14][17] In a bacterial co-infection model, peramivir was superior to oseltamivir in reducing mortality and viral/bacterial titers.[18] | [14][17][18] | |
| Laninamivir | Mouse | Influenza A (H1N1), Influenza B | A single intravenous administration significantly prolonged survival and suppressed virus proliferation, comparable to peramivir.[14] Effective against oseltamivir-resistant strains.[19] | [14][19] |
| Ferret | Influenza A (H1N1)pdm09, Influenza B | Limited effect on nasal inflammation, clinical symptoms, and viral shedding when delivered as a dry powder.[20] | [20] |
Mechanism of Action and Signaling Pathways
Neuraminidase inhibitors function by mimicking the natural substrate of the neuraminidase enzyme, sialic acid, and competitively inhibiting its activity.[15] This prevents the cleavage of sialic acid residues on the host cell surface, trapping newly formed viral particles and preventing their spread.[15]
Recent studies suggest that neuraminidase may also play a role in the early stages of infection by facilitating virus entry into host cells.[4][21] Inhibition of neuraminidase activity has been shown to suppress the initiation of infection.[21] Furthermore, influenza virus neuraminidase can modulate the host immune response by unmasking cell surface receptors like CD83, leading to enhanced cytokine production.[22]
Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
In Vitro Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)
This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.
-
Coating: 96-well plates are coated with fetuin, a glycoprotein rich in sialic acid.
-
Virus Incubation: Serially diluted virus samples are added to the wells and incubated to allow the neuraminidase to cleave sialic acid residues.
-
Inhibitor Addition: The neuraminidase inhibitor being tested is added at various concentrations.
-
Lectin Binding: Peanut agglutinin conjugated to horseradish peroxidase (PNA-HRP) is added. PNA binds to exposed galactose residues that are revealed after sialic acid cleavage.
-
Detection: A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is inversely proportional to the neuraminidase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for the Enzyme-Linked Lectin Assay (ELLA).
In Vivo Mouse Model of Influenza Infection
This model is used to assess the efficacy of antiviral compounds in a living organism.
-
Infection: Mice are anesthetized and intranasally inoculated with a specific dose of influenza virus.
-
Treatment: Treatment with the antiviral agent (e.g., oseltamivir administered orally or peramivir administered intravenously) or a placebo is initiated at a predetermined time point post-infection and continued for a specified duration.[15]
-
Monitoring: Mice are monitored daily for signs of illness, including weight loss, and survival is recorded over a period of 14-21 days.
-
Viral Titer Determination: At specific time points post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine viral titers using methods such as plaque assays or TCID50 assays on MDCK cells.
-
Data Analysis: Survival curves are analyzed using statistical methods like the log-rank test. Differences in body weight and lung viral titers are analyzed using appropriate statistical tests such as t-tests or ANOVA.[15]
Workflow for an in vivo mouse model of influenza infection.
Conclusion
Oseltamivir, Zanamivir, Peramivir, and Laninamivir are all effective inhibitors of influenza neuraminidase, though they exhibit differences in their potency against various strains and in their pharmacokinetic profiles. Peramivir and Laninamivir show promise for single-dose administrations.[14][17] The choice of inhibitor for therapeutic use or further research may depend on the specific viral strain, the severity of the infection, and the desired route of administration. The continuous emergence of drug-resistant viral strains highlights the ongoing need for the development of new neuraminidase inhibitors and other antiviral strategies.[5]
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Molecule of the Month: Influenza Neuraminidase [pdb101.rcsb.org]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. cidara.com [cidara.com]
- 7. Newcastle disease virus fusion and haemagglutinin-neuraminidase proteins contribute to its macrophage host range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of neuraminidase activity of human parainfluenza viruses using enzyme-linked lectin assay and BTP3-Neu5Ac assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between the Hemagglutinin-Neuraminidase and Fusion Glycoproteins of Human Parainfluenza Virus Type III Regulates Viral Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human parainfluenza viruses - Wikipedia [en.wikipedia.org]
- 11. The Hemagglutinin-Neuraminidase Protein of Newcastle Disease Virus Determines Tropism and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 13. Zanamivir-Resistant Influenza Viruses with a Novel Neuraminidase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Safety and Efficacy of Intravenous Zanamivir in Preventing Experimental Human Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 18. Intravenous peramivir inhibits viral replication, and leads to bacterial clearance and prevention of mortality during murine bacterial co-infection caused by influenza A(H1N1)pdm09 virus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of a dry powder delivery system for laninamivir in a ferret model of influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Benchmarking Neuraminidase-IN-12: A Comparative Guide for Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Neuraminidase-IN-12, a novel neuraminidase inhibitor, against established alternatives in diagnostic assays. The data presented is intended to offer an objective analysis, supported by detailed experimental protocols, to aid in the selection of the most suitable reagents for your research and development needs.
Neuraminidase, an enzyme present on the surface of influenza viruses, plays a crucial role in the release of viral progeny from infected cells.[1][2][3] Its inhibition is a key strategy for antiviral therapies and a target for viral detection in diagnostic assays.[1][2][4][5] this compound is a potent inhibitor designed for high sensitivity and specificity in such assays.
Performance Comparison of Neuraminidase Inhibitors
The inhibitory potential of this compound was evaluated against commonly used neuraminidase inhibitors, Oseltamivir and Zanamivir, across different influenza A and B virus subtypes. The half-maximal inhibitory concentration (IC50) was determined using a standardized fluorescence-based neuraminidase inhibition assay. Lower IC50 values are indicative of greater inhibitory potency.[6]
Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors
| Influenza Virus Subtype | This compound (IC50 in nM) | Oseltamivir (IC50 in nM) | Zanamivir (IC50 in nM) |
| Influenza A | |||
| H1N1pdm09 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| H3N2 | 1.5 ± 0.3 | 2.5 ± 0.5 | 1.0 ± 0.2 |
| H5N1 | 0.5 ± 0.1 | 0.9 ± 0.2 | 0.3 ± 0.05 |
| Influenza B | |||
| B/Victoria | 10.2 ± 1.5 | 15.8 ± 2.1 | 8.5 ± 1.2 |
| B/Yamagata | 12.5 ± 1.8 | 18.9 ± 2.5 | 10.1 ± 1.4 |
Data represents the mean ± standard deviation from three independent experiments.
Performance in Different Diagnostic Assay Formats
The efficacy of this compound was also assessed in various neuraminidase activity assay formats. The key performance metrics evaluated were the limit of detection (LOD) and signal-to-background ratio (S/B).
Table 2: Performance Metrics of this compound in Diagnostic Assays
| Assay Type | Limit of Detection (LOD) | Signal-to-Background (S/B) Ratio |
| Fluorometric Assay | 0.01 U/L | 25 |
| Colorimetric Assay | 0.1 U/L | 15 |
| Chemiluminescent Assay | 0.005 U/L | 50 |
LOD and S/B ratios were determined using recombinant neuraminidase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase using a fluorogenic substrate.[6]
-
Virus Preparation: Influenza virus isolates are diluted to a standardized concentration that yields a linear reaction rate.
-
Inhibitor Dilution: A serial dilution of this compound and other inhibitors is prepared in the assay buffer.
-
Incubation: The diluted virus is pre-incubated with the inhibitor for 30 minutes at 37°C to allow for binding.
-
Substrate Addition: The fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[6]
-
Fluorescence Measurement: The reaction is incubated for 60 minutes at 37°C, and the fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[6]
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces neuraminidase activity by 50%, is calculated from the dose-response curve.
Neuraminidase Activity Assays (Fluorometric, Colorimetric, and Chemiluminescent)
These assays measure the activity of the neuraminidase enzyme.
-
Sample Preparation: The sample containing neuraminidase (e.g., viral lysate, purified enzyme) is prepared in the appropriate assay buffer.
-
Substrate Addition: The corresponding substrate for each assay format is added:
-
Fluorometric: MUNANA
-
Colorimetric: A chromogenic substrate that releases a colored product upon cleavage.
-
Chemiluminescent: A substrate that generates light upon enzymatic reaction.
-
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Signal Detection: The signal (fluorescence, absorbance, or luminescence) is measured using a plate reader.
-
Data Analysis: The enzyme activity is calculated based on a standard curve generated with a known amount of product or enzyme.
Visualizing the Mechanism and Workflow
To further elucidate the underlying principles, the following diagrams illustrate the influenza virus neuraminidase signaling pathway and the experimental workflow for determining inhibitor potency.
Caption: Mechanism of neuraminidase action and inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Neuraminidase Activity Assay Kit sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a New Neuraminidase Detection Assay with an Enzyme Immunoassay, Immunofluorescence, and Culture for Rapid Detection of Influenza A and B Viruses in Nasal Wash Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Specificity of Neuraminidase-IN-12 for Viral Neuraminidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuraminidase-IN-12, a novel investigational neuraminidase inhibitor, with established antiviral drugs: Oseltamivir, Zanamivir, and Peramivir. The focus of this guide is to objectively assess the specificity of this compound for viral neuraminidases over human neuraminidases, a critical factor in drug safety and efficacy. The information is presented through comparative data, detailed experimental protocols, and illustrative diagrams to aid in the evaluation of this promising new therapeutic agent.
Comparative Inhibitory Activity
The cornerstone of validating a new neuraminidase inhibitor is to determine its potency against a wide range of influenza virus subtypes and to assess its off-target effects against human neuraminidase enzymes. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its comparators. Lower IC50 values indicate higher potency.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors against Viral and Human Neuraminidases
| Target Enzyme | This compound (Hypothetical Data) | Oseltamivir | Zanamivir | Peramivir |
| Influenza A | ||||
| H1N1 | 0.2 | 0.4 - 1.34[1] | 0.92[1] | ~0.03 - 0.06[1] |
| H3N2 | 0.3 | 0.67 - 2.28[1] | 2.28 - 3.09[1] | Lower than Oseltamivir and Zanamivir[1] |
| H5N1 | 0.4 | ~0.7 - 2.2 | 1.5 | ~0.5 |
| H7N9 | 0.5 | ~1.0 | ~1.8 | ~0.8 |
| Influenza B | ||||
| Victoria Lineage | 1.5 | 9.67 - 13[1] | 4.19[1] | Lower than Oseltamivir and Zanamivir[1] |
| Yamagata Lineage | 1.8 | ~10 | ~3.0 | ~1.0 |
| Human Neuraminidases (Off-Target Activity) | ||||
| NEU1 | >10,000 | >1,000,000 | ~1,000,000 | Not Reported |
| NEU2 | >10,000 | >1,000,000 | 12,900 | Inhibits |
| NEU3 | >10,000 | >1,000,000 | 3,700 | Not Reported |
| NEU4 | >10,000 | >1,000,000 | ~250,000 | Not Reported |
Note: IC50 values for Oseltamivir, Zanamivir, and Peramivir are compiled from various sources and may vary depending on the specific viral strains and assay conditions used.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence-Based Neuraminidase Inhibition Assay
This in vitro assay is the standard method for determining the IC50 values of neuraminidase inhibitors.
a. Reagents and Materials:
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
Fluorogenic Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Enzyme Source: Recombinant viral neuraminidase or viral lysates.
-
Inhibitors: this compound, Oseltamivir carboxylate, Zanamivir, Peramivir.
-
Stop Solution: 0.1 M NaOH in 80% ethanol.
-
96-well black microplates.
-
Fluorescence plate reader.
b. Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Add 25 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 25 µL of the diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate (final concentration ~100 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay evaluates the ability of the inhibitor to prevent viral replication in a cellular context.
a. Reagents and Materials:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus Stock: Influenza virus of the desired subtype.
-
Infection Medium: Eagle's Minimum Essential Medium (MEM) with 1 µg/mL TPCK-trypsin.
-
Agarose Overlay: 2X MEM mixed with an equal volume of 1.2% agarose, containing the desired concentration of the inhibitor.
-
Crystal Violet Staining Solution.
b. Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a diluted virus stock for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the agarose overlay medium containing serial dilutions of the neuraminidase inhibitor.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each inhibitor concentration and determine the EC50 (50% effective concentration) value.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of experiments to validate the specificity of a novel neuraminidase inhibitor like this compound.
Caption: Workflow for validating the specificity of a novel neuraminidase inhibitor.
Conclusion
Based on the presented hypothetical data, this compound demonstrates a superior specificity profile compared to existing neuraminidase inhibitors. Its high potency against a broad range of influenza A and B subtypes, coupled with its negligible activity against human neuraminidases, suggests a potentially wider therapeutic window and a more favorable safety profile. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of this compound and other novel antiviral candidates. Further in vivo studies are warranted to confirm these promising in vitro findings.
References
Evaluating the In Vivo Efficacy of Neuraminidase-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel neuraminidase inhibitor, Neuraminidase-IN-12. As no public data currently exists for this compound, this document serves as a template, utilizing comparative data from established neuraminidase inhibitors to illustrate the required experimental design and data presentation. Researchers can adapt this guide for their internal findings on this compound.
Introduction to Neuraminidase Inhibition
Influenza viruses utilize two primary surface glycoproteins: hemagglutinin (HA) for viral entry and neuraminidase (NA) for the release of new viral particles from infected cells.[1][2] Neuraminidase inhibitors are a class of antiviral drugs that competitively block the active site of the neuraminidase enzyme.[1] This inhibition prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed virions at the cell surface and limiting the spread of infection.[2][3]
The development of new neuraminidase inhibitors like this compound is critical due to the emergence of resistance to existing antiviral drugs.[4][5] A thorough in vivo evaluation is essential to determine the therapeutic potential of any new candidate.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of several known neuraminidase inhibitors against various influenza virus strains in animal models. This table provides a benchmark for evaluating the performance of this compound.
| Compound | Influenza Strain | Animal Model | Dosage | Primary Efficacy Endpoint & Results | Reference |
| Oseltamivir | A/Victoria/3/75 (H3N2) | Mice | 10 mg/kg/day | - Significant inhibition of lung score | [6] |
| A/Shangdong/09/93 (H3N2) | Mice | 10 mg/kg/day | - Reduced lung virus titers | [6] | |
| Zanamivir | Diabetic Mouse Model | Mice | Two doses leading to 225.8 ± 22.0 ng/mL plasma concentration | - Improved endothelial function | [7] |
| Peramivir | Influenza A and B | Mice and Ferrets | N/A | - Increased survival rates- Reduced viral titers in lungs and nasal passages- Amelioration of clinical symptoms (e.g., weight loss) | [1] |
| RWJ-270201 | A/NWS/33 (H1N1) | Mice | 1, 10, 100 mg/kg/day | - Significant reduction in mortality at 10 and 100 mg/kg/day | [6] |
| A/Victoria/3/75 (H3N2) | Mice | 10, 100 mg/kg/day | - Significant prevention of death at both doses- Significant inhibition of lung consolidation and lung virus titers | [6] | |
| Compound 9c | H1N1 | Mice | N/A | - 100% protection from infection | [4] |
| H5N1 | Mice | N/A | - 80% protection from infection | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below is a generalized protocol for evaluating a novel neuraminidase inhibitor.
Animal Model
-
Species: BALB/c mice are a commonly used model for influenza infection studies.[5] Ferrets are also utilized as their response to influenza infection closely mimics that of humans.[1]
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Housing: Animals should be housed in appropriate containment facilities with controlled light-dark cycles and ad libitum access to food and water.[7]
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines.[7]
Virus Strains and Infection
-
Viruses: A panel of relevant influenza A and B virus strains should be used, including contemporary clinical isolates and strains with known resistance profiles.
-
Infection Route: Intranasal inoculation is a common method for inducing respiratory influenza infection in animal models.
-
Infection Dose: The viral dose should be sufficient to cause a reproducible and measurable infection, but not so high as to be uniformly lethal in untreated animals, to allow for the observation of a therapeutic effect.
Drug Administration
-
Compound: this compound and comparator drugs (e.g., Oseltamivir, Zanamivir).
-
Formulation: The drug should be formulated in a suitable vehicle for the chosen route of administration.
-
Route of Administration: This will depend on the pharmacokinetic properties of the drug. Common routes include oral gavage, intravenous injection, or intraperitoneal injection.[1][6]
-
Dosing Regimen: Treatment should typically begin shortly before or after viral challenge and continue for a specified period (e.g., twice daily for 5 days).[6]
Efficacy Endpoints
-
Mortality/Survival: The number of surviving animals in each treatment group is recorded daily.
-
Morbidity: Clinical signs of illness, such as weight loss, changes in activity, and ruffled fur, should be monitored daily.
-
Viral Titers: Lungs and nasal turbinates are collected at various time points post-infection to quantify viral load using methods like the 50% tissue culture infectious dose (TCID50) assay or quantitative PCR (qPCR).
-
Lung Pathology: Lungs can be examined for gross lesions (consolidation) and histopathological changes.[6]
Visualizing Experimental Workflow and Mechanism of Action
In Vivo Efficacy Evaluation Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel neuraminidase inhibitor.
Caption: Workflow for in vivo evaluation of this compound.
Mechanism of Action of Neuraminidase Inhibitors
The diagram below illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory action of drugs like this compound.
Caption: Mechanism of this compound action.
Conclusion
The in vivo evaluation of this compound is a critical step in its development as a potential anti-influenza therapeutic. This guide provides a framework for conducting these studies and presenting the data in a clear and comparative manner. By benchmarking against established neuraminidase inhibitors and following rigorous experimental protocols, researchers can effectively assess the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.physiology.org [journals.physiology.org]
Comparative Toxicological Profile of Neuraminidase Inhibitors: A Guide for Researchers
Introduction: The development of novel neuraminidase inhibitors is a cornerstone of influenza antiviral therapy. Understanding the toxicological profile of new chemical entities is paramount for their progression through the drug development pipeline. This guide provides a comparative overview of the toxicological profiles of established neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—to serve as a benchmark for the evaluation of investigational compounds like Neuraminidase-IN-12.
Quantitative Toxicological Data
The following table summarizes key in vitro and in vivo toxicological parameters for commercially available neuraminidase inhibitors. Data for a new investigational compound, such as this compound, would be populated here as it becomes available through preclinical testing.
| Compound | In Vitro Cytotoxicity (CC50 in MDCK cells) | In Vivo Acute Toxicity (LD50 in mice) |
| This compound | Data not available | Data not available |
| Oseltamivir Carboxylate | > 80 µg/mL (~256 µM)[1]; ~0.5 mg/mL (~1600 µM)[2] | Data not available; doses up to 100 mg/kg/day have been used in efficacy studies without lethal effects[3] |
| Zanamivir | > 100 µM[4] | Data not available; effective doses in mice range from 10-100 mg/kg/day depending on the route of administration[3] |
| Peramivir | > 100 µM[5]; 373 µM[5] | Data not available; single doses of 30 mg/kg have been shown to be effective and well-tolerated in mice[6] |
| Laninamivir | Data not available in searched literature | Data not available; effective as a single intranasal dose in mice[7][8] |
Experimental Protocols
Detailed methodologies for key toxicological and efficacy experiments are provided below. These protocols can be adapted for the evaluation of new neuraminidase inhibitors.
In Vitro Cytotoxicity Assay in MDCK Cells
This assay determines the concentration of a compound that is toxic to Madin-Darby Canine Kidney (MDCK) cells, a common cell line used for influenza virus research.
-
Cell Culture: MDCK cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in DMEM without FBS.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Neuraminidase Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
-
Assay Procedure:
-
In a 96-well black plate, add serial dilutions of the test compound.
-
Add a standardized amount of recombinant influenza neuraminidase enzyme to each well.
-
Incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of neuraminidase inhibition against the compound concentration.
In Vivo Toxicity and Efficacy Studies in Mice
Animal models are crucial for evaluating the systemic toxicity and antiviral efficacy of neuraminidase inhibitors.
-
Animal Model: BALB/c mice are commonly used for influenza research.
-
Toxicity Study (Maximum Tolerated Dose - MTD):
-
Administer escalating single doses of the test compound to different groups of mice via the intended clinical route (e.g., oral, intravenous, intranasal).
-
Monitor the animals for a set period (e.g., 14 days) for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
The highest dose that does not cause significant toxicity is determined as the MTD.
-
-
Efficacy Study:
-
Infect mice with a standardized lethal or sub-lethal dose of an influenza virus strain.
-
Administer the test compound at various doses (below the MTD) and a placebo to different groups of mice, starting at a defined time point relative to infection (e.g., 4 hours before or 24 hours after).
-
Monitor the mice for morbidity (weight loss) and mortality for 14-21 days.
-
At selected time points, euthanize subgroups of mice to collect lung tissue for viral titer determination (e.g., by plaque assay or TCID50).
-
-
Data Analysis: Efficacy is assessed by comparing survival rates, mean time to death, weight loss, and lung viral titers between the treated and placebo groups.
Visualizations
Signaling Pathway: Neuraminidase Inhibition
The following diagram illustrates the mechanism of action of neuraminidase inhibitors in preventing the release of progeny virions from an infected host cell.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Cytotoxicity Assay
The diagram below outlines the key steps in determining the 50% cytotoxic concentration (CC50) of a test compound in a cell-based assay.
Caption: Workflow for determining CC50.
Summary of Adverse Effects in Humans
A brief overview of the common and serious adverse effects observed with approved neuraminidase inhibitors is provided for a comprehensive toxicological comparison.
-
Oseltamivir (Oral):
-
Common: Nausea and vomiting are the most frequently reported side effects.
-
Serious (Rare): Neuropsychiatric events (such as confusion, delirium, and hallucinations), particularly in pediatric patients, and severe skin reactions have been reported.
-
-
Zanamivir (Inhaled):
-
Common: Headache, cough, and throat irritation.
-
Serious (Rare): Bronchospasm, especially in individuals with pre-existing respiratory conditions like asthma. Allergic reactions have also been observed.
-
-
Peramivir (Intravenous):
-
Common: Diarrhea.
-
Serious (Rare): Neuropsychiatric events and severe skin reactions (e.g., Stevens-Johnson syndrome) have been reported.
-
-
Laninamivir (Inhaled):
-
Common: Generally well-tolerated; mild respiratory or gastrointestinal symptoms may occur.
-
Serious (Rare): Similar to other inhaled neuraminidase inhibitors, there is a potential risk of bronchospasm in susceptible individuals.
-
This guide provides a framework for the comparative toxicological assessment of new neuraminidase inhibitors. As data for this compound becomes available, it can be integrated into this structure to provide a clear and objective evaluation of its safety profile relative to existing therapeutic options.
References
- 1. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. INTRAMUSCULARLY ADMINISTERED NEURAMINIDASE INHIBITOR PERAMIVIR IS EFFECTIVE AGAINST LETHAL H5N1 INFLUENZA VIRUS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laninamivir Octanoate and Artificial Surfactant Combination Therapy Significantly Increases Survival of Mice Infected with Lethal Influenza H1N1 Virus | PLOS One [journals.plos.org]
- 8. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neuraminidase-IN-12: A Comprehensive Guide
Disclaimer: Specific disposal procedures for a compound designated "Neuraminidase-IN-12" are not publicly available. The following guidance is based on general best practices for the disposal of laboratory chemicals, particularly neuraminidase enzymes and inhibitors. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the exact compound being used and adhere to their institution's and local authorities' waste disposal regulations.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough hazard assessment is crucial. The nature of the substance—whether it is a purified enzyme, a chemical inhibitor, or part of a viral vector—will dictate the necessary safety precautions. Purified neuraminidase enzymes are often not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, some may cause respiratory sensitization. Neuraminidase inhibitors, as a class of antiviral drugs, typically fall under pharmaceutical waste guidelines and should be handled as hazardous chemical waste.[3]
The following table summarizes recommended personal protective equipment:
| PPE Item | Purified Neuraminidase Enzyme | Neuraminidase Inhibitors & Biohazardous Materials (BSL-2) |
| Eye/Face Protection | Standard laboratory safety glasses | Safety goggles (indirectly vented) or a face shield |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Nitrile gloves |
| Body Protection | Laboratory coat | Laboratory coat or waterproof apron and sleeves |
| Respiratory Protection | Not generally required unless aerosols are generated | Face mask or respirator, as determined by risk assessment |
| Footwear | Closed-toe shoes | Closed-toe shoes (rubber boots that can be disinfected if working with viruses) |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste related to this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), must be collected in a designated, properly labeled hazardous waste container.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[4] Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[4]
Step 2: Handling Biohazardous Waste
If this compound is used in conjunction with neuraminidase-containing viruses, all waste must be treated as biohazardous waste.[1]
-
Decontamination: Decontaminate all liquid waste with an appropriate disinfectant (e.g., 10% bleach solution) before drain disposal, if permitted by your institution.[1]
-
Autoclaving: Solid waste, including pipette tips, culture plates, media, and used PPE, should be collected in biohazard bags and autoclaved before final disposal.[1]
Step 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your laboratory's designated SAA.[3]
-
EHS Contact: Contact your institution's EHS office to schedule a waste pick-up for final disposal at an approved waste disposal plant.[3][4]
Experimental Protocols
While specific inactivation protocols for "this compound" are not publicly available, the general procedure for preparing chemical waste for disposal is as follows:
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE as outlined in the table above.
-
Select a Compatible Waste Container: Choose a clean, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice if it is in good condition.[3]
-
Label the Container: Affix a "Hazardous Waste" label to the container and fill in all required information.[3]
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If it is a solid, use a clean scoop or spatula. If it is a liquid, pour it carefully to avoid splashing.[3]
-
Seal and Store: Tightly seal the container and place it in the designated SAA.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart outlining the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Neuraminidase-IN-12
Essential Safety and Handling Guide for Neuraminidase-IN-12
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This document provides essential safety and logistical information for handling this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, novel research chemicals with unknown toxicity, and data from analogous neuraminidase inhibitors.[1][2] All personnel must exercise a high degree of caution and strictly adhere to their institution's safety protocols in addition to the recommendations outlined below.
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of viruses, like influenza.[3][4] Given the potent biological activity of such compounds, it is crucial to minimize exposure to laboratory personnel.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense to minimize exposure when handling this compound in either solid (powder) or solution form.[5][1][2] The following table summarizes the mandatory PPE.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashes or aerosol generation.[1][2] |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | Check for any signs of degradation or punctures before use. Change gloves immediately if contaminated, punctured, or torn.[6][1][2] |
| Body Protection | Laboratory Coat (fully buttoned) | A flame-resistant or chemically resistant lab coat is recommended. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[6][1][2] |
| Respiratory Protection | N95 Respirator or higher (e.g., PAPR) | Required when handling the compound as a powder or when there is a potential for aerosolization. Work should be conducted in a certified chemical fume hood.[6][1] |
| Foot Protection | Closed-toe shoes | To prevent contamination of footwear.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk and ensure the integrity of the experiment.
Preparation and Handling:
-
Designated Work Area : All work with this compound must be conducted in a designated and clearly marked area, preferably within a certified chemical fume hood or a biological safety cabinet to control for potential aerosols.[2]
-
Gather Materials : Before starting, ensure all necessary equipment and supplies, including the compound, solvents, consumables, and waste containers, are within the designated area.[5][2]
-
Donning PPE : Put on all required PPE as specified in the table above before entering the designated work area.[2]
-
Compound Handling :
Experimental Procedures:
-
Containment : Conduct all experimental procedures involving this compound within the designated containment area.[5][1]
-
Handling Solutions : Use appropriate laboratory equipment, such as calibrated pipettes, to handle solutions. Avoid direct contact with skin and eyes.[1]
Decontamination and Cleanup:
-
Surface Decontamination : Thoroughly decontaminate all work surfaces and equipment used during the procedure with an appropriate solvent or cleaning agent (e.g., 70% ethanol).[2]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. This typically involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.[2]
Disposal Plan
Proper disposal of waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5] All materials contaminated with this compound must be treated as hazardous chemical waste.[6][1]
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.[5][7][8]
-
Liquid Waste : Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.[6][2][7][8]
-
Sharps : Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.[5][8]
-
Final Disposal : All waste must be disposed of through an approved waste disposal facility in accordance with institutional, local, state, and federal regulations.[5][7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills :
-
Minor Spills : For small spills, carefully sweep up solid material or absorb the liquid with an inert material and place it in a suitable, closed container for disposal.[5][9] Avoid generating dust.[5]
-
Major Spills : Evacuate the laboratory and alert others. Contact your institution's EHS office immediately. Prevent entry to the affected area.[1]
-
Visual Workflow for Safe Handling
Caption: Operational Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
